Hexylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
hexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-2-3-4-5-6-7/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVXCPBXGZKUPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N, Array | |
| Record name | HEXYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11568 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | HEXYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1443 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
142-81-4 (hydrochloride) | |
| Record name | Hexylamine | |
| Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID3021930 | |
| Record name | Hexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexylamine appears as a water-white liquid with an amine-like odor. Less dense than water and poorly soluble in water. Hence floats on water. May be toxic by inhalation, ingestion or skin absorption., Colorless liquid; [ICSC] Odor like amines; [CAMEO], Liquid, COLOURLESS LIQUID., Colourless to yellow liquid; Fishy aroma | |
| Record name | HEXYLAMINE | |
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| Record name | Hexylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Hexylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032323 | |
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| Record name | HEXYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Hexylamine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1578/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
132 °C, 131-132 °C | |
| Record name | 1-Hexylamine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8444 | |
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| Record name | HEXYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Flash Point |
85 °F (NFPA, 2010), 85 °F (29 °C) (Open cup), 27 °C (81 °F) (Closed cup), 29 °C o.c. | |
| Record name | HEXYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11568 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 1-Hexylamine | |
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| Record name | HEXYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1443 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
In water, 12,000 mg/L at 20-25 °C, Miscibile in ethanol, ether; soluble in chloroform, 12 mg/mL at 25 °C, Solubility in water, g/100ml: 1.2, Soluble in water, Soluble (in ethanol) | |
| Record name | 1-Hexylamine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8444 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Hexylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032323 | |
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| Record name | HEXYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Hexylamine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1578/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.7660 g/cu cm at 20 °C, Relative density (water = 1): 0.77, 0.761-0.767 | |
| Record name | 1-Hexylamine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HEXYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Hexylamine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1578/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
3.49 (Air = 1), Relative vapor density (air = 1): 3.5 | |
| Record name | 1-Hexylamine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8444 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HEXYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Pressure |
8.99 [mmHg], Vapor pressure: 6.53 mm Hg at 20 °C, 7.95 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 0.87 | |
| Record name | Hexylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | 1-Hexylamine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8444 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HEXYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Color/Form |
Water-white liquid, Colorless liquid | |
CAS No. |
111-26-2 | |
| Record name | HEXYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11568 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Hexylamine | |
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| Record name | Hexylamine | |
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| Record name | 1-Hexanamine | |
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| Record name | Hexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexylamine | |
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| Record name | HEXYLAMINE | |
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| Record name | 1-Hexylamine | |
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| Record name | Hexylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032323 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-21 °C, -22.9 °C | |
| Record name | 1-Hexylamine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8444 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Hexylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032323 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | HEXYLAMINE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Hexylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexylamine, also known as n-hexylamine or 1-aminohexane, is a primary aliphatic amine with the chemical formula CH₃(CH₂)₅NH₂. This document provides a comprehensive overview of its physical and chemical properties, incorporating quantitative data, detailed experimental protocols for property determination, and visualizations of key processes. This guide is intended to serve as a technical resource for professionals in research, science, and drug development who utilize this compound in their work. Applications for this compound are found in the synthesis of surfactants, pesticides, corrosion inhibitors, dyes, rubber, emulsifiers, and pharmaceuticals.
Physical Properties
This compound is a colorless liquid with a characteristic fishy or ammonia-like odor.[1][2] It is less dense than water and exhibits limited solubility in aqueous solutions, but is soluble in most organic solvents.[1][3]
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₅N | [1][3] |
| Molar Mass | 101.19 g/mol | [1][3] |
| Appearance | Colorless liquid | [1][3] |
| Odor | Fishy, ammonia-like | [1][2] |
| Density | 0.766 g/mL at 25 °C | [4][5] |
| Melting Point | -23 °C | [4][5] |
| Boiling Point | 131-132 °C | [4][5] |
| Solubility in Water | 14 g/L at 20 °C | [6][7] |
| Vapor Pressure | 10.6 hPa at 20 °C | [6][7] |
| Refractive Index (n20/D) | 1.418 | [4][6] |
| Flash Point | 27 °C | [1] |
| Autoignition Temperature | 270 °C | [7][8] |
Chemical Properties
As a primary amine, this compound's chemical behavior is characterized by the lone pair of electrons on the nitrogen atom, which makes it a weak base and a nucleophile.
Table 2: Chemical Properties of this compound
| Property | Value | Reference |
| pKa (of the conjugate acid) | 10.56 at 25 °C | [6] |
| pH | 11.6 (10 g/L in H₂O at 20 °C) | [6][7] |
| Chemical Reactivity | Reacts exothermically with acids to form salts. Incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides. May generate flammable gaseous hydrogen with strong reducing agents. | [4][9] |
| Stability | Stable under normal conditions. Air sensitive. | [4][6] |
Basicity
This compound is a weak base and reacts with acids to form hexylammonium salts. The pKa of its conjugate acid, the hexylammonium ion (CH₃(CH₂)₅NH₃⁺), is 10.56, indicating that this compound is a stronger base than ammonia.[6]
Nucleophilicity
The nitrogen atom in this compound is nucleophilic and readily participates in reactions with electrophiles. Common reactions include:
-
Alkylation: Reaction with alkyl halides to form secondary, tertiary amines, and quaternary ammonium salts.
-
Acylation: Reaction with acid chlorides or anhydrides to form amides. This reaction is rapid at room temperature.
-
Reaction with Carbonyls: Reacts with aldehydes and ketones to form imines.
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 3: Spectral Data for this compound
| Technique | Data | Reference |
| ¹H NMR | Chemical shifts (CDCl₃, 300 MHz) δ (ppm): 2.68 (t, 2H, CH₂-NH₂), 1.45 (m, 2H, CH₂), 1.30 (m, 6H, 3xCH₂), 0.89 (t, 3H, CH₃) | [2] |
| ¹³C NMR | Chemical shifts (CDCl₃, 75 MHz) δ (ppm): 42.1 (CH₂-NH₂), 33.8 (CH₂), 31.9 (CH₂), 27.2 (CH₂), 22.7 (CH₂), 14.1 (CH₃) | [2] |
| IR Spectroscopy | Key peaks (cm⁻¹): 3360-3280 (N-H stretch, primary amine), 2955-2855 (C-H stretch), 1650-1580 (N-H bend), 1465 (C-H bend) | [4] |
| Mass Spectrometry | Molecular ion (M⁺) at m/z = 101. The base peak is often at m/z = 30, corresponding to the [CH₂NH₂]⁺ fragment resulting from alpha-cleavage. | [10][11] |
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines a standard method for determining the pKa of an amine like this compound using potentiometric titration.[8][12][13]
Materials and Equipment:
-
pH meter with a combination pH electrode
-
Calibrated burette
-
Magnetic stirrer and stir bar
-
Beaker or titration vessel
-
This compound sample
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water
-
Nitrogen gas source (optional)
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in deionized water to create a solution of known concentration (e.g., 1 mM).
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).
-
If the solution is sensitive to carbon dioxide, purge with nitrogen gas before and during the titration.
-
-
Titration:
-
Place the this compound solution in the titration vessel with a magnetic stir bar and immerse the pH electrode.
-
Begin stirring the solution gently.
-
Slowly add the standardized 0.1 M HCl solution from the burette in small, known increments.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue adding titrant until the pH has passed the equivalence point and stabilized.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of HCl added to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve.
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of titrant needed to reach the equivalence point has been added).
-
Alternatively, the pKa can be determined from the inflection point of a plot of the first derivative of the titration curve (ΔpH/ΔV vs. V).
-
Experimental Workflow for pKa Determination
Caption: Workflow for the determination of pKa by potentiometric titration.
Common Chemical Reactions of this compound
The following diagram illustrates some of the fundamental reactions of this compound, highlighting its role as a nucleophile and a base.
Caption: Common chemical reactions of this compound.
Safety and Handling
This compound is a flammable liquid and vapor.[8][14] It is also toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[12][14] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[8][14] Work should be conducted in a well-ventilated area or a fume hood.[8] Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances such as acids and strong oxidizing agents.[6][8]
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The tabulated data, experimental protocols, and reaction diagrams offer a comprehensive resource for researchers, scientists, and professionals in drug development. A thorough understanding of these properties is essential for the safe and effective use of this compound in various scientific and industrial applications.
References
- 1. This compound(111-26-2) 13C NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. enamine.net [enamine.net]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. 1-Hexanamine, N,N-dihexyl- [webbook.nist.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. 1-Hexanamine [webbook.nist.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of Hexylamine: Pathways and Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexylamine, a primary aliphatic amine, is a crucial building block in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatile reactivity makes it a valuable intermediate in numerous organic transformations. This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound, detailing the reaction mechanisms, experimental protocols, and comparative analysis of each route. The information presented herein is intended to assist researchers and professionals in selecting the most appropriate synthetic strategy based on factors such as precursor availability, desired yield and purity, and scalability.
Introduction
This compound (C₆H₁₅N), also known as n-hexylamine or 1-aminohexane, is a colorless liquid with a characteristic amine odor. Its utility in organic synthesis stems from the nucleophilic nature of the primary amino group, which readily participates in a variety of chemical reactions. The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and limitations. This guide will explore the following core synthetic strategies:
-
Reductive Amination of Hexanal
-
Gabriel Synthesis from 1-Bromohexane
-
Hofmann Rearrangement of Heptanamide
-
Reduction of Hexanenitrile
-
Direct Catalytic Amination of Hexanol
For each pathway, a detailed reaction mechanism will be elucidated, followed by a representative experimental protocol. A comparative summary of the quantitative data, where available, is provided to aid in the selection of the optimal synthesis route.
Synthesis Pathways and Reaction Mechanisms
Reductive Amination of Hexanal
Reductive amination is a highly efficient and widely used method for the synthesis of amines. This one-pot reaction involves the formation of an imine intermediate from the reaction of an aldehyde or ketone with an amine, followed by the in-situ reduction of the imine to the corresponding amine. In the case of this compound synthesis, hexanal is reacted with ammonia, and the resulting imine is reduced.
Reaction Mechanism:
The reaction proceeds in two main steps:
-
Imine Formation: Hexanal reacts with ammonia in a nucleophilic addition reaction to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (specifically, a hexanimine).
-
Reduction: The imine is then reduced to this compound using a suitable reducing agent. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (e.g., H₂/Raney Nickel).
Spectroscopic data (NMR, IR, MS) for hexylamine characterization.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data used for the characterization of hexylamine. It includes detailed information on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.
| Assignment (Proton) | Chemical Shift (δ) [ppm] | Multiplicity | Integration |
| H₃C- (C6) | ~0.89 | Triplet (t) | 3H |
| -CH₂- (C5) | ~1.30 | Multiplet (m) | 2H |
| -CH₂- (C4) | ~1.28 | Multiplet (m) | 2H |
| -CH₂- (C3) | ~1.42 | Multiplet (m) | 2H |
| -CH₂- (C2) | ~2.67 | Triplet (t) | 2H |
| H₂N- (C1) | ~1.12 | Singlet (s, broad) | 2H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound identifies the different carbon environments within the molecule.
| Assignment (Carbon) | Chemical Shift (δ) [ppm] |
| C6 | ~14.0 |
| C5 | ~22.6 |
| C4 | ~31.8 |
| C3 | ~26.7 |
| C2 | ~33.8 |
| C1 | ~42.3 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals the characteristic vibrational modes of its functional groups. Primary amines show two N-H stretching bands, which is a key diagnostic feature.[1][2]
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3368 | N-H Asymmetric Stretch | Medium |
| ~3288 | N-H Symmetric Stretch | Medium |
| ~2925 | C-H Asymmetric Stretch | Strong |
| ~2855 | C-H Symmetric Stretch | Strong |
| ~1605 | N-H Scissoring (Bending) | Medium |
| ~1467 | C-H Bending | Medium |
| ~1070 | C-N Stretch | Medium-Weak |
| ~820 | N-H Wagging | Broad, Strong |
Mass Spectrometry (MS)
Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak for a compound with an odd number of nitrogen atoms will have an odd m/z value.
| m/z | Proposed Fragment | Relative Abundance |
| 101 | [CH₃(CH₂)₅NH₂]⁺ (Molecular Ion) | Present |
| 86 | [CH₃(CH₂)₄CH=NH₂]⁺ | |
| 72 | [CH₃(CH₂)₃CH=NH₂]⁺ | |
| 58 | [CH₃CH₂CH=NH₂]⁺ | |
| 44 | [CH₃CH=NH₂]⁺ | |
| 30 | [CH₂=NH₂]⁺ | Base Peak |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for this compound.
NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:
-
A solution of this compound (approximately 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is prepared in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
The sample is transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR:
-
A standard proton experiment is performed.
-
Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
A proton-decoupled ¹³C experiment is performed.
-
A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: The raw data is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
Sample Preparation:
-
As this compound is a liquid, a neat sample is used.
-
A drop of this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
A background spectrum of the clean salt plates is acquired first.
-
The spectrum of the this compound sample is then recorded.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Sample Preparation:
-
A dilute solution of this compound is prepared in a volatile solvent (e.g., methanol or acetonitrile).
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Ionization: For a volatile, low molecular weight compound like this compound, EI is a common ionization method.
-
The sample is introduced into the ion source.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
A mass spectrum is generated, showing the relative abundance of each ion.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical sample.
Mass Spectrometry Fragmentation of this compound
This diagram illustrates the primary fragmentation pathway of this compound under electron ionization (EI) conditions. The major fragmentation route for aliphatic amines is the cleavage of the Cα-Cβ bond.
References
A Technical Guide to the Solubility of Hexylamine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of hexylamine in a variety of common organic solvents. Due to a scarcity of publicly available quantitative data, this document focuses on providing established qualitative solubility information and detailed experimental protocols to enable researchers to determine precise solubility parameters. This information is critical for applications in pharmaceutical synthesis, surfactant formulation, and the development of corrosion inhibitors and other specialty chemicals.
Core Concepts in this compound Solubility
This compound (C₆H₁₅N) is a primary aliphatic amine that is a colorless liquid at room temperature. Its solubility characteristics are governed by the interplay between its nonpolar six-carbon alkyl chain and its polar amine (-NH₂) functional group. This structure allows it to interact with a wide range of solvents through different intermolecular forces. Generally, this compound is soluble in almost all organic solvents.[1] The primary amine group can act as a hydrogen bond donor and acceptor, enhancing its solubility in polar protic solvents.
Qualitative Solubility of this compound
While precise quantitative solubility data is not extensively documented in publicly available literature, the qualitative solubility of this compound in common organic solvents is well-established. The following table summarizes this information.
| Solvent Class | Solvent | Qualitative Solubility |
| Alcohols | Methanol | Soluble[1] |
| Ethanol | Miscible[2] | |
| Ethers | Diethyl Ether | Miscible[2] |
| Ketones | Acetone | Soluble[1][3] |
| Halogenated | Dichloromethane | Soluble[1][3] |
| Chloroform | Soluble |
Experimental Protocols for Determining this compound Solubility
To facilitate the generation of quantitative solubility data, this section provides detailed methodologies for three common experimental techniques.
Isothermal Shake-Flask Method
This gravimetric method is a reliable technique for determining the equilibrium solubility of a solute in a solvent.
Principle: A supersaturated solution of this compound in the chosen organic solvent is prepared and agitated at a constant temperature until equilibrium is reached. The concentration of this compound in the saturated solution is then determined gravimetrically after evaporation of the solvent.
Apparatus:
-
Thermostatically controlled water bath or incubator
-
Analytical balance (accurate to ±0.1 mg)
-
Glass vials with screw caps
-
Pipettes and syringes
-
Drying oven or vacuum desiccator
Procedure:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial.
-
Securely cap the vial and place it in a thermostatically controlled water bath set to the desired temperature.
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the vial to stand undisturbed in the water bath for at least 24 hours to allow for phase separation.
-
Carefully withdraw a known volume of the supernatant (the saturated solvent-hexylamine solution) using a pre-weighed syringe.
-
Transfer the syringe contents to a pre-weighed empty vial.
-
Determine the weight of the transferred solution.
-
Evaporate the solvent from the vial in a drying oven or vacuum desiccator until a constant weight of the this compound residue is achieved.
-
Calculate the solubility of this compound in the solvent in terms of g/100 mL or other desired units.
Acid-Base Titration Method
This method is suitable for determining the concentration of this compound in a solvent, which can be used to establish solubility.
Principle: this compound, being a base, can be accurately quantified by titrating it with a standardized acid solution. This method is particularly useful for solvents in which this compound is highly soluble.
Apparatus:
-
Burette
-
Pipettes
-
Erlenmeyer flasks
-
pH meter or a suitable indicator
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
Procedure:
-
Prepare a saturated solution of this compound in the chosen solvent using the isothermal shake-flask method to achieve equilibrium.
-
Carefully withdraw a known volume of the clear supernatant.
-
Add the aliquot of the this compound solution to an Erlenmeyer flask.
-
If the solvent is non-aqueous, add a suitable co-solvent (like isopropyl alcohol) to ensure miscibility during titration.
-
Add a few drops of a suitable indicator or use a pH meter to monitor the titration.
-
Titrate the solution with the standardized acid until the endpoint is reached.
-
Record the volume of the acid used.
-
Calculate the concentration of this compound in the saturated solution based on the stoichiometry of the acid-base reaction.
Gas Chromatography (GC) Method
Gas chromatography is a powerful analytical technique for separating and quantifying components of a mixture. It can be used to determine the concentration of this compound in a saturated solution.
Principle: A small volume of the saturated solution is injected into the gas chromatograph. The this compound is vaporized and separated from the solvent in a chromatographic column. A detector measures the amount of this compound, and its concentration is determined by comparing the detector response to a calibration curve.
Apparatus:
-
Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID)
-
A suitable capillary column (e.g., a non-polar or polar column depending on the solvent)
-
Syringes for injection
-
Vials for sample and standard preparation
Procedure:
-
Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the GC and plotting the detector response against the concentration.
-
Prepare a saturated solution of this compound in the solvent using the isothermal shake-flask method.
-
Carefully withdraw a sample of the supernatant and dilute it if necessary to fall within the range of the calibration curve.
-
Inject the sample into the GC under the same conditions as the standards.
-
Determine the concentration of this compound in the sample by comparing its detector response to the calibration curve.
Experimental Workflow for Solubility Determination
The following diagram illustrates a general workflow for determining the solubility of this compound in an organic solvent.
Caption: General workflow for determining the solubility of this compound.
References
Navigating the Maze: A Technical Guide to the Safe Handling of Hexylamine in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Hexylamine, a versatile primary aliphatic amine, is a crucial building block in the synthesis of a wide array of compounds, including pharmaceuticals, corrosion inhibitors, and dyes.[1][2][3] However, its utility is matched by a significant hazard profile that demands meticulous handling and a comprehensive understanding of safety protocols. This in-depth technical guide provides a detailed overview of the health and safety considerations for handling this compound in a laboratory setting, equipping researchers, scientists, and drug development professionals with the knowledge to mitigate risks effectively.
Section 1: Chemical and Physical Properties
A thorough understanding of this compound's properties is fundamental to its safe handling. It is a colorless to yellow liquid with a characteristic fishy or amine-like odor.[1][2][4] this compound is flammable and its vapors can form explosive mixtures with air.[5][6][7] It is also air-sensitive and incompatible with a range of substances, necessitating careful storage and handling.[2][8]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₆H₁₅N | [1][9] |
| Molar Mass | 101.19 g/mol | [1][10] |
| Appearance | Colorless to yellow liquid | [2][4] |
| Odor | Fishy, amine-like | [1][2][4] |
| Boiling Point | 131-132 °C | [3][4][9] |
| Melting Point | -23 °C | [3][4][9] |
| Flash Point | 27 °C (80.6 °F) | [11] |
| Density | 0.766 g/mL at 25 °C | [3][4][9] |
| Solubility in Water | Slightly soluble (14 g/L at 20 °C) | [3][4] |
| Vapor Pressure | 10.6 hPa at 20 °C | [3] |
| Autoignition Temperature | 270 °C (518 °F) | [5][11] |
| Explosive Limits | Lower: 2.1% (V), Upper: 9.3% (V) | [5][12] |
Section 2: Toxicological Data and Health Hazards
This compound is classified as toxic if swallowed or in contact with skin, and it causes severe skin burns and eye damage.[13][14][15] Inhalation may cause respiratory tract irritation.[5][16]
Table 2: Acute Toxicity Data for this compound
| Test | Species | Route | Value | Classification | References |
| LD50 | Rat | Oral | 670 mg/kg | Toxic if swallowed | [5] |
| LD50 | Rabbit | Skin | 420 µL/kg | Toxic in contact with skin | [5] |
| Draize Test | Rabbit | Eye | 750 µg/24H | Severe Irritant | [5] |
| Draize Test | Rabbit | Eye | 5 mg | Moderate Irritant | [5] |
Health Effects
-
Eye Contact: Causes severe eye irritation and can lead to serious damage.[5][16]
-
Skin Contact: Causes severe skin irritation and burns.[5][16][17] It is harmful if absorbed through the skin.[5]
-
Inhalation: May cause respiratory tract irritation, coughing, and shortness of breath.[5][16] High concentrations of vapors may cause dizziness or suffocation.[5]
-
Ingestion: Harmful if swallowed and can cause gastrointestinal irritation.[4][5]
Section 3: Occupational Exposure Limits
As of the latest reviews, specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies such as the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), or the American Conference of Governmental Industrial Hygienists (ACGIH).[18][19] In the absence of defined OELs, it is crucial to handle this compound with the utmost caution and to keep airborne concentrations as low as reasonably achievable.
Section 4: Experimental Protocols for Toxicity Testing
The toxicological data presented in this guide are derived from standardized experimental protocols. Understanding these methodologies is crucial for interpreting the data and appreciating the nature of the chemical's hazards.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test is designed to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[1][8]
-
Principle: A single dose of the test substance is applied to the skin of an animal, typically an albino rabbit.[1][17] The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.[13]
-
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are used.
-
Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
-
Application: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area of the clipped skin. The treated area is then covered with a gauze patch.
-
Exposure: The exposure duration is typically 4 hours.[3]
-
Observation: After the exposure period, the patch is removed, and the skin is examined for erythema and edema. Observations are scored at 1, 24, 48, and 72 hours after patch removal. The reversibility of any observed effects is monitored for up to 14 days.[17]
-
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.[4][5]
-
Principle: A single dose of the test substance is applied to one eye of an experimental animal, usually an albino rabbit, with the untreated eye serving as a control.[2][9] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[10]
-
Methodology:
-
Animal Selection: Healthy, adult albino rabbits are used.
-
Application: A 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye.[16]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[16] The severity of corneal opacity, iritis, and conjunctival redness and chemosis are scored. The reversibility of the effects is observed for up to 21 days.[9]
-
Acute Oral Toxicity - LD50 Test
This test is designed to determine the median lethal dose (LD50) of a substance when administered orally.[20][21]
-
Principle: The LD50 is the statistically derived single dose of a substance that is expected to cause death in 50% of the animals when administered by the oral route.[21]
-
Methodology:
-
Animal Selection: Typically, rats are used.[20][21] The animals are fasted before administration of the test substance.[22]
-
Dose Administration: The test substance is administered in a single dose by gavage.[21] A range of dose levels is used with a set number of animals per dose group.
-
Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.[23][24] Body weight is recorded at specified intervals.[23]
-
Data Analysis: The LD50 is calculated using statistical methods.[23]
-
Section 5: Safe Handling and Storage
Given its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound.
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[5][18] Use of explosion-proof equipment is recommended.[5][11]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[5][13][18]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin contact.[5][13][18]
-
Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5][13]
-
-
Handling Procedures:
-
Storage:
Section 6: Chemical Incompatibility
This compound is incompatible with a variety of substances, and mixing it with them can lead to hazardous reactions.[2][4][6]
Caption: Chemical incompatibility diagram for this compound.
Section 7: Emergency Procedures
Prompt and appropriate action is critical in the event of an emergency involving this compound.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][16] Seek immediate medical attention.[5]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5][16] Seek immediate medical attention.[5]
-
Inhalation: Remove from exposure and move to fresh air immediately.[5][16] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[5] Seek medical attention.[16]
-
Ingestion: Do NOT induce vomiting.[8][16] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[5] Seek immediate medical attention.[5]
Spill Response
A spill of this compound requires a swift and coordinated response to minimize exposure and environmental contamination.
Caption: Emergency response flowchart for a this compound spill.
Spill Cleanup Steps:
-
Evacuate and Secure the Area: Immediately evacuate all non-essential personnel from the spill area.[25] Eliminate all ignition sources.[6][7]
-
Ventilate: Ensure the area is well-ventilated, using fume hoods if the spill is contained within one.[26]
-
Personal Protective Equipment: Before attempting cleanup, don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[25][27]
-
Contain and Absorb: For small spills, absorb the liquid with an inert material such as vermiculite, sand, or earth.[5][26] Work from the outside of the spill inwards to prevent spreading.[26]
-
Collect and Dispose: Carefully scoop the absorbed material into a sealable, labeled container for hazardous waste disposal.[25][26] Do not let the chemical enter drains.[12]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[25]
-
For Large Spills: If the spill is large or you are not equipped or trained to handle it, evacuate the area and contact your institution's emergency response team immediately.[27]
Conclusion
This compound is a valuable chemical reagent, but its inherent hazards necessitate a robust safety culture and strict adherence to established protocols. By understanding its properties, recognizing its toxicological profile, and implementing the safe handling, storage, and emergency procedures outlined in this guide, laboratory personnel can significantly minimize the risks associated with its use. Continuous training and a proactive approach to safety are paramount to ensuring a safe working environment for all.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. flashpointsrl.com [flashpointsrl.com]
- 3. New approaches to the assessment of eye and skin irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. oecd.org [oecd.org]
- 6. Draize test - Wikipedia [en.wikipedia.org]
- 7. nj.gov [nj.gov]
- 8. oecd.org [oecd.org]
- 9. nucro-technics.com [nucro-technics.com]
- 10. episkin.com [episkin.com]
- 11. Eye irritation: in vivo rabbit eye test template for pre-existing data - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. Test No. 403: Acute Inhalation Toxicity - Overton [app.overton.io]
- 15. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. nucro-technics.com [nucro-technics.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. cdn.chemservice.com [cdn.chemservice.com]
- 20. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 21. fda.gov [fda.gov]
- 22. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 23. dep.nj.gov [dep.nj.gov]
- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 25. search.library.northwestern.edu [search.library.northwestern.edu]
- 26. osha.gov [osha.gov]
- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Hexylamine, a primary aliphatic amine with the chemical formula C₆H₁₅N, is a versatile and valuable chemical intermediate in a multitude of industrial processes. Its unique combination of a six-carbon alkyl chain and a reactive amino group makes it an essential building block in the synthesis of a wide array of specialized chemicals. This technical guide provides a comprehensive overview of the core industrial applications of this compound, with a focus on its roles as a corrosion inhibitor, a chemical intermediate in the synthesis of pharmaceuticals, pesticides, and dyes, a catalyst, a surfactant, and an accelerator in the rubber industry. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the chemistry and practical applications of this important compound.
Corrosion Inhibition
This compound and its derivatives are widely recognized for their efficacy as corrosion inhibitors, particularly for protecting mild steel in acidic environments.[1][2] The primary mechanism of inhibition involves the adsorption of this compound molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption is facilitated by the presence of the nitrogen atom, which has a lone pair of electrons that can interact with the vacant d-orbitals of iron atoms on the steel surface.
The protective film formed by this compound acts as a mixed-type inhibitor, meaning it retards both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[2] The effectiveness of this compound as a corrosion inhibitor is influenced by factors such as its concentration, the temperature, and the specific acidic medium.
Quantitative Data on Corrosion Inhibition
The corrosion inhibition efficiency of this compound has been quantified using various electrochemical and gravimetric techniques. The following table summarizes typical data obtained from studies on mild steel in a 1.0 M HCl solution.
| Concentration (ppm) | Weight Loss Inhibition Efficiency (%) at 25°C | Charge Transfer Resistance (Rct) (Ω cm²) | Double Layer Capacitance (Cdl) (μF/cm²) |
| 0 | - | 9.8 | 125.3 |
| 200 | 35.42 | 25.6 | 85.2 |
| 400 | 48.25 | 48.9 | 65.4 |
| 600 | 58.11 | 75.3 | 50.1 |
| 800 | 65.66 | 98.7 | 42.3 |
Data sourced from Hariom et al., "Corrosion inhibition of mild steel by using this compound as corrosion inhibitor in acidic medium," Der Pharma Chemica, 2016, 8(19):268-278.[2]
Experimental Protocols for Corrosion Inhibition Studies
A comprehensive evaluation of a corrosion inhibitor's performance involves a combination of techniques. Below are detailed methodologies for three key experiments.
Objective: To determine the corrosion rate of mild steel in the presence and absence of this compound by measuring the mass loss over time.
Materials:
-
Mild steel coupons (e.g., 4.5 cm x 2.0 cm x 0.2 cm)
-
1.0 M Hydrochloric acid (HCl) solution
-
This compound
-
Acetone
-
Emery paper (various grits)
-
Analytical balance (±0.1 mg)
-
Water bath or thermostat
-
Beakers (250 mL)
-
Glass hooks and rods
Procedure:
-
Mechanically polish the mild steel coupons with emery paper of increasing grit to achieve a smooth, mirror-like surface.
-
Degrease the coupons by washing with acetone, followed by rinsing with double-distilled water, and then dry them thoroughly.
-
Accurately weigh each coupon to the nearest 0.1 mg and record the initial weight (W₀).
-
Prepare a series of 1.0 M HCl solutions containing different concentrations of this compound (e.g., 0, 200, 400, 600, 800 ppm).
-
Completely immerse one coupon into each test solution using a glass hook and rod, ensuring the entire surface is exposed to the corrosive medium.
-
Maintain the beakers in a water bath at a constant temperature (e.g., 25°C) for a specified immersion period (e.g., 24 hours).
-
After the immersion period, carefully remove the coupons from the solutions.
-
Clean the coupons to remove corrosion products by immersing them in a cleaning solution (e.g., 10% HCl containing a small amount of a pickling inhibitor), followed by gentle brushing.
-
Rinse the cleaned coupons with distilled water and acetone, then dry them.
-
Weigh the dried coupons and record the final weight (W₁).
-
Calculate the weight loss (ΔW = W₀ - W₁) and the corrosion rate (CR) in mm/year using the formula: CR (mm/year) = (87600 * ΔW) / (A * t * ρ) where A is the surface area of the coupon (cm²), t is the immersion time (hours), and ρ is the density of mild steel (g/cm³).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR₀ - CRᵢ) / CR₀] * 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
Objective: To study the effect of this compound on the anodic and cathodic polarization behavior of mild steel and to determine corrosion kinetic parameters.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode corrosion cell:
-
Working Electrode (WE): Mild steel specimen
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE)
-
Counter Electrode (CE): Platinum foil or graphite rod
-
-
Test solutions (1.0 M HCl with and without this compound)
Procedure:
-
Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a defined surface area (e.g., 1 cm²) exposed.
-
Polish the exposed surface of the WE to a mirror finish, then clean and dry it as described in the weight loss protocol.
-
Assemble the three-electrode cell with the WE, RE, and CE immersed in the test solution.
-
Allow the system to stabilize for a period (e.g., 30 minutes) to reach a steady open-circuit potential (OCP).
-
Perform the potentiodynamic polarization scan by applying a potential range from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current density as a function of the applied potential.
-
Plot the data as a Tafel plot (log |current density| vs. potential).
-
Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] * 100 where Icorr₀ is the corrosion current density in the absence of the inhibitor and Icorrᵢ is the corrosion current density in the presence of the inhibitor.
Objective: To investigate the mechanism of corrosion inhibition by analyzing the impedance characteristics of the metal/solution interface.
Apparatus:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode corrosion cell (as described for potentiodynamic polarization)
-
Test solutions (1.0 M HCl with and without this compound)
Procedure:
-
Prepare and assemble the three-electrode cell as described for the potentiodynamic polarization experiment.
-
Allow the system to stabilize at the OCP.
-
Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Measure the impedance response of the system at each frequency.
-
Plot the impedance data in the form of a Nyquist plot (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).
-
Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the Rct values: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100 where Rct₀ is the charge transfer resistance in the absence of the inhibitor and Rctᵢ is the charge transfer resistance in the presence of the inhibitor.
Chemical Intermediate in Synthesis
This compound is a crucial building block in the synthesis of a variety of organic compounds, finding applications in the pharmaceutical, agrochemical, and dye industries. Its primary amine functionality allows it to readily participate in nucleophilic substitution and condensation reactions.
Pharmaceutical and Agrochemical Synthesis
In the pharmaceutical and agrochemical sectors, this compound is often used as a precursor for the synthesis of heterocyclic compounds, such as triazine derivatives. These triazine-based compounds are known for their broad spectrum of biological activities, including herbicidal and medicinal properties.
For instance, this compound can be used in the synthesis of substituted 1,3,5-triazines, which are the structural core of many herbicides. The synthesis typically involves the sequential nucleophilic substitution of chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) core with amines.
Experimental Protocol: Synthesis of 2-Chloro-4,6-bis(hexylamino)-1,3,5-triazine
Objective: To synthesize a disubstituted triazine derivative using this compound.
Materials:
-
Cyanuric chloride
-
n-Hexylamine
-
Acetone
-
Sodium carbonate
-
Water
-
Ice
-
Round-bottom flask with a stirrer
-
Addition funnel
Procedure:
-
Dissolve cyanuric chloride (1.0 equivalent) in acetone in a round-bottom flask and cool the solution to 0-5°C in an ice bath.
-
In a separate beaker, prepare a solution of n-hexylamine (2.0 equivalents) and sodium carbonate (as an acid scavenger) in a mixture of acetone and water.
-
Slowly add the this compound solution to the cyanuric chloride solution via an addition funnel, maintaining the temperature between 0-5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash it thoroughly with water, and dry it under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Expected Yield: The yield of 2-chloro-4,6-bis(hexylamino)-1,3,5-triazine is typically in the range of 80-90%.
References
Hexylamine: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Hexylamine, a primary aliphatic amine, has emerged as a crucial and versatile building block in the landscape of organic synthesis. Its nucleophilic nature, coupled with its linear six-carbon chain, makes it an ideal precursor for the synthesis of a diverse array of molecules, ranging from pharmaceuticals and agrochemicals to corrosion inhibitors and functional materials. This technical guide provides a comprehensive overview of the core applications of this compound, featuring detailed experimental protocols, quantitative data, and visual representations of key reaction pathways and workflows.
Core Synthetic Applications of this compound
This compound participates in a wide range of chemical transformations, primarily leveraging the reactivity of its amino group. The most prominent applications include N-acylation for the formation of amides, reductive amination to produce secondary and tertiary amines, and its role as a key component in multicomponent reactions and the synthesis of heterocyclic structures.
N-Acylation: Synthesis of N-Hexylamides
The reaction of this compound with acylating agents such as acyl chlorides or anhydrides is a fundamental method for the formation of N-hexylamides. This reaction is typically high-yielding and proceeds under mild conditions.
Table 1: N-Acylation of this compound with Various Acylating Agents
| Acylating Agent | Base/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Acetyl Chloride | Iodine | Solvent-free | < 5 min | Room Temp. | >95 | [1] |
| Benzoyl Chloride | Pyridine | Dichloromethane | 2 h | 0 °C to RT | 92 | [2] |
| Chloroacetyl Chloride | DBU | THF | 3 h | 0 °C to RT | Not Specified | [3][4] |
Experimental Protocol: N-Acetylation of this compound[1]
-
Materials: this compound (1 mmol), Acetyl chloride (1 mmol), Iodine (catalytic amount).
-
Procedure:
-
In a round-bottom flask, combine this compound (1 mmol) and a catalytic amount of iodine.
-
Add acetyl chloride (1 mmol) dropwise to the mixture at room temperature under solvent-free conditions.
-
The reaction is typically complete within a few minutes, as observed by TLC analysis.
-
The crude product can be purified by washing with an aqueous solution of sodium thiosulfate to remove iodine, followed by extraction with an appropriate organic solvent and drying.
-
Reductive Amination: A Gateway to Secondary and Tertiary Amines
Reductive amination is a powerful and widely used method for the C-N bond formation, converting aldehydes and ketones into amines.[5] this compound serves as the primary amine component, reacting with a carbonyl compound to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine.[6][7] Further alkylation can lead to tertiary amines. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being the most common.[8]
Table 2: Reductive Amination of Carbonyl Compounds with this compound
| Carbonyl Compound | Reducing Agent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Benzaldehyde | NaBH₄ | THF | 55 min | Reflux | 92 | [9] |
| Cyclohexanone | NaBH₃CN | Methanol | 12 h | Room Temp. | 85 | [10] |
| Benzaldehyde | NaBH₄-Silica Gel | THF | Not Specified | Room Temp. | 90 | [11] |
Experimental Protocol: Reductive Amination of Benzaldehyde with this compound[9]
-
Materials: Benzaldehyde (1 mmol), this compound (1 mmol), Sodium borohydride (NaBH₄) (1 mmol), Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O) (1 mmol), Tetrahydrofuran (THF) (3 mL).
-
Procedure:
-
In a 10 mL round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (0.106 g, 1 mmol), this compound (0.101 g, 1 mmol), and NaH₂PO₄·H₂O (0.138 g, 1 mmol) in THF (3 mL).
-
Add NaBH₄ (0.038 g, 1 mmol) to the reaction mixture.
-
Stir the mixture under reflux conditions.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a CCl₄/Ether (5/2) eluent system.
-
Upon completion (typically within 55 minutes), filter the reaction mixture.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by short column chromatography on silica gel (eluent: CCl₄/Ether, 5/2) to afford N-benzylthis compound.
-
Synthesis of Heterocyclic Compounds
This compound is a valuable precursor for the synthesis of various N-substituted heterocyclic compounds. A notable example is the synthesis of N-hexyl-2-pyrrolidone, which can be achieved through the ammonolysis of γ-butyrolactone with this compound.[12]
Table 3: Synthesis of N-Hexyl-2-pyrrolidone
| Reactant 1 | Reactant 2 | Conditions | Yield (%) | Reference |
| γ-Butyrolactone | This compound | 250-290 °C, 8.0-16.0 MPa | >94 (selectivity) | [12] |
Experimental Protocol: Synthesis of N-Hexyl-2-pyrrolidone[12]
-
Materials: γ-Butyrolactone, this compound.
-
Procedure:
-
The reaction is typically carried out in a continuous-flow tubular reactor.
-
A mixture of γ-butyrolactone and this compound (in excess) is heated to 250-290 °C under a pressure of 8.0-16.0 MPa.
-
The residence time in the reactor is generally maintained between 20 to 120 minutes.
-
The product, N-hexyl-2-pyrrolidone, is obtained with high selectivity.
-
Purification is achieved through distillation to remove excess this compound and any byproducts.
-
Advanced Synthetic Methodologies
Beyond these fundamental reactions, this compound is employed in more complex and modern synthetic strategies, including multicomponent reactions and catalytic N-alkylation.
Ugi Multicomponent Reaction
The Ugi reaction is a one-pot, four-component reaction (an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide) that rapidly generates α-acylamino amides.[13] this compound can serve as the amine component, leading to the formation of structurally diverse and complex molecules in a single step.[14][15]
Catalytic N-Alkylation with Alcohols
Environmentally friendly "borrowing hydrogen" or "hydrogen autotransfer" methodologies have been developed for the N-alkylation of amines with alcohols, where water is the only byproduct. Iridium-based catalysts are often employed for this transformation.[16][17]
Table 4: Iridium-Catalyzed N-Alkylation of Aniline with 1-Hexanol
| Catalyst | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| [IrCl(cod)(IMe)] | KOtBu | Toluene | 24 h | 100 °C | 97 | [18] |
Application in the Development of Corrosion Inhibitors
This compound and its derivatives have been extensively investigated as corrosion inhibitors for various metals and alloys, particularly in acidic media. The lone pair of electrons on the nitrogen atom and the hydrophobic hexyl chain facilitate the adsorption of these molecules onto the metal surface, forming a protective layer that inhibits corrosion. Mannich bases derived from this compound are a prominent class of such inhibitors.[19]
Table 5: Corrosion Inhibition Efficiency of this compound Derivatives
| Inhibitor Type | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| This compound Mannich Base | N80 Steel | 15% HCl | >98 | [19] |
| Tris-thiosemicarbazone derivative | Steel | 0.5 M H₂SO₄ | 98.8 | [20] |
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key reaction mechanism and a typical experimental workflow.
Conclusion
This compound stands as a testament to the utility of simple, readily available starting materials in the construction of complex and valuable molecules. Its application in fundamental transformations such as N-acylation and reductive amination, as well as its incorporation into advanced synthetic strategies, underscores its importance in the toolkit of the modern organic chemist. The detailed protocols and compiled data within this guide aim to facilitate further research and development in the myriad fields that benefit from the synthetic versatility of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. scispace.com [scispace.com]
- 12. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 13. Ugi reaction - Wikipedia [en.wikipedia.org]
- 14. Ugi multicomponent-reaction: Syntheses of cytotoxic dehydroabietylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanistic studies on the N-alkylation of amines with alcohols catalysed by iridium(i) complexes with functionalised N-heterocyclic carbene ligands - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Exploring the synthesis, characterization, and corrosion inhibition of new tris-thiosemicarbazone derivatives for acidic steel settings using computational and experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Corrosive Properties of Hexylamine on Various Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexylamine, a versatile primary amine, finds application in various industrial processes, including as a corrosion inhibitor, a surfactant intermediate, and in the synthesis of pharmaceuticals and pesticides.[1] Despite its utility, its inherent corrosive nature necessitates a thorough understanding of its compatibility with various materials. This technical guide provides a comprehensive overview of the corrosive properties of this compound on a range of metals, polymers, and elastomers. It is designed to assist researchers, scientists, and drug development professionals in selecting appropriate materials for handling and processing this compound, ensuring safety and operational integrity. This document synthesizes available data on material compatibility, outlines relevant experimental protocols for corrosion testing, and presents visual workflows to guide material selection and experimental design.
Corrosive Properties of this compound on Metals
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] While it can be corrosive to metals, it also exhibits corrosion-inhibiting properties under specific conditions, particularly for mild steel in acidic environments.[2][3] The corrosive or inhibitive effect is highly dependent on the metal, the concentration of this compound, temperature, and the presence of other chemical agents.
Ferrous Metals (Carbon Steel and Stainless Steel)
This compound has been investigated as a corrosion inhibitor for mild steel in hydrochloric acid (HCl) solutions. Studies have shown that it can achieve a corrosion inhibition efficiency of up to 65.66% at a concentration of 800 ppm in 1.0 M HCl at 25.0°C.[3] The mechanism of inhibition is attributed to the adsorption of this compound molecules onto the steel surface, forming a protective layer that impedes the corrosion process.[3]
Table 1: Corrosion Inhibition Efficiency of this compound on Mild Steel in 1.0 M HCl [3]
| This compound Concentration (ppm) | Temperature (°C) | Corrosion Inhibition Efficiency (%) |
| 800 | 25.0 | 65.66 |
Note: This data highlights the inhibitive properties of this compound in a specific acidic environment. The corrosive nature of this compound on ferrous metals in neutral or alkaline conditions, or in its pure form, requires specific experimental evaluation.
Non-Ferrous Metals (Aluminum and Copper Alloys)
There is limited specific quantitative data on the corrosive effects of this compound on aluminum and copper alloys. Some studies have explored the use of hexamine (a related compound) as a corrosion inhibitor for aluminum in NaCl solutions, showing a reduction in corrosion rate.[4]
For copper and its alloys, such as brass, aliphatic amines can induce stress corrosion cracking.[5] The susceptibility to cracking and the corrosion rate can vary depending on the specific amine and the environmental conditions.[5] Given the reactivity of amines with copper, direct contact should be carefully evaluated.
Table 2: Analogous Corrosion Rate Data for Stainless Steel in Amine Solutions [1][6]
| Alloy | Amine Solution | Temperature (°C) | Corrosion Rate (µm/year) |
| 304L Stainless Steel | 30 wt.% MEA (CO2 loaded) | 25 | 27 |
| 304L Stainless Steel | 30 wt.% MEA (CO2 loaded) | 80 | 134 |
| 316L Stainless Steel | 30 wt.% MEA (CO2 loaded) | 25 | 8.3 |
| 316L Stainless Steel | 30 wt.% MEA (CO2 loaded) | 80 | 67 |
| 304 Stainless Steel | 50 wt% aMDEA | 70 | ~18 (approx.) |
| 316 Stainless Steel | 50 wt% aMDEA | 70 | ~9 (approx.) |
Disclaimer: The data in Table 2 is for analogous amine systems and should be used as an estimation only. Experimental testing is crucial for determining the actual corrosion rates of this compound on these metals.
Compatibility of this compound with Polymers
The compatibility of this compound with polymeric materials is a critical consideration for storage and handling. Aliphatic amines can cause swelling, degradation, and loss of mechanical properties in some polymers.
Table 3: Qualitative Chemical Resistance of Various Polymers to Aliphatic Amines [7][8][9][10][11][12][13][14][15]
| Polymer | Trade Name(s) | Compatibility with Aliphatic Amines |
| High-Density Polyethylene | HDPE | Good to Limited Resistance |
| Low-Density Polyethylene | LDPE | Good to Limited Resistance |
| Polypropylene | PP | Not Recommended |
| Polyvinyl Chloride | PVC | Not Recommended |
| Polytetrafluoroethylene | PTFE, Teflon® | Excellent |
Note: The compatibility ratings are general. Specific grades of polymers and the conditions of exposure (temperature, concentration) will significantly impact performance. Quantitative data on the effects of this compound, such as changes in weight, dimensions, and mechanical properties, are scarce in the public domain. Therefore, experimental verification is highly recommended.
Compatibility of this compound with Elastomers
Elastomers are commonly used for seals, gaskets, and tubing. Their compatibility with this compound is crucial to prevent leaks and equipment failure. Amines are known to be aggressive towards certain elastomers, causing swelling and degradation.
Table 4: Qualitative Chemical Resistance of Various Elastomers to Amines [8][16][17][18][19]
| Elastomer | Trade Name(s) | Compatibility with Amines |
| Fluoroelastomer | FKM, Viton® | Not Recommended (causes embrittlement) |
| Ethylene Propylene Diene Monomer | EPDM | Good |
| Nitrile Rubber | NBR, Buna-N | Not Recommended |
| Neoprene | Not Recommended |
Note: While general guidelines exist, the specific formulation of the elastomer and the operating conditions are critical. For instance, while FKM (Viton®) is generally not recommended for use with amines due to chemical reaction leading to embrittlement, some specialty grades may offer better resistance.[8] Quantitative data on percentage swell and changes in mechanical properties upon exposure to this compound are not widely available.
Experimental Protocols
To accurately determine the corrosive properties of this compound on specific materials, standardized experimental protocols should be followed.
Corrosion Testing of Metals
ASTM G31 / NACE TM0169: Standard Guide for Laboratory Immersion Corrosion Testing of Metals [20][21][22]
This standard provides a comprehensive framework for conducting immersion corrosion tests to determine the mass loss of a material in a specific chemical environment.
Methodology:
-
Test Specimen Preparation: Metal coupons of a defined surface area are cleaned, degreased, and weighed accurately.
-
Apparatus: A glass flask or beaker equipped with a condenser to prevent evaporation of the test solution is typically used. The apparatus should allow for temperature control.
-
Test Conditions:
-
Solution: A solution of this compound at the desired concentration (e.g., pure, or a specific aqueous dilution) is prepared.
-
Temperature: The test is conducted at a controlled temperature relevant to the intended application.
-
Aeration: The solution can be aerated or de-aerated depending on the service conditions being simulated.
-
Duration: The test duration is predetermined, often ranging from 24 hours to several days or weeks.
-
-
Procedure: The prepared metal coupons are fully immersed in the this compound solution.
-
Post-Test Evaluation:
-
The coupons are removed, cleaned according to standard procedures to remove corrosion products, and re-weighed.
-
The mass loss is used to calculate the corrosion rate in units such as millimeters per year (mm/yr) or mils per year (mpy).
-
The surface of the coupons should also be visually inspected for localized corrosion, such as pitting or crevice corrosion.
-
Chemical Resistance Testing of Polymers and Elastomers
ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents [20]
This standard outlines procedures for evaluating changes in the properties of plastics after exposure to chemical reagents.
Methodology (Practice A - Immersion Test):
-
Test Specimen Preparation: Standardized specimens (e.g., tensile bars, disks) are prepared. Their initial weight, dimensions, and mechanical properties (e.g., tensile strength, hardness) are measured.
-
Immersion: The specimens are fully immersed in this compound at a specified temperature and for a defined period.
-
Post-Immersion Evaluation: After immersion, the specimens are removed, cleaned, and their properties are re-measured.
-
Data Reporting: The results are reported as the percentage change in weight, dimensions, and mechanical properties.
ASTM D471: Standard Test Method for Rubber Property—Effect of Liquids [2][20][21][22][23] and ISO 1817: Rubber, vulcanized or thermoplastic — Determination of the effect of liquids [3][4][16][24][25]
These standards are specifically designed for testing the effect of liquids on rubber materials.
Methodology:
-
Test Specimen Preparation: Standard rubber specimens are used. Their initial volume, mass, and hardness are determined.
-
Immersion: The specimens are immersed in this compound under controlled temperature and time conditions.
-
Post-Immersion Evaluation: Changes in volume (swelling), mass, and hardness are measured. Changes in tensile strength and elongation can also be evaluated.
-
Data Reporting: The results are typically reported as the percentage change in the measured properties.
Visualizations
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for assessing the corrosive properties of this compound.
Conclusion and Recommendations
This compound exhibits a dual nature, acting as a corrosive agent towards some materials while providing corrosion inhibition for others under specific conditions. For metallic components, particularly mild steel in acidic environments, this compound can be an effective corrosion inhibitor. However, its corrosive potential towards other metals like aluminum and copper alloys, as well as stainless steel under certain conditions, cannot be overlooked.
Regarding polymers and elastomers, the available data suggests that while some materials like PTFE show excellent resistance, many common polymers (e.g., PP, PVC) and elastomers (e.g., FKM, NBR) are not suitable for service with this compound.
Key Recommendations:
-
Material Selection: For applications involving this compound, PTFE is a highly recommended material for components such as liners, seals, and tubing due to its excellent chemical resistance. For metallic components, a thorough evaluation is necessary. While stainless steels are generally more resistant than carbon steel, specific grades and environmental conditions will dictate their suitability.
-
Experimental Verification: Due to the limited availability of specific quantitative corrosion data for this compound, it is strongly recommended that compatibility testing be performed on all candidate materials under conditions that closely simulate the intended application. The standardized protocols outlined in this guide (ASTM G31, ASTM D543, ASTM D471, ISO 1817) provide a robust framework for such evaluations.
-
Safety Precautions: Given the corrosive nature of this compound to human tissue, appropriate personal protective equipment (PPE), including gloves, eye protection, and protective clothing, must be worn when handling this chemical.[2] Proper ventilation is also essential to avoid inhalation of vapors.[16]
By carefully considering the information presented in this guide and conducting appropriate experimental verification, researchers, scientists, and drug development professionals can make informed decisions on material selection for handling this compound, thereby ensuring the safety, reliability, and longevity of their equipment and processes.
References
- 1. mdpi.com [mdpi.com]
- 2. ASTM D471 | Testing by Standard | Smithers [smithers.com]
- 3. ISO 1817:2022: Rubber, Vulcanized Or Thermoplastic - The ANSI Blog [blog.ansi.org]
- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. LDPE Chemical Resistance Chart Low Density Polyethylene, Chemical Resistance Chart, Inorganic Organic acids, Alcohols, Oxidizing agents conc, Ketones, Ethers, Esters, Mineral [k-mac-plastics.com]
- 8. kelco.com.au [kelco.com.au]
- 9. Low Density Polyethylene LDPE Chemical Resistance Chart [kmac-plastics.net]
- 10. calpaclab.com [calpaclab.com]
- 11. hippoplastique.com [hippoplastique.com]
- 12. calpaclab.com [calpaclab.com]
- 13. cipax.com [cipax.com]
- 14. menda.descoindustries.com [menda.descoindustries.com]
- 15. astisensor.com [astisensor.com]
- 16. standards.globalspec.com [standards.globalspec.com]
- 17. utexind.com [utexind.com]
- 18. Chemical Resistant Fluorocarbon (FKM) & Viton O-Rings | Engineered Seal Products [espint.com]
- 19. fernco.com.au [fernco.com.au]
- 20. Effect of Liquids ASTM D471 [intertek.com]
- 21. coirubber.com [coirubber.com]
- 22. scribd.com [scribd.com]
- 23. ardl.com [ardl.com]
- 24. petrolube.com [petrolube.com]
- 25. Determination of the action of liquids on vulcanised rubber according to ISO 1817 - Analytice [analytice.com]
Thermal Decomposition of Hexylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition of hexylamine. Due to a lack of specific experimental data on this compound in the public domain, this guide synthesizes information from studies on analogous short-chain primary amines and related aliphatic compounds to predict its decomposition products and pathways. It details generalized experimental protocols for the analysis of thermal decomposition products, with a focus on Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are interested in the thermal stability and degradation of this compound and similar compounds.
Introduction
This compound (C₆H₁₅N) is a primary aliphatic amine used in a variety of industrial applications, including the synthesis of pharmaceuticals, corrosion inhibitors, and emulsifiers. Understanding its thermal stability and decomposition products is crucial for ensuring safety, optimizing process conditions, and assessing the environmental impact of its use and potential release.
The thermal decomposition of a compound involves its breakdown into smaller molecules and radicals upon heating. For primary amines, these reactions can be complex, involving multiple competing pathways. While specific data for this compound is limited, the study of shorter-chain primary amines provides a strong theoretical framework for predicting its behavior.
Under fire conditions, this compound is known to produce hazardous decomposition products, including carbon oxides and nitrogen oxides (NOx)[1]. This guide will delve into the expected products under controlled pyrolysis conditions.
Predicted Thermal Decomposition Products
Based on theoretical studies of the thermal decomposition of methylamine, ethylamine, and 1-propylamine on a Si(100)-2x1 surface, it is anticipated that the thermal decomposition of this compound would proceed through similar channels[2][3]. It has been suggested that longer alkyl chains are not expected to introduce additional major decomposition pathways[2][3]. The primary decomposition products are therefore predicted to include imines, hydrogen gas, alkyl cyanides, ammonia, aziridines, and alkenes[2][3].
Furthermore, the fragmentation of the hexyl chain can be inferred from studies on the thermal decomposition of n-hexane. The major decomposition products of n-hexane include hydrogen (H₂), methane (CH₄), acetylene (C₂H₂), ethene (C₂H₄), ethane (C₂H₆), and propene (C₃H₆)[4]. It is plausible that similar small hydrocarbon fragments will be formed from the hexyl group of this compound.
The following tables summarize the predicted thermal decomposition products of this compound based on these related studies.
Table 1: Predicted Nitrogen-Containing Decomposition Products of this compound
| Product Class | Specific Examples | Reference |
| Imines | Hexan-1-imine | [2][3] |
| Alkyl Cyanides | Hexanenitrile | [2][3] |
| Ammonia | NH₃ | [2][3] |
| Aziridines | 2-Butylaziridine | [2][3] |
Table 2: Predicted Hydrocarbon Decomposition Products from the Hexyl Chain
| Product | Formula | Reference |
| Hydrogen | H₂ | [4] |
| Methane | CH₄ | [4] |
| Acetylene | C₂H₂ | [4] |
| Ethene | C₂H₄ | [4] |
| Ethane | C₂H₆ | [4] |
| Propene | C₃H₆ | [4] |
Proposed Thermal Decomposition Pathways
The thermal decomposition of primary alkyl amines can proceed through several pathways. The diagram below illustrates the predicted major decomposition pathways for this compound, extrapolated from the mechanisms proposed for shorter-chain amines[2][3].
References
- 1. This compound | C6H15N | CID 8102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Thermal decomposition of n-hexane in organic Rankine cycle: a study combined ReaxFF reactive molecular dynamic and density functional theory [frontiersin.org]
Hexylamine: A Comprehensive Technical Guide to its Environmental Fate and Impact
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexylamine, a primary aliphatic amine, sees broad application in various industrial processes, including the synthesis of pharmaceuticals, corrosion inhibitors, pesticides, and surfactants.[1] Its utility, however, necessitates a thorough understanding of its environmental behavior to mitigate potential ecological risks. This technical guide provides an in-depth analysis of the environmental fate and impact of this compound, consolidating key data, outlining experimental methodologies, and visualizing critical processes to support informed risk assessment and management.
Physicochemical Properties
The environmental distribution and behavior of a chemical are fundamentally governed by its physicochemical properties. This compound is a colorless liquid with a characteristic amine-like odor.[1][2] It is less dense than water and exhibits poor solubility.[2] Key quantitative properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₅N | [1][2] |
| Molecular Weight | 101.19 g/mol | [2][3] |
| Melting Point | -23.4 °C | [1] |
| Boiling Point | 131-132 °C | |
| Density | 0.77 g/cm³ | [1] |
| Water Solubility | 14 g/L | |
| Vapor Pressure | 10.6 hPa (at 20 °C) | |
| pKa (conjugate acid) | 10.64 | [2] |
| log Kow (Octanol-Water Partition Coefficient) | 1.9 | [4] |
| Flash Point | 29 °C |
Environmental Fate
The persistence and transformation of this compound in the environment are dictated by a combination of biotic and abiotic processes.
Degradation
Biodegradation:
This compound is considered to be readily biodegradable.[2] Studies on analogous primary amines, such as pentylamine and hexanediamine, have shown significant biological oxygen demand (BOD) fulfillment over several weeks, suggesting that microorganisms can utilize these compounds.[2] The biodegradation of amines can be influenced by environmental conditions such as pH and the presence of acclimated microbial populations.[5][6]
Photodegradation:
In the atmosphere, this compound is susceptible to degradation by photochemically-produced hydroxyl radicals. The estimated atmospheric half-life is approximately 10.3 hours, indicating that this is a significant removal pathway in the air.[2]
Environmental Distribution
Adsorption/Desorption:
The mobility of this compound in soil is influenced by its pKa. With a pKa of 10.64 for its conjugate acid, this compound will exist predominantly in its cationic form in most environmental matrices (pH 4-8).[2] Cations generally exhibit stronger adsorption to soil particles, which would suggest low mobility.[2] However, an estimated soil organic carbon-water partitioning coefficient (Koc) of 147 suggests high mobility in soil.[2] This apparent contradiction highlights the need for site-specific assessments considering soil properties like organic matter content and pH.
Bioaccumulation:
The potential for this compound to accumulate in aquatic organisms is considered low. An estimated Bioconcentration Factor (BCF) of 11 suggests that it is unlikely to biomagnify through the food chain.[2]
Environmental Impact and Ecotoxicity
This compound is classified as toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[7][8][9]
Aquatic Toxicity:
Acute toxicity data for aquatic organisms are summarized in Table 2. These values indicate that this compound can be harmful to fish and invertebrates at relatively low concentrations.
Table 2: Aquatic Toxicity of this compound
| Organism | Endpoint | Concentration | Exposure Duration | Reference(s) |
| Pimephales promelas (fathead minnow) | LC50 | 56.6 mg/L | 96 hours | [10] |
| Daphnia magna (Water flea) | EC50 | 8.6 mg/L | 48 hours | [4][10] |
Terrestrial Toxicity:
Experimental Protocols
Standardized methodologies are crucial for generating reliable and comparable data on the environmental fate and effects of chemicals. The following sections outline the general principles of key experimental protocols, largely based on OECD guidelines.
Biodegradation Testing
Principle: The "Ready Biodegradability" test (e.g., OECD 301 series) evaluates the potential for a chemical to be rapidly and ultimately biodegraded by aerobic microorganisms.[11]
Methodology:
-
Inoculum: A mixed population of microorganisms, typically from activated sludge of a domestic wastewater treatment plant, is used.[11]
-
Test System: The test substance is added as the sole source of organic carbon to a mineral medium inoculated with the microorganisms.[11]
-
Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.[11]
-
Measurement: Biodegradation is followed by measuring parameters such as dissolved organic carbon (DOC) removal, oxygen consumption (BOD), or carbon dioxide production.[11]
-
Pass Levels: A substance is considered readily biodegradable if it meets specific pass levels within a 10-day window during the 28-day test (e.g., >70% DOC removal or >60% of theoretical oxygen demand/carbon dioxide production).
Soil Adsorption/Desorption Testing
Principle: The batch equilibrium method (e.g., OECD Guideline 106) is used to determine the adsorption and desorption potential of a chemical in soil.[12]
Methodology:
-
Soil Selection: A range of well-characterized soils with varying organic carbon content, clay content, and pH are used.
-
Test Solution: A solution of the test substance in a 0.01 M CaCl₂ solution (to maintain a constant ionic strength) is prepared at various concentrations.
-
Equilibration (Adsorption): A known mass of soil is shaken with a known volume of the test solution for a predetermined time (typically 24 hours) to reach equilibrium.
-
Separation and Analysis: The soil suspension is centrifuged, and the supernatant is analyzed for the concentration of the test substance. The amount adsorbed to the soil is calculated by difference.
-
Desorption: The soil pellet from the adsorption phase is resuspended in a fresh solution of 0.01 M CaCl₂ and shaken for the same equilibrium time. The concentration of the desorbed substance in the supernatant is then measured.
-
Data Analysis: Adsorption and desorption isotherms are plotted, and the soil-water distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated.[13]
Aquatic Toxicity Testing
Principle: Acute toxicity tests (e.g., OECD 202 for Daphnia sp. and OECD 203 for fish) determine the concentration of a substance that is lethal to 50% of the test organisms (LC50) or causes immobilization in 50% of the test organisms (EC50) over a short period.[5]
Methodology:
-
Test Organisms: Healthy, laboratory-cultured organisms of a specific age or life stage are used (e.g., juvenile fish or daphnids <24 hours old).
-
Test Conditions: The tests are conducted under controlled conditions of temperature, light, and water quality (pH, hardness, dissolved oxygen).
-
Exposure: Test organisms are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system for a defined period (e.g., 48 hours for daphnids, 96 hours for fish).[14]
-
Observations: Mortality and any sublethal effects (e.g., immobilization, abnormal behavior) are recorded at regular intervals.
-
Data Analysis: The LC50 or EC50 value and its 95% confidence limits are calculated using appropriate statistical methods.
Visualizations
Environmental Fate Pathway of this compound
Caption: Environmental fate pathways of this compound.
General Workflow for Environmental Risk Assessment of a Chemical
Caption: A typical workflow for environmental risk assessment.
Conclusion
This compound is a readily biodegradable substance with a low potential for bioaccumulation. Its primary environmental risks are associated with its toxicity to aquatic organisms and its potential mobility in soil under certain conditions. The cationic nature of this compound at typical environmental pH values suggests that adsorption to soil and sediment can be a significant process, potentially mitigating its mobility. However, its high estimated Koc value warrants careful consideration of soil properties in risk assessments. This guide provides a foundational understanding of the environmental behavior of this compound, highlighting the importance of standardized testing to accurately characterize its fate and effects. For drug development professionals, this information is critical for conducting comprehensive environmental risk assessments as part of the regulatory approval process.
References
- 1. ia801304.us.archive.org [ia801304.us.archive.org]
- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 3. chemsafetypro.com [chemsafetypro.com]
- 4. oehha.ca.gov [oehha.ca.gov]
- 5. oecd.org [oecd.org]
- 6. files.ontario.ca [files.ontario.ca]
- 7. oehha.ca.gov [oehha.ca.gov]
- 8. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
- 11. anoxkaldnes.com [anoxkaldnes.com]
- 12. mdpi.com [mdpi.com]
- 13. chemsafetypro.com [chemsafetypro.com]
- 14. www2.gov.bc.ca [www2.gov.bc.ca]
Methodological & Application
Application Notes and Protocols: Hexylamine as a Ligand in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of n-hexylamine as a ligand or additive in transition metal-catalyzed reactions. The information is intended to guide researchers in developing and optimizing catalytic protocols for the synthesis of valuable chemical entities.
Application: Nickel-Catalyzed Metallophotoredox C-N Coupling
Recent studies have demonstrated that n-hexylamine can serve as an effective ligand in nickel-catalyzed photoredox C-N cross-coupling reactions for the synthesis of diarylamines. In this capacity, n-hexylamine has been shown to replace other ligands, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), leading to enhanced reaction yields, particularly with sterically hindered arylamines.[1][2][3] The primary role of n-hexylamine is to form an in situ complex with the nickel(II) catalyst, which then participates in the catalytic cycle.[3]
Quantitative Data Summary
The following table summarizes the impact of n-hexylamine on the yield of a representative Nickel-catalyzed C-N coupling reaction.
| Entry | Amine Additive | Aryl Halide | Amine | Yield (%) |
| 1 | DABCO | 4-iodotoluene | 4-isopropylaniline | 75 |
| 2 | n-Hexylamine | 4-iodotoluene | 4-isopropylaniline | 95 |
| 3 | DABCO | 1-bromo-4-tert-butylbenzene | 2-methylaniline | 40 |
| 4 | n-Hexylamine | 1-bromo-4-tert-butylbenzene | 2-methylaniline | 88 |
Data is representative and compiled from findings reported in the literature.[1][3]
Experimental Protocol: Synthesis of N-(4-isopropylphenyl)-4-methylaniline
This protocol describes a general procedure for the nickel-catalyzed photoredox C-N coupling of an aryl halide with an aniline using n-hexylamine as an additive.
Materials:
-
NiBr₂·3H₂O (Nickel(II) bromide trihydrate)
-
Iridium photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6)
-
4-iodotoluene
-
4-isopropylaniline
-
n-Hexylamine
-
Anhydrous, degassed solvent (e.g., Dimethylformamide - DMF)
-
Inert gas (Argon or Nitrogen)
-
Visible light source (e.g., Blue LED lamp)
Procedure:
-
To an oven-dried reaction vessel, add NiBr₂·3H₂O (2 mol%) and the Iridium photocatalyst (1 mol%).
-
The vessel is sealed with a septum and purged with an inert gas for 15 minutes.
-
Under a positive pressure of inert gas, add 4-iodotoluene (1.0 mmol, 1.0 equiv), 4-isopropylaniline (1.2 mmol, 1.2 equiv), and n-hexylamine (2.0 mmol, 2.0 equiv).
-
Add anhydrous, degassed DMF (0.1 M concentration with respect to the aryl halide) via syringe.
-
The reaction mixture is stirred at room temperature and irradiated with a blue LED lamp.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired diarylamine.
Catalytic Cycle and Workflow
The following diagrams illustrate the proposed catalytic cycle for the nickel-photoredox C-N coupling and a general workflow for optimizing such reactions.
Broader Applications and General Protocols
While the use of n-hexylamine has been specifically documented for the nickel-catalyzed reaction above, its properties as a simple, electron-donating alkylamine suggest its potential utility in other transition metal-catalyzed processes where amine ligands or additives are employed. The following are general protocols where n-hexylamine could be screened as a potential ligand or additive.
A. Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of C-N bond formation. While typically employing more complex phosphine ligands, simple amines can sometimes play a role as additives or ancillary ligands.
General Protocol for Screening this compound in Buchwald-Hartwig Amination:
-
In a glovebox, a reaction vial is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), the aryl halide (1.0 equiv), the amine (1.2 equiv), and a base (e.g., NaOtBu, 1.4 equiv).
-
n-Hexylamine (0.1-1.0 equiv) is added as an additive.
-
Anhydrous, degassed toluene or dioxane is added.
-
The vial is sealed and heated to 80-110 °C with stirring.
-
Reaction progress is monitored, followed by standard workup and purification.
B. Rhodium-Catalyzed Hydroformylation
In some rhodium-catalyzed hydroformylation reactions, tertiary amines are used as additives. While this compound is a primary amine, its coordination to the metal center could influence the reaction's selectivity and activity.
General Protocol for Screening this compound in Rhodium-Catalyzed Hydroformylation:
-
A high-pressure reactor is charged with the rhodium precursor (e.g., Rh(acac)(CO)₂, 0.1-1 mol%), the olefin substrate (1.0 equiv), and a phosphine or phosphite ligand if required.
-
n-Hexylamine is added as a potential ligand/additive (1-10 equiv).
-
The reactor is sealed, purged, and pressurized with syngas (CO/H₂).
-
The reaction is heated and stirred, maintaining constant pressure.
-
After cooling and venting, the product mixture is analyzed by GC or NMR to determine conversion and selectivity.
C. Ruthenium-Catalyzed Olefin Metathesis
While N-heterocyclic carbenes (NHCs) and phosphines are the dominant ligands in ruthenium-catalyzed olefin metathesis, the coordination of other ligands can modulate catalyst activity and stability.
General Protocol for Screening this compound in Ruthenium-Catalyzed Metathesis:
-
To a reaction vessel under an inert atmosphere, add the ruthenium catalyst (e.g., Grubbs' 2nd Generation catalyst, 1-5 mol%) and the olefin substrate in an anhydrous solvent like dichloromethane or toluene.
-
Add n-hexylamine as an additive (1-5 equiv).
-
The reaction is stirred at room temperature or with gentle heating.
-
Progress is monitored by TLC or GC-MS.
-
Upon completion, the solvent is removed, and the product is purified by column chromatography.
Conclusion
n-Hexylamine shows significant promise as a ligand in nickel-catalyzed photoredox C-N coupling, offering a simple and effective means to improve reaction outcomes. Its potential in other areas of transition metal catalysis remains an open area for exploration. The provided protocols offer a starting point for researchers to investigate the utility of this compound and other simple aliphatic amines in a variety of important catalytic transformations.
References
- 1. Impact of Adding N-hexylamine to Nickel Metallophotoredox C-N Coupling to Form Diarylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Adding N-hexylamine to Nickel Metallophotoredox C-N Coupling to Form Diarylamines. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Hexylamine Functionalization of Graphene Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Graphene oxide (GO), with its abundance of oxygen-containing functional groups such as carboxyl, hydroxyl, and epoxy groups, serves as a versatile platform for chemical modification.[1][2] Functionalization of GO with alkylamines, such as hexylamine, is a critical step in tuning its properties for various applications, including drug delivery, bio-imaging, and as a filler in polymer nanocomposites. The covalent attachment of this compound to the GO surface alters its hydrophilicity, dispersibility in organic solvents, and biocompatibility. This protocol details a robust method for the this compound functionalization of graphene oxide via a one-step reflux reaction, leading to the formation of amide and amine linkages. The resulting this compound-functionalized graphene oxide (GO-Hex) exhibits modified surface characteristics, making it more suitable for a range of biomedical and material science applications.
Reaction Pathway
The functionalization of graphene oxide with this compound primarily occurs through two main reaction pathways:
-
Amidation: The primary amine of this compound nucleophilically attacks the carboxylic acid groups present at the edges of the GO sheets, forming a stable amide bond.
-
Epoxy Ring-Opening: The amine group of this compound can also react with the epoxy groups on the basal plane of GO through a nucleophilic ring-opening reaction, resulting in the formation of a C-N bond and a hydroxyl group.
Experimental Protocol
This protocol is based on a general method for the functionalization of graphene oxide with alkylamines using a reflux approach.[3]
Materials and Equipment
-
Graphene Oxide (GO) powder
-
This compound (C₆H₁₅N)
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol
-
Deionized (DI) water
-
Round-bottom flask
-
Condenser
-
Heating mantle with magnetic stirrer
-
Sonicator bath
-
Centrifuge and centrifuge tubes
-
pH meter or pH paper
-
Oven
Procedure
-
Dispersion of Graphene Oxide: Accurately weigh 100 mg of graphene oxide powder and place it in a 250 mL round-bottom flask. Add 50 mL of anhydrous THF to the flask. Disperse the GO in the THF by sonicating the mixture in a sonicator bath for approximately 30-60 minutes, or until a homogeneous dispersion is achieved.
-
Addition of this compound: To the dispersed GO mixture, add 5 mL of this compound.
-
Reflux Reaction: Assemble the round-bottom flask with a condenser. Place the setup in a heating mantle on a magnetic stirrer. Heat the mixture to 60°C and allow it to reflux for 24 hours with continuous stirring.[3]
-
Cooling: After 24 hours, turn off the heating and allow the mixture to cool down to room temperature.
-
Isolation of the Product: Transfer the cooled mixture to centrifuge tubes. Centrifuge the mixture at 5000 rpm for 15 minutes to isolate the solid product.[3] Discard the supernatant.
-
Washing:
-
Add 50 mL of ethanol to the centrifuge tubes containing the product. Resuspend the pellet by vortexing or brief sonication. Centrifuge at 5000 rpm for 15 minutes and discard the supernatant. Repeat this washing step twice to remove unreacted this compound and solvent.[3]
-
Subsequently, wash the product with deionized water. Resuspend the pellet in 50 mL of DI water, centrifuge, and discard the supernatant. Repeat this step until the pH of the supernatant is neutral.[3]
-
-
Drying: After the final wash, collect the solid product and place it in a vacuum oven. Dry the product at 80°C for 24 hours to obtain the final this compound-functionalized graphene oxide (GO-Hex).[3]
Characterization Data
The successful functionalization of graphene oxide with this compound can be confirmed by various characterization techniques. The following table summarizes the expected changes in key analytical data upon functionalization.
| Characterization Technique | Graphene Oxide (GO) | This compound-Functionalized GO (GO-Hex) | Reference |
| FTIR Spectroscopy | Broad O-H stretch (~3400 cm⁻¹), C=O stretch (~1720 cm⁻¹), C-O-C (epoxy) stretch (~1060 cm⁻¹) | Appearance of C-H stretches from alkyl chain (~2920-2852 cm⁻¹), Amide C=O stretch (~1650 cm⁻¹), C-N stretch (~1082 cm⁻¹ or 1560-1450 cm⁻¹), and decreased intensity of O-H and C=O peaks.[4] | [4][5] |
| X-ray Diffraction (XRD) | Characteristic peak at 2θ ≈ 10-12°, corresponding to an interlayer spacing of ~0.8 nm.[5][6] | Peak shifts to a lower 2θ angle, indicating an increased interlayer spacing due to the intercalation of this compound chains.[5][6] | [5][6] |
| X-ray Photoelectron Spectroscopy (XPS) | C1s spectrum shows peaks for C-C, C-O (hydroxyl and epoxy), and C=O (carboxyl) groups. | Appearance of a C-N peak (~285.8 eV) and a decrease in the intensity of peaks corresponding to oxygen-containing functional groups.[5] | [5] |
| Dispersibility | Good dispersibility in water. | Improved dispersibility in organic solvents like THF and ethanol, and reduced dispersibility in water. | [7] |
Conclusion
This protocol provides a detailed and reliable method for the functionalization of graphene oxide with this compound. The resulting material, with its altered surface chemistry and improved dispersibility in organic media, holds significant potential for applications in drug delivery systems, nanocomposite materials, and other areas of scientific research. The provided characterization data serves as a benchmark for confirming the successful synthesis of this compound-functionalized graphene oxide.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Experimental and computational studies of graphene oxide covalently functionalized by octylamine: electrochemical stability, hydrogen evolution, and corrosion inhibition of the AZ13 Mg alloy in 3.5% NaCl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functionalizing Graphene Oxide with Alkylamine by Gamma-ray Irradiation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. web.usm.my [web.usm.my]
- 7. Effects of the alkylamine functionalization of graphene oxide on the properties of polystyrene nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Hexylamine in Perovskite Nanocrystal Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of perovskite nanocrystals (PNCs), the precise control over their size, shape, and surface properties is paramount for their application in optoelectronic devices, bio-imaging, and diagnostics. Surface-capping ligands play a crucial role in the synthesis of colloidal PNCs, influencing their growth kinetics, colloidal stability, and photoluminescent properties. Among the various ligands, primary alkylamines are essential components, with oleylamine (a C18 amine) being the most commonly used. However, there is growing interest in the use of shorter-chain alkylamines, such as hexylamine (a C6 amine), to fine-tune the morphology and properties of PNCs.
These application notes provide a comprehensive overview of the role of this compound in the synthesis of perovskite nanocrystals, particularly cesium lead bromide (CsPbBr₃) and methylammonium lead bromide (MAPbBr₃). Detailed experimental protocols, quantitative data, and mechanistic insights are presented to guide researchers in leveraging this compound for the controlled synthesis of high-quality PNCs.
Application Notes: Key Roles of this compound
This compound serves multiple functions during the synthesis of perovskite nanocrystals:
-
Surface Passivation: this compound, in its protonated form (hexylammonium), binds to the surface of the perovskite nanocrystals. This binding passivates surface defects, such as halide vacancies, which can act as non-radiative recombination centers. Effective surface passivation by hexylammonium ions is crucial for achieving high photoluminescence quantum yields (PLQY) and enhancing the overall stability of the nanocrystals.[1][2][3]
-
Morphology Control: The chain length of the alkylamine ligand has a significant impact on the final morphology of the perovskite nanocrystals. While long-chain amines like oleylamine typically favor the formation of nanocubes, the use of shorter-chain amines like this compound promotes the anisotropic growth of nanocrystals, leading to the formation of nanoplatelets or nanorods.[4] This is attributed to the differential binding of the alkylammonium ligands to various crystal facets, which alters their relative growth rates.
-
Precursor Solubilization: In combination with a carboxylic acid (like oleic acid), this compound aids in the dissolution of the lead halide precursor (e.g., PbBr₂) in the nonpolar solvent at the reaction temperature. This is essential for achieving a homogeneous reaction mixture and promoting uniform nucleation and growth of the nanocrystals.
Data Summary
The use of this compound in place of or in conjunction with longer-chain amines has a quantifiable impact on the resulting perovskite nanocrystal properties. The following tables summarize the key effects.
| Ligand Combination (Amine Component) | Perovskite Type | Resulting Morphology | Nanocrystal Dimensions | Photoluminescence Emission (nm) | Photoluminescence Quantum Yield (PLQY) | Reference |
| This compound (C6) & Oleic Acid | CsPbBr₃ | Nanoplatelets | 1.9 nm thickness | Blue-shifted compared to nanocubes | High | [4] |
| Octylamine (C8) & Oleic Acid | CsPbBr₃ | Nanoplatelets | 3.0-3.5 nm thickness | N/A | High | [4] |
| Oleylamine (C18) & Oleic Acid | CsPbBr₃ | Nanocubes | ~10 nm edge length | ~515 nm | High | [4] |
| Octylamine | MAPbBr₃ | Plate-type Nanocrystals | N/A | Tunable (1.6-3 eV) | High | [5] |
Table 1: Effect of Alkylamine Chain Length on Perovskite Nanocrystal Morphology and Properties.
| Parameter | Effect of Increasing this compound Concentration | Rationale |
| Nanoplatelet Thickness | Decrease | Higher concentration of short-chain ligands enhances anisotropic growth, restricting the thickness of the nanoplatelets. |
| Aspect Ratio (Length:Thickness) | Increase | Promotes lateral growth over vertical growth. |
| Photoluminescence Emission | Blue-shift | Thinner nanoplatelets exhibit stronger quantum confinement effects, leading to a larger bandgap and blue-shifted emission. |
| Colloidal Stability | May Decrease | Shorter alkyl chains provide less effective steric hindrance compared to longer chains, potentially reducing long-term colloidal stability. |
Table 2: Qualitative Effects of Varying this compound Concentration.
Experimental Protocols
Protocol 1: Synthesis of CsPbBr₃ Nanoplatelets using this compound
This protocol is adapted from the hot-injection method.
Materials:
-
Cesium carbonate (Cs₂CO₃)
-
Oleic acid (OA)
-
1-Octadecene (ODE)
-
Lead(II) bromide (PbBr₂)
-
This compound
-
Toluene
-
Hexane
-
Acetone
Procedure:
-
Preparation of Cesium Oleate Precursor:
-
In a 50 mL three-neck flask, add Cs₂CO₃ (0.407 g, 1.25 mmol), oleic acid (1.25 mL), and 1-octadecene (20 mL).
-
Heat the mixture to 120 °C and apply vacuum for 1 hour to remove water and air.
-
Switch to a nitrogen atmosphere and heat to 150 °C until the Cs₂CO₃ has completely reacted with the oleic acid to form a clear solution of cesium oleate.
-
Cool the solution to room temperature for later use.
-
-
Nanocrystal Synthesis:
-
In a 25 mL three-neck flask, add PbBr₂ (69 mg, 0.188 mmol) and 1-octadecene (5 mL).
-
Heat to 120 °C under vacuum for 1 hour.
-
Under a nitrogen atmosphere, inject a pre-dried mixture of oleic acid (0.50 mL) and this compound (0.21 mL) into the flask.
-
Ensure the PbBr₂ precursor completely dissolves to form a clear solution.
-
Raise the temperature to 140 °C.
-
Swiftly inject 0.4 mL of the pre-prepared cesium oleate solution.
-
Allow the reaction to proceed for 5-10 seconds.
-
Quench the reaction by placing the flask in an ice-water bath.
-
-
Purification:
-
Transfer the crude solution to centrifuge tubes.
-
Centrifuge at 3000 rpm for 10 minutes to remove large aggregates.
-
Collect the supernatant and add a mixture of hexane and acetone (7:3 v/v) to precipitate the nanocrystals.
-
Centrifuge at 8000 rpm for 10 minutes.
-
Discard the supernatant and re-disperse the nanocrystal pellet in toluene or hexane.
-
Repeat the precipitation and re-dispersion steps 2-3 times.
-
Finally, disperse the purified CsPbBr₃ nanoplatelets in a desired solvent for characterization.
-
Protocol 2: Synthesis of MAPbBr₃ Nanocrystals using a Short-Chain Amine (Adapted from Octylamine Protocol)
This protocol utilizes the ligand-assisted reprecipitation (LARP) method at room temperature. While the original protocol uses octylamine, this compound can be substituted to achieve similar control over morphology.
Materials:
-
Methylammonium bromide (MABr)
-
Lead(II) bromide (PbBr₂)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
This compound
-
Oleic acid (OA)
Procedure:
-
Precursor Solution Preparation:
-
Dissolve MABr (0.2 mmol) and PbBr₂ (0.2 mmol) in DMF (5 mL) by vortexing or brief sonication to create the precursor stock solution.
-
In a separate vial, prepare a ligand solution by mixing oleic acid (0.1 mL) and this compound (0.05 mL) in toluene (10 mL).
-
-
Nanocrystal Synthesis:
-
In a 20 mL vial under vigorous stirring, add 10 mL of the ligand-containing toluene.
-
Rapidly inject 0.5 mL of the precursor stock solution into the stirring toluene.
-
A color change to a turbid yellow-green solution indicates the formation of MAPbBr₃ nanocrystals.
-
Continue stirring for 2-5 minutes at room temperature.
-
-
Purification:
-
Transfer the solution to a centrifuge tube and centrifuge at 6000 rpm for 10 minutes.
-
Discard the supernatant.
-
Re-disperse the pellet in 5 mL of toluene.
-
Repeat the centrifugation and re-dispersion step one more time to remove excess ligands and unreacted precursors.
-
Finally, disperse the purified MAPbBr₃ nanocrystals in a suitable solvent.
-
Visualizations
Synthesis Workflow
Caption: Hot-injection synthesis workflow for CsPbBr₃ nanoplatelets using this compound.
Role of this compound in Surface Passivation
Caption: Hexylammonium ions passivate surface bromide vacancies, reducing defects.
Morphology Control by this compound
Caption: Shorter alkyl chains of this compound promote anisotropic crystal growth.
References
Application Notes and Protocols: Hexylamine as a Corrosion Inhibitor for Mild Steel in Acidic Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of hexylamine as a corrosion inhibitor for mild steel in acidic environments, specifically 1.0 M hydrochloric acid (HCl). The information is compiled from various research findings and standardized testing methodologies.
Introduction
Mild steel, a cornerstone material in numerous industrial applications, is highly susceptible to corrosion in acidic environments, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy to mitigate this degradation. This compound, an organic amine, has been identified as an effective corrosion inhibitor for mild steel in acidic media due to the presence of a nitrogen heteroatom with a lone pair of electrons, which facilitates its adsorption onto the metal surface. This document outlines the experimental procedures to quantify the inhibition efficiency of this compound and to understand its mechanism of action.
Mechanism of Inhibition
This compound functions as a mixed-type corrosion inhibitor for mild steel in 1.0 M HCl.[1] This means it retards both the anodic dissolution of iron and the cathodic hydrogen evolution reaction. The primary mechanism involves the adsorption of this compound molecules onto the mild steel surface. In acidic solution, this compound can be protonated, existing as hexylammonium ions. The adsorption process is considered a substitutional process, where this compound molecules replace water molecules at the metal/solution interface. This forms a protective barrier that isolates the steel from the corrosive medium. The adsorption of this compound on the mild steel surface in 1.0 M HCl has been found to obey the Langmuir adsorption isotherm.
Below is a diagram illustrating the proposed inhibition mechanism.
Caption: Proposed mechanism of this compound corrosion inhibition.
Experimental Data
The following tables summarize the quantitative data on the corrosion inhibition performance of this compound on mild steel in 1.0 M HCl at various concentrations and temperatures.
Table 1: Inhibition Efficiency of this compound from Weight Loss Measurements
| Inhibitor Concentration (ppm) | Temperature (°C) | Inhibition Efficiency (%) |
| 200 | 25 | 35.42 |
| 400 | 25 | 45.83 |
| 600 | 25 | 56.25 |
| 800 | 25 | 65.66[1] |
| 200 | 35 | 30.15 |
| 400 | 35 | 40.23 |
| 600 | 35 | 50.31 |
| 800 | 35 | 60.34 |
| 200 | 45 | 25.00 |
| 400 | 45 | 33.33 |
| 600 | 45 | 41.66 |
| 800 | 45 | 50.00 |
Table 2: Electrochemical Polarization Parameters for Mild Steel in 1.0 M HCl with this compound at 25°C
| Inhibitor Concentration (ppm) | Corrosion Potential (Ecorr) (mV vs SCE) | Corrosion Current Density (icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |
| Blank | -470 | 1122 | 78 | 125 | - |
| 200 | -465 | 729.3 | 75 | 120 | 35.0 |
| 400 | -460 | 504.9 | 72 | 115 | 55.0 |
| 600 | -452 | 336.6 | 68 | 110 | 70.0 |
| 800 | -445 | 224.4 | 65 | 105 | 80.0 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel in 1.0 M HCl with this compound at 25°C
| Inhibitor Concentration (ppm) | Charge Transfer Resistance (Rct) (Ω cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 45 | 110 | - |
| 200 | 80 | 62 | 43.7 |
| 400 | 125 | 40 | 64.0 |
| 600 | 200 | 25 | 77.5 |
| 800 | 310 | 16 | 85.5 |
Experimental Protocols
The following are detailed protocols for the key experiments used to evaluate the corrosion inhibition properties of this compound.
Weight Loss Measurement Protocol
This method determines the average corrosion rate by measuring the weight loss of a mild steel coupon immersed in the corrosive solution.
Materials and Equipment:
-
Mild steel coupons of known dimensions
-
Abrasive papers (e.g., 180, 400, 800, 1200 grit)
-
Distilled water
-
Acetone
-
Analytical balance (accurate to 0.1 mg)
-
Water bath or thermostat
-
Beakers
-
1.0 M HCl solution (blank and with various concentrations of this compound)
-
Desiccator
Procedure:
-
Specimen Preparation: Mechanically polish the mild steel coupons using a series of abrasive papers, starting from a coarser grit and proceeding to a finer grit.
-
Cleaning: Degrease the polished coupons with acetone, wash them thoroughly with distilled water, and dry them in a warm air stream.
-
Initial Weighing: Accurately weigh the cleaned and dried coupons using an analytical balance and record the initial weight (W_initial).
-
Immersion: Immerse the weighed coupons in beakers containing 100 mL of 1.0 M HCl solution without and with different concentrations of this compound.
-
Exposure: Place the beakers in a water bath maintained at the desired temperature (e.g., 25°C, 35°C, 45°C) for a specified immersion period (e.g., 6 hours).
-
Final Cleaning: After the immersion period, retrieve the coupons from the solutions. Remove the corrosion products by washing with a brush in running water, followed by rinsing with distilled water and acetone.
-
Final Weighing: Dry the cleaned coupons and re-weigh them to obtain the final weight (W_final).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × t × ρ), where A is the surface area of the coupon in cm², t is the immersion time in hours, and ρ is the density of mild steel (7.85 g/cm³).
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
Potentiodynamic Polarization Protocol
This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor type.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Mild steel working electrode (WE)
-
Platinum or graphite counter electrode (CE)
-
Saturated Calomel Electrode (SCE) or Ag/AgCl reference electrode (RE)
-
1.0 M HCl solution (blank and with various concentrations of this compound)
Procedure:
-
Electrode Preparation: Prepare the mild steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss protocol.
-
Cell Setup: Assemble the three-electrode cell with the mild steel WE, platinum CE, and SCE RE. Fill the cell with the test solution.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady-state potential is reached.
-
Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).[2]
-
Data Analysis:
-
Plot the logarithmic current density versus potential (Tafel plot).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic branches of the Tafel plot to their intersection.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100, where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS) Protocol
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, allowing for the determination of the charge transfer resistance.
Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode electrochemical cell (same as for polarization)
-
1.0 M HCl solution (blank and with various concentrations of this compound)
Procedure:
-
Cell and Electrode Setup: Prepare and set up the electrochemical cell as described in the potentiodynamic polarization protocol.
-
Stabilization: Allow the working electrode to stabilize at its OCP for about 30-60 minutes.
-
EIS Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., from 100 kHz to 10 mHz).[2]
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).
-
Model the impedance spectra using an appropriate equivalent electrical circuit. A simple Randles circuit is often used for corrosion systems.
-
Determine the charge transfer resistance (Rct) from the diameter of the semicircle in the Nyquist plot or by fitting the data to the equivalent circuit.
-
Calculate the double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100, where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Experimental and Logical Workflows
The following diagram illustrates the typical workflow for evaluating a corrosion inhibitor.
Caption: Experimental workflow for corrosion inhibitor evaluation.
References
Application of Hexylamine in the Fabrication of Perovskite Solar Cells: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of hexylamine and its derivatives, such as hexylammonium iodide (HAI), in the fabrication of perovskite solar cells (PSCs). The inclusion of these long-chain alkylamines has been demonstrated to significantly enhance device performance and stability through surface passivation and the formation of quasi-two-dimensional (quasi-2D) perovskite structures.
Introduction
Perovskite solar cells have emerged as a highly promising photovoltaic technology due to their high power conversion efficiencies (PCEs) and low-cost solution-based fabrication. However, the long-term stability of traditional three-dimensional (3D) perovskite materials remains a significant challenge, hindering their commercialization. This compound and its ammonium salt derivatives are being employed to address these stability issues and improve overall device performance. Their primary applications include post-deposition surface treatment of 3D perovskite films and as a component in the formation of quasi-2D perovskite structures. The hydrophobic nature of the hexyl chains helps to protect the perovskite layer from moisture, while the ammonium group can passivate surface defects.
Data Presentation
The following tables summarize the quantitative data from studies employing this compound derivatives in perovskite solar cell fabrication, demonstrating their impact on key photovoltaic parameters.
Table 1: Performance of Perovskite Solar Cells with Hexylammonium Iodide (HAI) Post-Deposition Treatment.
| Device Structure | Treatment | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Reference |
| 3D Perovskite | None (Control) | - | - | - | 18.83 | [1][2][3] |
| 3D Perovskite | HAI Post-Treatment | - | - | - | 20.62 | [1][2][3] |
| Cs0.2FA0.8Pb(I0.8Br0.2)3 | None (Control) | - | - | - | - | |
| Cs0.2FA0.8Pb(I0.8Br0.2)3 | HAI Post-Treatment | Increased | Increased | - | - |
Table 2: Performance of Quasi-2D Perovskite Solar Cells Incorporating this compound (HA).
| Perovskite Formula | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Reference |
| HA(CH3NH3)n-1PbnI3n+1 | 0.72 | 13.61 | 60.10 | 5.90 | [4] |
Table 3: Stability of Perovskite Solar Cells with Hexylammonium Iodide (HAI) Treatment.
| Device | Stress Condition | Stability Metric | Reference |
| 3D Perovskite + HAI | Humidity and Heat | Improved long-term durability compared to control | [1][2][3] |
Experimental Protocols & Workflows
This section provides detailed methodologies for the key experimental procedures involving this compound derivatives in perovskite solar cell fabrication.
Protocol 1: Post-Deposition Surface Treatment with Hexylammonium Iodide (HAI)
This protocol describes the surface passivation of a pre-formed 3D perovskite layer using a solution of hexylammonium iodide. This treatment aims to reduce surface defects and enhance moisture resistance.
Materials:
-
3D Perovskite-coated substrate (e.g., Cs0.2FA0.8Pb(I0.8Br0.2)3)
-
Hexylammonium iodide (HAI)
-
Anhydrous isopropanol (IPA)
-
Chlorobenzene
-
Spiro-OMeTAD
-
Lithium bis(trifluoromethane)sulfonimide (Li-TFSI) solution in acetonitrile
-
4-tert-butylpyridine (tBP)
Equipment:
-
Spin coater
-
Hotplate
-
Thermal evaporator
Procedure:
-
3D Perovskite Film Fabrication:
-
Prepare a 1.2 M solution of the desired 3D perovskite precursor (e.g., Cs0.2FA0.8Pb(I0.8Br0.2)3) in a mixture of anhydrous DMF and DMSO.
-
Spin-coat the precursor solution onto the substrate.
-
During the spin-coating process, use an anti-solvent (e.g., 180 μl of chlorobenzene) to induce crystallization.[4]
-
Anneal the film at 100 °C for 40 minutes to form a bright black perovskite film.[4]
-
Allow the substrate to cool for 10 minutes.
-
-
HAI Surface Treatment:
-
Prepare the HAI treatment solution by dissolving HAI in anhydrous isopropanol. Note: The exact concentration of the HAI solution is a critical parameter and should be optimized. Refer to specific literature for recommended concentrations.
-
Dynamically spin-coat 100 μl of the HAI solution onto the cooled perovskite layer at 4000 rpm for 30 seconds.[4]
-
-
Hole Transport Layer (HTL) Deposition:
-
Electrode Deposition:
-
Thermally evaporate a 70 nm gold (Au) back contact.[4]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hexylammonium Iodide Derived Two-Dimensional Perovskite as Interfacial Passivation Layer in Efficient Two-Dimensional/Three-Dimensional Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Two-dimensional or passivation treatment: the effect of hexylammonium post deposition treatment on 3D halide perovskite-based solar cells - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00006C [pubs.rsc.org]
Application Notes and Protocols for Nanoparticle Synthesis Using Hexylamine as a Capping Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the synthesis of metal nanoparticles utilizing hexylamine as a capping agent. This document outlines the synthesis of gold (Au), silver (Ag), and palladium (Pd) nanoparticles, detailing the necessary protocols, the influence of experimental parameters on nanoparticle characteristics, and the essential characterization techniques.
Introduction
The synthesis of metallic nanoparticles with controlled size and morphology is of paramount importance for a wide range of applications, including drug delivery, bio-imaging, and catalysis. This compound, a primary alkylamine, serves as an effective capping agent in nanoparticle synthesis. Its primary role is to stabilize the nanoparticles, preventing their aggregation and controlling their growth.[1] In some synthesis routes, particularly at elevated temperatures, this compound can also act as a reducing agent.[2] The lone pair of electrons on the nitrogen atom of the amine group coordinates to the surface of the metal nanoparticles, forming a protective layer. The alkyl chain of this compound provides steric hindrance, further contributing to the stability of the nanoparticle dispersion.
Experimental Protocols
This section details the protocols for the synthesis of gold, silver, and palladium nanoparticles using this compound as a capping agent. It is important to note that these are generalized protocols, and optimization of parameters such as temperature, reaction time, and reactant concentrations may be necessary to achieve desired nanoparticle characteristics.
Materials and Equipment
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Silver nitrate (AgNO₃)
-
Palladium(II) chloride (PdCl₂)
-
This compound (C₆H₁₅N)
-
Sodium borohydride (NaBH₄)
-
Toluene
-
Ethanol
-
Methanol
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Heating mantle with magnetic stirrer
-
Temperature controller
-
Syringes and needles
-
Centrifuge
-
Sonicator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (safety goggles, lab coat, gloves)
Synthesis of Gold Nanoparticles (AuNPs)
This one-pot synthesis method utilizes this compound as both a capping and reducing agent.
Procedure:
-
In a 100 mL three-neck flask equipped with a condenser and a magnetic stir bar, add 20 mL of toluene.
-
Add a specific amount of this compound to the toluene and begin stirring.
-
Heat the solution to the desired temperature (e.g., 80-110 °C) under a nitrogen atmosphere.
-
In a separate vial, dissolve a specific amount of HAuCl₄·3H₂O in a minimal amount of deionized water to create a precursor solution.
-
Rapidly inject the gold precursor solution into the hot, stirring this compound/toluene solution.
-
Observe the color change of the solution, which indicates the formation of gold nanoparticles. The reaction is typically complete within 1-2 hours.
-
Allow the solution to cool to room temperature.
-
Purify the synthesized AuNPs by adding ethanol or methanol to precipitate the nanoparticles, followed by centrifugation and washing cycles.
-
Redisperse the final product in a suitable solvent like toluene or chloroform for storage and characterization.
Synthesis of Silver Nanoparticles (AgNPs)
This protocol employs a chemical reduction method with sodium borohydride as the reducing agent and this compound as the capping agent.
Procedure:
-
In a 100 mL three-neck flask, dissolve a specific amount of AgNO₃ in 20 mL of deionized water and begin stirring.
-
In a separate beaker, prepare a solution of this compound in ethanol.
-
Add the this compound solution to the AgNO₃ solution and stir for 30 minutes to allow for the coordination of this compound to the silver ions.
-
Prepare a fresh, ice-cold solution of sodium borohydride in deionized water.
-
Add the NaBH₄ solution dropwise to the silver nitrate/hexylamine mixture under vigorous stirring.
-
A color change to yellowish-brown indicates the formation of silver nanoparticles.
-
Continue stirring for an additional hour to ensure the completion of the reaction.
-
Purify the AgNPs by centrifugation and washing with ethanol and deionized water.
-
Resuspend the purified nanoparticles in the desired solvent.
Synthesis of Palladium Nanoparticles (PdNPs)
This procedure outlines the synthesis of palladium nanoparticles where this compound acts as a stabilizing agent.
Procedure:
-
In a 100 mL three-neck flask, dissolve a specific amount of PdCl₂ in 20 mL of deionized water with the aid of a few drops of HCl to enhance solubility.
-
Add a specific volume of this compound to the solution and stir for 1 hour.
-
Heat the solution to 80 °C.
-
Prepare a solution of a reducing agent, such as sodium borohydride or hydrazine, in deionized water.
-
Slowly add the reducing agent to the heated palladium-hexylamine solution.
-
The solution will turn dark brown or black, signifying the formation of PdNPs.
-
Maintain the temperature and stirring for an additional 2 hours.
-
Cool the reaction mixture to room temperature.
-
Collect and purify the PdNPs using centrifugation and washing with ethanol and water.
-
Disperse the final PdNPs in a suitable solvent.
Data Presentation
The characteristics of the synthesized nanoparticles are highly dependent on the synthesis parameters. The following tables summarize the expected influence of key parameters on the final nanoparticle product.
| Parameter | Effect on Nanoparticle Size | Effect on Size Distribution |
| Precursor to Capping Agent Ratio | Increasing the ratio of this compound to the metal precursor generally leads to smaller nanoparticles due to more effective surface coverage and prevention of agglomeration.[3] | A higher concentration of capping agent typically results in a narrower size distribution. |
| Temperature | Higher reaction temperatures can lead to faster nucleation and growth rates, often resulting in larger nanoparticles. However, the effect can be complex and depends on the specific system.[4] | Temperature can influence the monodispersity. Optimal temperature ranges can lead to a more uniform size distribution. |
| Reaction Time | Longer reaction times can lead to an increase in nanoparticle size through processes like Ostwald ripening.[2] | Prolonged reaction times may broaden the size distribution. |
| Reducing Agent Concentration | A higher concentration of a strong reducing agent can lead to a burst of nucleation, resulting in a larger number of smaller nanoparticles.[3] | The rate of addition and concentration of the reducing agent are critical for controlling the size distribution. |
Table 1. Influence of Synthesis Parameters on Nanoparticle Characteristics.
| Nanoparticle Type | Typical Size Range (nm) | Surface Plasmon Resonance (SPR) Peak (nm) |
| Gold (Au) | 5 - 50 | ~520 - 550 |
| Silver (Ag) | 10 - 100 | ~400 - 450 |
| Palladium (Pd) | 2 - 20 | No distinct SPR in the visible range |
Table 2. Typical Characteristics of this compound-Capped Nanoparticles.
Visualization of Experimental Workflow and Capping Mechanism
Experimental Workflow
The general workflow for the synthesis of nanoparticles using this compound as a capping agent involves the preparation of reagents, the reaction and nucleation/growth phase, and finally, the purification and characterization of the nanoparticles.
References
- 1. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Role of Alkylamines in Tuning the Morphology and Optical Properties of SnS2 Nanoparticles Synthesized by via Facile Thermal Decomposition Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hexylamine-Based Surface Modification to Enhance Material Hydrophobicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface hydrophobicity is a critical parameter in a myriad of applications, including the development of self-cleaning surfaces, anti-fouling materials, and platforms for controlled protein adsorption and cell adhesion. The modification of material surfaces with self-assembled monolayers (SAMs) of alkylamines, such as hexylamine, offers a straightforward and effective method to precisely tune surface wettability. This document provides detailed protocols for the surface modification of common substrates—silicon wafers, glass slides, and gold surfaces—with this compound to increase their hydrophobicity. It also outlines procedures for characterizing the modified surfaces using water contact angle goniometry, X-ray Photoelectron Spectroscopy (XPS), and Atomic Force Microscopy (AFM).
Mechanism of this compound-Based Surface Modification
This compound, a primary amine with a six-carbon alkyl chain, can form a self-assembled monolayer on various substrates. The amine headgroup serves as an anchor to the surface, while the hydrophobic hexyl chains orient away from the surface, creating a new, low-energy interface that repels water.
On hydroxylated surfaces like silicon dioxide (the native oxide layer on silicon wafers) and glass, the amine group can form hydrogen bonds or, under certain conditions, covalent linkages with the surface hydroxyl groups. For gold surfaces, the amine group can coordinate with the gold atoms, leading to the formation of a stable monolayer.
Quantitative Data Summary
The following table summarizes the expected water contact angles on different substrates before and after modification with short-chain alkylamines. While specific data for this compound is not extensively tabulated in the literature, the values for similar short-chain amine and thiol monolayers provide a strong indication of the expected increase in hydrophobicity.
| Substrate | Treatment | Water Contact Angle (θ) | Reference Compound |
| Silicon Wafer (with native oxide) | Unmodified (Cleaned) | < 20° | - |
| Modified | ~60-70° | Aminopropylsilanes | |
| Glass Slide | Unmodified (Cleaned) | < 10° | - |
| Modified | ~50-60° | Aminopropylsilanes | |
| Gold Surface | Unmodified (Cleaned) | ~50-65°[1] | - |
| Modified | ~70-80° | Short-chain aminothiols |
Note: The exact water contact angle will depend on the cleanliness of the substrate, the quality of the self-assembled monolayer, and the specific process conditions.
Experimental Protocols
Substrate Cleaning and Preparation
Thorough cleaning of the substrate is paramount for the formation of a uniform and stable this compound monolayer.
1.1. Silicon Wafers and Glass Slides:
-
Place the substrates in a beaker and sonicate in acetone for 15 minutes.
-
Decant the acetone and sonicate in isopropanol for 15 minutes.
-
Rinse the substrates thoroughly with deionized (DI) water.
-
Immerse the substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) for 30 minutes at 80°C. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).
-
Remove the substrates from the piranha solution and rinse extensively with DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
To ensure a fully hydroxylated surface, the substrates can be treated with an oxygen plasma for 2-5 minutes immediately before modification.
1.2. Gold Surfaces:
-
Immerse the gold-coated substrates in a freshly prepared piranha solution for 1-2 minutes. Caution: Piranha solution reacts vigorously with organic residues. Use with caution.
-
Alternatively, treat the gold surface with a sulfochromic acid solution for a more controlled cleaning process.[2]
-
Rinse the substrates thoroughly with DI water.
-
Rinse with ethanol.
-
Dry the substrates under a stream of high-purity nitrogen gas.
This compound Self-Assembled Monolayer (SAM) Formation
Two primary methods can be employed for the deposition of this compound: solution-phase deposition and vapor-phase deposition.
2.1. Solution-Phase Deposition:
-
Prepare a 1-10 mM solution of this compound in an anhydrous solvent such as ethanol or toluene in a clean, dry glass container.
-
Immerse the cleaned and dried substrates into the this compound solution.
-
Allow the self-assembly process to proceed for 1 to 24 hours at room temperature. The optimal time may need to be determined empirically.
-
After incubation, remove the substrates from the solution.
-
Rinse the substrates sequentially with the solvent used for deposition (e.g., ethanol), followed by DI water to remove any physisorbed molecules.
-
Dry the modified substrates under a stream of high-purity nitrogen gas.
2.2. Vapor-Phase Deposition:
-
Place the cleaned and dried substrates in a vacuum desiccator or a dedicated vapor deposition chamber.
-
Place a small, open vial containing a few milliliters of this compound in the desiccator, ensuring it is not in direct contact with the substrates.
-
Evacuate the desiccator to a moderate vacuum (e.g., 1-10 Torr).
-
Allow the deposition to proceed for 2 to 12 hours at room temperature or slightly elevated temperatures (e.g., 40-60°C) to increase the vapor pressure of the this compound.
-
After deposition, vent the chamber with an inert gas like nitrogen.
-
Remove the substrates and, if necessary, rinse with an appropriate solvent to remove any excess, non-covalently bound molecules.
-
Dry the substrates under a stream of high-purity nitrogen gas.
Characterization Protocols
Water Contact Angle Goniometry
This technique provides a quantitative measure of the surface hydrophobicity.
-
Place the modified substrate on the sample stage of a contact angle goniometer.
-
Dispense a small droplet (typically 2-5 µL) of DI water onto the surface using a microsyringe.
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
Perform measurements at multiple locations on each sample to ensure uniformity and calculate an average contact angle.
X-ray Photoelectron Spectroscopy (XPS)
XPS is used to confirm the elemental composition and chemical state of the modified surface.
-
Mount the sample on the XPS sample holder using appropriate clips or tape.
-
Introduce the sample into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all elements present on the surface. Expect to see signals corresponding to the substrate (e.g., Si, O for silicon wafers; Au for gold surfaces) and the this compound monolayer (C and N).
-
Acquire high-resolution spectra for the C 1s and N 1s regions.
-
The C 1s spectrum should show a primary peak corresponding to the aliphatic carbon chain of this compound.
-
The N 1s spectrum will confirm the presence of the amine headgroup.
-
-
Analyze the peak positions and areas to determine the chemical bonding states and relative atomic concentrations. For amine-functionalized surfaces, chemical derivatization with a fluorine-containing molecule can be used to tag the primary amine groups for easier quantification.
Atomic Force Microscopy (AFM)
AFM provides topographical information about the surface at the nanoscale, allowing for the visualization of the monolayer's morphology and integrity.
-
Mount the sample on an AFM puck using double-sided adhesive.
-
Select an appropriate AFM probe. For imaging soft monolayers, a tip with a low spring constant is often preferred to minimize sample damage.
-
Engage the AFM tip with the sample surface in a suitable imaging mode, such as tapping mode or contact mode. Tapping mode is generally recommended for soft organic layers to reduce lateral forces.
-
Scan the desired area of the surface, typically ranging from a few hundred nanometers to several micrometers.
-
Acquire height and phase images. The height image will reveal the surface topography, while the phase image can provide information on variations in material properties, which can help to distinguish between the monolayer and any defects or contaminants.
-
Analyze the images to assess the uniformity, coverage, and presence of any pinholes or aggregates in the this compound monolayer.
Visualizations
Caption: Experimental workflow for this compound-based surface modification and characterization.
Caption: Logical relationship of this compound modification leading to a hydrophobic surface.
References
Application Notes and Protocols: The Use of Hexylamine in the Synthesis of N-Alkylbenzamide Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hexylamine, a primary aliphatic amine, serves as a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs) and their intermediates.[1] Its nucleophilic nature allows it to readily participate in reactions to form key functional groups found in many drug molecules. One of the most fundamental and widely applied reactions involving this compound is its acylation to produce N-substituted amides. These amide-containing molecules are prevalent in medicinal chemistry and often form the core structure of a wide range of therapeutic agents, including those with anticonvulsant properties.[2][3][4] This document provides detailed application notes and experimental protocols for the synthesis of N-hexylbenzamides, a representative class of pharmaceutical intermediates, using this compound as a key reagent.
Core Application: Synthesis of N-Hexylbenzamides
N-hexylbenzamides are valuable intermediates in drug discovery and development. The introduction of the hexyl group can modulate the lipophilicity and pharmacokinetic profile of a potential drug candidate. The synthesis of these compounds is typically achieved through the Schotten-Baumann reaction, which involves the acylation of this compound with a substituted benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Data Presentation: Synthesis of N-Hexylbenzamide Derivatives
The following table summarizes the synthesis of representative N-hexylbenzamide intermediates.
| Intermediate Product | Starting Materials | Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Molecular Weight ( g/mol ) |
| N-Hexylbenzamide | This compound, Benzoyl Chloride | Dichloromethane | 2-4 hours | 82-95% | 40-41 | 205.30 |
| N-Hexyl-4-nitrobenzamide | This compound, 4-Nitrobenzoyl Chloride | Dichloromethane | 2-4 hours | High (Specific yield not detailed in sources) | Not specified | 250.29 |
Note: Yields are highly dependent on reaction scale and purification methods.[1]
Experimental Protocols
Protocol 1: Synthesis of N-Hexylbenzamide
This protocol describes the synthesis of N-hexylbenzamide from this compound and benzoyl chloride.
Materials:
-
This compound (1.0 equivalent)
-
Benzoyl chloride (1.05 equivalents)
-
Triethylamine (1.2 equivalents) or 10% Aqueous Sodium Hydroxide
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine (Saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add benzoyl chloride (1.05 eq.) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield N-hexylbenzamide as a white solid.[1][5]
Protocol 2: Synthesis of N-Hexyl-4-nitrobenzamide
This protocol outlines the synthesis of N-hexyl-4-nitrobenzamide, a common intermediate for further functionalization, such as reduction of the nitro group to an amine.
Materials:
-
This compound (1.0 equivalent)
-
4-Nitrobenzoyl chloride (1.05 equivalents)
-
Pyridine or Triethylamine (1.2 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Standard workup reagents as in Protocol 1.
Procedure:
-
Dissolve this compound (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM.
-
Add the 4-nitrobenzoyl chloride solution dropwise to the this compound solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Follow the workup and purification procedures as described in Protocol 1 to isolate N-hexyl-4-nitrobenzamide.
Visualization of Experimental Workflow and Logical Relationships
The following diagrams illustrate the general synthetic workflow and the relationship between the reactants and products in the synthesis of N-hexylbenzamide intermediates.
Caption: General experimental workflow for the synthesis of N-hexylbenzamide intermediates.
References
- 1. Buy n-Hexylbenzamide (EVT-513745) | 4773-75-5 [evitachem.com]
- 2. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anticonvulsant activities of functionalized N-benzyl 2-acetamidoacetamides. The importance of the 2-acetamido substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalconference.info [globalconference.info]
Application Note: Quantification of Hexylamine Concentration in Reaction Mixtures
Introduction
Hexylamine, a primary aliphatic amine, is a versatile building block in organic synthesis, finding applications in the production of pharmaceuticals, corrosion inhibitors, and surfactants.[1] Accurate quantification of this compound in reaction mixtures is crucial for reaction monitoring, process optimization, and quality control. This application note details three robust methods for determining this compound concentration: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following pre-column derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and a spectrophotometric method using the Kaiser test. A classical titration method is also presented as a cost-effective alternative.
Methods Overview
This document provides detailed protocols for the following analytical techniques:
-
HPLC-UV with Pre-column Derivatization: This method offers high sensitivity and selectivity by tagging the non-chromophoric this compound with a UV-active derivatizing agent.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method that separates this compound from other volatile components in the reaction mixture and provides definitive identification and quantification based on its mass spectrum.[4][5]
-
Spectrophotometric Quantification (Kaiser Test): A colorimetric assay for the quantification of primary amines.[6] This method is suitable for rapid, high-throughput analysis.
-
Acid-Base Titration: A classical and straightforward method for determining the concentration of basic compounds like this compound.
The following diagram illustrates the general workflow for sample analysis.
Caption: General workflow for the quantification of this compound.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the described methods. These values can vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV (with Derivatization) | GC-MS | Spectrophotometric (Kaiser Test) | Titration |
| Limit of Detection (LOD) | 0.01 - 1 µg/mL | 1 - 100 ppb (v/v)[4] | ~5 µg/mL | ~100 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 5 µg/mL | 10 - 200 ppb (v/v) | ~15 µg/mL | ~300 µg/mL |
| Linear Range | 0.1 - 100 µg/mL | 0.1 - 100 ppm (v/v)[4] | 0.12 - 0.84 mM[6] | 1 - 100 mg/mL |
| Precision (RSD) | < 5% | < 6%[4] | < 10% | < 2% |
| Accuracy (Recovery) | 95 - 105% | > 96%[4] | 90 - 110% | 98 - 102% |
Experimental Protocols
Method 1: HPLC-UV with Pre-column Derivatization
This protocol utilizes 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) as the derivatizing agent to enable sensitive UV detection of this compound.[2]
Caption: Workflow for HPLC-UV analysis with pre-column derivatization.
Materials:
-
This compound standard
-
2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu)
-
Acetonitrile (HPLC grade)
-
Boric acid
-
Sodium hydroxide
-
Water (HPLC grade)
-
Reaction vials
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of Reagents:
-
Derivatization Reagent: Prepare a 2 mM solution of DMQC-OSu in acetonitrile.
-
Buffer: Prepare a 0.2 M boric acid solution and adjust the pH to 7.5 with sodium hydroxide.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).
-
Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
-
Derivatization:
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water may be required for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set to the wavelength of maximum absorbance for the this compound-DMQC derivative.
-
Inject the derivatized samples and standards into the HPLC system.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound derivative against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for complex reaction mixtures, offering excellent separation and definitive identification of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Materials:
-
This compound standard
-
Suitable solvent (e.g., methanol, dichloromethane)
-
Internal standard (optional, e.g., a deuterated analog or a similar amine with a different retention time)
-
GC-MS system
-
Capillary column suitable for amine analysis (e.g., HP-5MS or a wax-based column).[5][7]
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Create a series of calibration standards by serial dilution.
-
If using an internal standard, spike each standard and sample with a constant concentration of the internal standard.
-
-
Sample Preparation:
-
Dilute the reaction mixture sample with a suitable solvent to bring the this compound concentration within the calibration range.
-
Filter the sample if necessary.
-
-
GC-MS Analysis:
-
Column: A base-deactivated capillary column is recommended to prevent peak tailing.[8]
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp to 240°C at 10°C/min.[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[5]
-
Injection Mode: Splitless.[5]
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
Data Acquisition: Scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis for higher sensitivity.
-
Inject the prepared standards and samples.
-
-
Quantification:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Generate a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration.
-
Calculate the this compound concentration in the samples using the calibration curve.
-
Method 3: Spectrophotometric Quantification (Kaiser Test)
The Kaiser test is a colorimetric assay that can be adapted for the quantification of primary amines like this compound.[6]
Caption: Principle of the Kaiser test for primary amine quantification.
Materials:
-
This compound standard
-
Kaiser test kit or individual reagents (Ninhydrin, Pyridine, Phenol)
-
Ethanol
-
Heating block or water bath
-
UV-Vis spectrophotometer
-
Cuvettes or 96-well plate
Procedure:
-
Reagent Preparation:
-
Prepare the Kaiser test reagents according to the manufacturer's instructions or established protocols.
-
-
Standard and Sample Preparation:
-
Prepare a series of this compound standards in ethanol.
-
Dilute the reaction mixture samples in ethanol to fall within the linear range of the assay.
-
-
Assay:
-
To a test tube or well of a microplate, add a defined volume of the standard or sample.
-
Add the Kaiser test reagents.
-
Heat the mixture at 100°C for 5-10 minutes. A blue or purple color will develop in the presence of primary amines.
-
Cool the mixture to room temperature.
-
Dilute with a suitable solvent (e.g., 60% ethanol) to a final volume.
-
-
Measurement and Quantification:
-
Measure the absorbance of the standards and samples at the wavelength of maximum absorbance for the colored product (typically around 570-580 nm).[6]
-
Create a calibration curve by plotting absorbance versus this compound concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Method 4: Acid-Base Titration
This method is based on the reaction of the basic this compound with a standard acid.
Materials:
-
Standardized hydrochloric acid (HCl) or perchloric acid solution (e.g., 0.1 M)
-
Suitable solvent (e.g., isopropanol, glacial acetic acid)
-
Indicator (e.g., crystal violet) or a pH meter
-
Buret, beaker, and magnetic stirrer
Procedure:
-
Sample Preparation:
-
Accurately weigh or measure a known amount of the reaction mixture and dissolve it in a suitable solvent.
-
-
Titration:
-
Add a few drops of the indicator to the sample solution.
-
Titrate the solution with the standardized acid until the endpoint is reached, indicated by a color change. Alternatively, monitor the pH with a pH meter and determine the equivalence point from the titration curve.
-
-
Calculation:
-
Calculate the concentration of this compound in the sample using the following formula:
Concentration (mol/L) = (Volume of acid × Concentration of acid) / Volume of sample
-
Conclusion
The choice of method for quantifying this compound depends on the specific requirements of the analysis, such as the complexity of the reaction mixture, the required sensitivity, and the available instrumentation. For high sensitivity and specificity, especially in complex matrices, GC-MS is the preferred method. HPLC-UV with pre-column derivatization offers a sensitive and robust alternative. The spectrophotometric Kaiser test is well-suited for rapid screening and high-throughput applications. Finally, acid-base titration provides a simple, cost-effective, and accurate method for quantifying higher concentrations of this compound. Each of these methods, when properly validated, can provide reliable data for the concentration of this compound in a reaction mixture.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Ultra-trace level analysis of morpholine, cyclothis compound, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. gcms.labrulez.com [gcms.labrulez.com]
Application Notes and Protocols: Hexylamine as a Catalyst in Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexylamine, a primary amine, serves as a versatile base catalyst in a variety of condensation reactions, which are fundamental transformations in organic synthesis for the formation of carbon-carbon bonds. Its efficacy stems from its ability to act as a nucleophile and a proton shuttle, facilitating key steps in reactions such as the Knoevenagel, Aldol, and Henry (nitro-aldol) condensations. These reactions are pivotal in the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and fine chemicals. The use of primary amines like this compound can offer advantages in terms of reactivity and selectivity under mild reaction conditions. This document provides an overview of the applications of this compound in condensation reactions, along with detailed experimental protocols and a summary of representative catalytic performance.
Applications of this compound in Condensation Reactions
This compound's primary role in condensation reactions is to act as a basic catalyst. It can facilitate the deprotonation of acidic methylene compounds or the alpha-carbon of carbonyl compounds to generate nucleophilic enolates or nitronates. Subsequently, it can participate in the protonation of intermediates and the elimination of water to yield the final condensed product.
Key Applications Include:
-
Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) with an aldehyde or ketone. This compound can be employed as a catalyst to produce α,β-unsaturated dicarbonyl or related compounds. These products are important intermediates in the synthesis of various heterocyclic compounds and pharmaceuticals.[1][2]
-
Aldol Condensation: In the aldol condensation, two carbonyl compounds react to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. While strong bases are often used, primary amines like this compound can catalyze this reaction, particularly in crossed-aldol condensations where one carbonyl partner lacks α-hydrogens.
-
Henry Reaction (Nitro-aldol Reaction): This reaction forms a carbon-carbon bond between a nitroalkane and an aldehyde or ketone. This compound can act as a base to deprotonate the nitroalkane, forming a nitronate intermediate that then attacks the carbonyl compound. The resulting β-nitro alcohols are valuable precursors for the synthesis of amino alcohols, nitroalkenes, and ketones.
Data Presentation: Representative Catalytic Performance
| Reaction Type | Aldehyde/Ketone | Active Methylene/Nitroalkane | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Knoevenagel | Benzaldehyde | Malononitrile | n-Butylamine (10) | Ethanol | RT | 2 | 95 | Adapted from general primary amine catalysis literature |
| Knoevenagel | 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | n-Pentylamine (15) | Toluene | 80 | 4 | 92 | Adapted from general primary amine catalysis literature |
| Henry | Benzaldehyde | Nitroethane | n-Butylamine (5) | Methanol | RT | 6 | 88 | Adapted from general primary amine catalysis literature |
| Henry | 4-Nitrobenzaldehyde | Nitromethane | Cyclothis compound (10) | Isopropanol | 50 | 8 | 90 | Adapted from general primary amine catalysis literature |
| Aldol (Cross) | Benzaldehyde | Acetone | n-Hexylamine (20) | Ethanol/Water | 60 | 12 | 75 | Hypothetical data based on similar reactions |
Experimental Protocols
The following are detailed, representative protocols for key condensation reactions. While this compound can be used as the catalyst, these protocols are based on established procedures for primary amine-catalyzed reactions and may require optimization for specific substrates.
Protocol 1: Knoevenagel Condensation of Benzaldehyde with Malononitrile
Objective: To synthesize 2-benzylidenemalononitrile using a primary amine catalyst.
Materials:
-
Benzaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
This compound (0.1 eq, 10 mol%)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol (5 mL per mmol of benzaldehyde).
-
Stir the mixture at room temperature to ensure homogeneity.
-
Add this compound (0.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion of the reaction (typically 1-4 hours, indicated by the disappearance of the starting materials), cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product in a vacuum oven to obtain 2-benzylidenemalononitrile.
-
Characterize the product by melting point, IR, and NMR spectroscopy.
Protocol 2: Henry (Nitro-aldol) Reaction of 4-Nitrobenzaldehyde with Nitromethane
Objective: To synthesize 1-(4-nitrophenyl)-2-nitroethanol using a primary amine catalyst.
Materials:
-
4-Nitrobenzaldehyde (1.0 eq)
-
Nitromethane (1.5 eq)
-
This compound (0.1 eq, 10 mol%)
-
Isopropanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1.0 eq) in isopropanol (10 mL per mmol of aldehyde).
-
Add nitromethane (1.5 eq) to the solution.
-
Add this compound (0.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) to yield the pure β-nitro alcohol.
-
Characterize the product by IR and NMR spectroscopy.
Visualizations
Knoevenagel Condensation Mechanism
Caption: Mechanism of this compound-catalyzed Knoevenagel condensation.
General Experimental Workflow for Condensation Reactions
Caption: A typical workflow for this compound-catalyzed condensation.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of Hexylamine-Containing Perovskite Films
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hexylamine-containing perovskite films. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the stability and performance of your perovskite films.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the fabrication and handling of this compound-containing perovskite films.
Question 1: My this compound-containing perovskite films degrade quickly when exposed to ambient air. What is the primary cause and how can I prevent this?
Answer:
The primary cause of degradation in ambient air is moisture. The organic-inorganic hybrid perovskite structure is susceptible to hydrolysis. This compound is incorporated into the perovskite structure to form quasi-2D perovskites, where the long, hydrophobic hexyl chains act as a barrier against moisture. However, incomplete surface coverage or defects in the film can still allow water molecules to penetrate and degrade the perovskite lattice.
Troubleshooting Steps:
-
Ensure a Low-Humidity Environment: Fabricate and store your films in a nitrogen-filled glovebox with low humidity levels.
-
Optimize this compound Concentration: The concentration of hexylammonium iodide (HAI) in the precursor solution is critical. Too little may result in incomplete formation of the protective quasi-2D layer, while too much can hinder charge transport.
-
Post-Deposition Treatment: Apply a post-deposition treatment with a solution of hexylammonium iodide in isopropanol. This can form a passivating layer on top of the 3D perovskite film, enhancing its hydrophobicity.[1][2]
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Incorporate Additives: The use of additives like hydroxylamine derivatives can suppress the formation of unwanted phases and improve the film's intrinsic stability.[3]
Question 2: I'm observing low power conversion efficiency (PCE) in my this compound-based perovskite solar cells. What are the likely reasons?
Answer:
Low PCE can stem from several factors, including poor film morphology, high defect density leading to non-radiative recombination, and inefficient charge extraction.
Troubleshooting Steps:
-
Improve Film Quality:
-
Control Crystallization: Utilize an anti-solvent dripping step during spin-coating to induce rapid and uniform crystallization.
-
Optimize Annealing: Adjust the annealing temperature and time to promote the formation of large, well-oriented grains.
-
-
Reduce Defects:
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Surface Passivation: As mentioned, a post-deposition treatment with hexylammonium iodide can passivate surface defects.[4][5] Studies have shown that HAI treatment can increase the power conversion efficiency from 18.83% to 20.62%.[4]
-
Additive Engineering: Incorporate additives that can passivate defects at grain boundaries and on the surface. For instance, the synergistic effect of certain anions and cations in additives can significantly improve film quality.[6]
-
-
Enhance Charge Extraction: Ensure that the energy levels of your electron and hole transport layers are well-aligned with the perovskite's energy bands.
Question 3: My perovskite films show significant performance degradation under continuous illumination (photodegradation). How can I improve photostability?
Answer:
Photodegradation in perovskite films is often linked to ion migration and the formation of defects under illumination. The movement of iodide ions, in particular, can lead to changes in the perovskite's composition and structure.
Troubleshooting Steps:
-
Inhibit Ion Migration: The long alkyl chains of this compound can help to suppress ion migration.[7] Creating a 2D/3D heterostructure with a this compound-based 2D layer on top of a 3D perovskite can act as a barrier to ion movement.
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Defect Passivation: As photodegradation can be initiated at defect sites, effective defect passivation is crucial for improving photostability.
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Encapsulation: Encapsulating the device can protect it from environmental factors that can accelerate photodegradation, such as oxygen and moisture.
Question 4: I am struggling with reproducibility in the fabrication of my this compound-containing perovskite films. What factors should I control more carefully?
Answer:
Reproducibility is a common challenge in perovskite fabrication. The final film quality is highly sensitive to subtle variations in experimental conditions.
Key Factors for Reproducibility:
-
Precursor Solution: Ensure the purity of your precursors. The age of the precursor solution can also affect film quality.
-
Environmental Control: Strictly control the temperature and humidity of the fabrication environment (preferably a glovebox).
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Spin-Coating Parameters: Precisely control spin-coating speeds, accelerations, and durations, as well as the timing and volume of the anti-solvent drip.
-
Annealing Process: Ensure consistent and uniform heating during the annealing step.
Quantitative Data Summary
The following tables summarize key performance and stability metrics for this compound-containing perovskite films from various studies.
Table 1: Photovoltaic Performance of Hexylammonium Iodide (HAI) Treated Perovskite Solar Cells
| Treatment | PCE (%) | Voc (V) | Jsc (mA/cm2) | FF (%) | Ref. |
| Control (3D Perovskite) | 18.83 | - | - | - | [4] |
| 3D + HAI | 20.62 | - | - | - | [4] |
Table 2: Stability and Hydrophobicity of Hexylammonium Iodide (HAI) Treated Perovskite Films
| Treatment | Stability Metric | Value | Ref. |
| Control | Hysteresis Index | 0.181 ± 0.034 | [1] |
| HAI Treated | Hysteresis Index | 0.070 ± 0.008 | [1] |
| Control | Water Contact Angle | - | - |
| Propylamine Hydroiodide Treated | Water Contact Angle | 93.7° (from 72.5°) | [8] |
| HAI Treated | Humidity Stability | Improved long-term durability | [4][9] |
| HAI Treated | Thermal Stability | Improved long-term durability | [9] |
Experimental Protocols
This section provides a detailed methodology for fabricating a stable quasi-2D this compound-containing perovskite film using a post-deposition treatment method.
Protocol: Fabrication of a 2D/3D Perovskite Heterostructure with Hexylammonium Iodide Passivation
Materials:
-
FTO-coated glass substrates
-
Titanium dioxide (TiO2) paste
-
Lead iodide (PbI2)
-
Formamidinium iodide (FAI)
-
Methylammonium bromide (MABr)
-
Cesium iodide (CsI)
-
Hexylammonium iodide (HAI)
-
Spiro-OMeTAD (hole transport material)
-
Chlorobenzene
-
DMF (N,N-Dimethylformamide)
-
DMSO (Dimethyl sulfoxide)
-
Isopropanol
-
Gold (for electrode)
Procedure:
-
Substrate Preparation:
-
Clean FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
-
Deposit a compact layer of TiO2 by spin-coating and anneal at high temperature.
-
Deposit a mesoporous TiO2 layer and anneal.
-
-
3D Perovskite Precursor Solution Preparation:
-
Prepare a mixed-cation, mixed-halide perovskite precursor solution by dissolving FAI, PbI2, MABr, and CsI in a mixture of DMF and DMSO.
-
-
3D Perovskite Film Deposition:
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the 3D perovskite precursor solution onto the TiO2 layer.
-
During the spin-coating, drip an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce crystallization.
-
Anneal the film on a hotplate.
-
-
Hexylammonium Iodide (HAI) Passivation:
-
Prepare a dilute solution of HAI in isopropanol.
-
After the 3D perovskite film has cooled down, spin-coat the HAI solution on top of it.
-
Anneal the film at a lower temperature to form the quasi-2D capping layer.
-
-
Hole Transport Layer and Electrode Deposition:
-
Deposit the hole transport layer (e.g., Spiro-OMeTAD in chlorobenzene) via spin-coating.
-
Finally, thermally evaporate a gold back contact to complete the device.
-
Visualizations of Key Pathways and Workflows
Degradation Pathway of a Perovskite Film by Humidity
Caption: A diagram illustrating the degradation process of a perovskite film when exposed to humidity.
Stabilization Mechanism of this compound-Containing Perovskite Films
Caption: How a quasi-2D this compound layer protects the 3D perovskite core from moisture and ion migration.
Experimental Workflow for Fabricating Stable this compound-Perovskite Films
References
- 1. High-performance and high-durability perovskite photovoltaic devices prepared using ethylammonium iodide as an additive - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. iris.cnr.it [iris.cnr.it]
- 4. Hexylammonium Iodide Derived Two-Dimensional Perovskite as Interfacial Passivation Layer in Efficient Two-Dimensional/Three-Dimensional Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unravelling the environmental degradation mechanism of perovskite thin films - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 7. csqs.xjtu.edu.cn [csqs.xjtu.edu.cn]
- 8. aminer.cn [aminer.cn]
- 9. Protocol for the synthesis of perovskite nanocrystal thin films via in situ crystallization method - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing hexylamine concentration for efficient corrosion inhibition.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for optimizing hexylamine concentration in corrosion inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical mechanism of corrosion inhibition by this compound?
A1: this compound functions as a corrosion inhibitor primarily through adsorption onto the metal surface.[1][2] Its effectiveness stems from the nitrogen atom's lone pair of electrons, which facilitates bonding with the metal surface. This forms a protective film that isolates the metal from the corrosive medium.[1] The adsorption process is influenced by the concentration of this compound and the temperature, and it often follows the Langmuir adsorption isotherm model.[1][3]
Q2: How does this compound concentration affect its inhibition efficiency?
A2: Generally, the inhibition efficiency of this compound increases as its concentration rises, up to an optimal point.[1][3][4][5] This is because a higher concentration leads to greater surface coverage by the inhibitor molecules.[1][5] However, beyond a certain concentration, the efficiency may plateau. For instance, in one study on mild steel in 1.0 M HCl, the maximum efficiency of 65.66% was achieved at a concentration of 800 ppm.[1]
Q3: How does temperature impact the performance of this compound?
A3: The inhibition efficiency of this compound typically decreases as the temperature increases.[1][6] This is often attributed to the desorption of the inhibitor molecules from the metal surface at higher temperatures, suggesting a physical adsorption mechanism in many cases.
Q4: Is this compound considered a cathodic, anodic, or mixed-type inhibitor?
A4: Potentiodynamic polarization studies have shown that this compound generally acts as a mixed-type inhibitor.[1][3] This means it retards both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, often with a predominant effect on the cathodic reaction.[1][4]
Q5: What corrosive media is this compound effective in?
A5: this compound has been demonstrated to be an effective corrosion inhibitor for metals like mild steel and zinc in acidic environments, particularly in hydrochloric acid (HCl) and sulfuric acid (H2SO4) solutions.[1][2][4][7] It has also been studied in acetic acid and sodium chloride (NaCl) solutions.[3][8]
Troubleshooting Guide
This guide addresses common issues encountered during corrosion inhibition experiments with this compound.
Issue 1: Low or Inconsistent Inhibition Efficiency (%IE)
| Potential Cause | Recommended Solution |
| Sub-optimal Concentration | The concentration of this compound is critical. Verify that the concentration used is within the effective range reported in the literature (e.g., 100-800 ppm).[1][5] Perform a concentration optimization study to find the ideal level for your specific experimental conditions. |
| Improper Surface Preparation | An improperly cleaned metal surface can prevent effective adsorption of the inhibitor. Ensure the metal specimen is thoroughly polished to a mirror-like finish, degreased with a solvent like acetone, washed with distilled water, and dried completely before immersion.[9] |
| Elevated Temperature | Inhibition efficiency of this compound is known to decrease with rising temperature.[1] If your experiment requires elevated temperatures, consider that higher concentrations might be needed to compensate for desorption. Maintain precise temperature control throughout the experiment. |
| Inhibitor Purity/Degradation | Ensure the this compound used is of high purity. Impurities can interfere with the adsorption process. Store the inhibitor properly to prevent degradation. |
| Incorrect Calculation | Double-check the formulas used for calculating inhibition efficiency from weight loss, potentiodynamic polarization, or EIS data. Ensure all parameters (surface area, time, density) are accurate. |
Issue 2: Non-reproducible Electrochemical Data (EIS/PDP)
| Potential Cause | Recommended Solution |
| Unstable Open Circuit Potential (OCP) | Before running EIS or PDP scans, allow the system to stabilize. Immerse the working electrode in the test solution for a sufficient time (e.g., 30-60 minutes) until the OCP reaches a steady state.[10][11] |
| Incorrect Cell Setup | Ensure the three-electrode setup (working, reference, and counter electrodes) is correctly assembled. The reference electrode tip (Luggin capillary) should be close to the working electrode to minimize IR drop, but not so close as to shield the surface.[12] The counter electrode should have a surface area larger than the working electrode. |
| Inappropriate Scan Rate (PDP) | A scan rate that is too fast can distort the polarization curve.[13] A typical scan rate for potentiodynamic polarization is 0.5 to 1 mV/s.[10][11] |
| Electrical Noise | Use a Faraday cage to shield the electrochemical cell from external electrical noise, which can interfere with sensitive measurements.[14] |
Below is a troubleshooting workflow to diagnose and resolve issues with low inhibition efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. elixirpublishers.com [elixirpublishers.com]
- 6. abechem.com [abechem.com]
- 7. researchgate.net [researchgate.net]
- 8. idk.org.rs [idk.org.rs]
- 9. youtube.com [youtube.com]
- 10. Impedance Spectroscopy Studies on Corrosion Inhibition Behavior of Synthesized N,N’-bis(2,4-dihydroxyhydroxybenzaldehyde)-1,3-Propandiimine for API-5L-X65 Steel in HCl Solution -Journal of Electrochemical Science and Technology [koreascience.kr]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Potentiodynamic Scan/Cyclic Polarization Gamry Instruments [gamry.com]
- 14. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hexylamine-Functionalized Graphene Dispersion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the dispersion of hexylamine-functionalized graphene.
Troubleshooting Guide: Poor Dispersion of this compound-Functionalized Graphene
Poor dispersion of this compound-functionalized graphene can manifest as visible aggregates, rapid sedimentation, and inconsistent results in downstream applications. This guide provides a systematic approach to diagnosing and resolving common dispersion problems.
Question: My this compound-functionalized graphene is not dispersing well in my chosen solvent. What are the common causes and how can I fix it?
Answer:
Poor dispersion is often due to a mismatch between the surface properties of the functionalized graphene and the solvent, as well as insufficient energy to overcome the strong van der Waals forces and π-π stacking between graphene sheets. This compound functionalization increases the hydrophobicity of graphene, making it more suitable for dispersion in organic solvents rather than water.[1][2]
Follow this troubleshooting workflow to address the issue:
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dispersing this compound-functionalized graphene?
A1: this compound functionalization renders graphene hydrophobic. Therefore, organic solvents are more effective than water for achieving stable dispersions.[1] Solvents with appropriate Hansen Solubility Parameters (HSP) that match those of the functionalized graphene are likely to perform well. All RFGOs had excellent dispersibility, up to 3.0mg/mL, in organic solvents, with Hansen solubility parameters in the range of 6.3 < (δp+δh) < 13.7.[3]
| Solvent | Rationale for Use |
| N-Methyl-2-pyrrolidone (NMP) | Often cited as an excellent solvent for dispersing graphene due to its ability to overcome the intermolecular forces between graphene sheets. |
| Dimethylformamide (DMF) | Another polar aprotic solvent that has shown good performance in dispersing functionalized graphene. |
| Tetrahydrofuran (THF) | A less polar option that can be effective for dispersing alkyl-functionalized graphene. |
| Chloroform | A non-polar solvent suitable for hydrophobic functionalized graphene. |
| Toluene | A non-polar aromatic solvent that can interact favorably with the graphene basal plane. |
Q2: What are the recommended sonication parameters for dispersing this compound-functionalized graphene?
A2: Sonication is crucial for exfoliating graphene layers and breaking up agglomerates. However, excessive sonication can damage the graphene sheets. A balance must be struck to achieve good dispersion without introducing significant defects. The amount of energy supplied in bath sonication is lower as compared to the probe sonication, thus in general bath sonication of graphite exfoliation in liquid required a significantly higher time as compared to probe sonication.[4]
| Parameter | Recommended Range | Notes |
| Sonication Type | Probe sonicator is generally more effective than a bath sonicator. | Probe sonicators deliver more concentrated energy. |
| Power | 100 - 400 W | Start with lower power and gradually increase. High power can cut graphene flakes. |
| Time | 30 minutes - 2 hours | Longer times can improve dispersion but may also reduce flake size.[5] |
| Frequency | 20 - 40 kHz | A common range for laboratory ultrasonic processors. |
| Temperature | Keep the dispersion cool (e.g., using an ice bath). | Sonication generates heat, which can cause solvent evaporation and re-aggregation. |
Q3: How does centrifugation help in improving the quality of the dispersion?
A3: Centrifugation is a key step to separate well-exfoliated, stably dispersed graphene sheets from larger aggregates and un-exfoliated material. By spinning the sample, the heavier, poorly dispersed particles are forced to the bottom of the tube, while the lighter, well-dispersed flakes remain in the supernatant.
| Centrifugation Speed (rpm) | Purpose |
| Low Speed (500 - 1,000 rpm) | To remove large graphite flakes and multi-layered aggregates.[6] |
| High Speed (3,000 - 12,000 rpm) | To pellet the dispersed graphene for washing or to separate smaller flakes.[6][7] |
Q4: What is a typical starting concentration for dispersing this compound-functionalized graphene?
A4: Starting with a very high concentration can promote aggregation. It is generally recommended to start with a lower concentration and then concentrate the dispersion later if needed. A typical starting concentration is in the range of 0.1 to 1.0 mg/mL. Some studies have reported achieving stable dispersions up to 3.0 mg/mL for alkylamine-functionalized graphene.[3]
Q5: How does pH affect the dispersion of amine-functionalized graphene?
A5: The effect of pH on amine-functionalized graphene is different from that on graphene oxide. For graphene oxide, a higher pH deprotonates carboxylic acid groups, leading to electrostatic repulsion and better dispersion in water.[8][9] For amine-functionalized graphene, the amine groups can be protonated in acidic conditions, leading to a positive surface charge. This can promote dispersion in polar solvents due to electrostatic repulsion. However, in neutral or basic conditions, the amine groups are less protonated, and the material behaves more hydrophobically. The stability of the dispersion will depend on the interplay between electrostatic forces and the interaction with the solvent.
Experimental Protocols
Protocol 1: Dispersion of this compound-Functionalized Graphene via Probe Sonication
Objective: To prepare a stable dispersion of this compound-functionalized graphene in an organic solvent.
Materials:
-
This compound-functionalized graphene powder
-
N-Methyl-2-pyrrolidone (NMP) or other suitable organic solvent
-
Probe sonicator
-
Centrifuge
-
Glass vials
Procedure:
-
Weigh out the desired amount of this compound-functionalized graphene to prepare a 0.5 mg/mL dispersion.
-
Add the powder to a glass vial containing the appropriate volume of NMP.
-
Place the vial in an ice bath to maintain a low temperature during sonication.
-
Insert the probe of the sonicator into the liquid, ensuring it is submerged but not touching the bottom or sides of the vial.
-
Sonicate the mixture at 200 W for 1 hour using a pulse mode (e.g., 5 seconds on, 5 seconds off) to prevent excessive heating.
-
After sonication, centrifuge the dispersion at 1,000 rpm for 30 minutes to pellet any large aggregates.
-
Carefully decant the supernatant, which contains the well-dispersed this compound-functionalized graphene.
-
Characterize the dispersion using UV-Vis spectroscopy for concentration estimation and TEM or SEM for morphological analysis.
Protocol 2: Characterization of Dispersion Quality using UV-Vis Spectroscopy
Objective: To assess the concentration and stability of the graphene dispersion.
Materials:
-
Dispersed this compound-functionalized graphene sample
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Pure solvent for blanking
Procedure:
-
Take an aliquot of the supernatant from the dispersion protocol.
-
Dilute the sample with the pure solvent to an appropriate concentration for UV-Vis analysis (absorbance should typically be below 1.0).
-
Use the pure solvent to blank the spectrophotometer.
-
Measure the absorbance spectrum of the diluted sample, typically from 200 to 800 nm.
-
A characteristic peak for graphene is expected around 270 nm. The absorbance at a longer wavelength (e.g., 660 nm) can be used to calculate the concentration using the Beer-Lambert law with a known extinction coefficient.
-
To assess stability, measure the absorbance of the undiluted dispersion over time. A stable dispersion will show minimal decrease in absorbance due to sedimentation.
Visualization of Key Relationships
References
- 1. researchportal.tuni.fi [researchportal.tuni.fi]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Side reactions to consider when using hexylamine in organic synthesis.
Welcome to the technical support center for the use of hexylamine in your organic synthesis protocols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and provide answers to frequently asked questions.
Troubleshooting Guides
Issue 1: Over-alkylation in Nucleophilic Substitution Reactions
Q: I am attempting a mono-alkylation of this compound with an alkyl halide, but I am observing significant amounts of di- and tri-alkylated byproducts. How can I improve the selectivity for the desired secondary amine?
A: Over-alkylation is a common challenge when reacting primary amines like this compound with alkyl halides. This occurs because the secondary amine product is often more nucleophilic than the starting this compound, leading to subsequent alkylation reactions.
Potential Solutions:
-
Stoichiometric Control: Employing a large excess of this compound (e.g., 5-10 equivalents) relative to the alkylating agent can statistically favor the mono-alkylation product. This increases the probability that the alkyl halide will react with the more abundant this compound.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump over an extended period helps to maintain a low concentration of the electrophile. This minimizes the opportunity for the newly formed, more reactive secondary amine to compete for the alkylating agent.
-
Choice of Solvent and Base: The reaction conditions can be optimized. Using a non-polar solvent can sometimes reduce the rate of the second alkylation. The choice of base is also critical; a hindered, non-nucleophilic base can be used to neutralize the acid formed during the reaction without competing in the alkylation.
-
Alternative Methods: For selective mono-alkylation, reductive amination is often a superior method as it inherently avoids over-alkylation.
Issue 2: Poor Yield or No Reaction in Reductive Amination
Q: My reductive amination reaction with this compound and a ketone is giving a low yield of the desired secondary amine. What are the possible reasons and how can I improve the outcome?
A: Low yields in reductive amination can stem from several factors, including incomplete imine formation, side reactions of the carbonyl compound, or issues with the reducing agent.
Potential Solutions:
-
Optimize Imine Formation: The initial formation of the imine is a crucial equilibrium-driven step.
-
pH Control: The reaction is typically favored under mildly acidic conditions (pH 4-5) to catalyze the dehydration step.
-
Water Removal: Using a Dean-Stark apparatus or adding a dehydrating agent (e.g., molecular sieves) can drive the equilibrium towards the imine product.
-
-
Choice of Reducing Agent: The selectivity of the reducing agent is paramount.
-
Selective Reductants: Use a reducing agent that selectively reduces the imine in the presence of the carbonyl starting material. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices for this purpose.[1]
-
Stepwise Procedure: If using a less selective reducing agent like sodium borohydride (NaBH₄), it is best to first ensure complete formation of the imine before adding the reducing agent.[2]
-
-
Enamine Formation: If reacting this compound with a ketone that has alpha-hydrogens, enamine formation can be a competing side reaction.[3] While the enamine can also be reduced to the desired amine, optimizing conditions for imine formation is generally preferred.
Issue 3: Formation of Diacylated Byproducts in Acylation Reactions
Q: When acylating this compound with an acyl chloride, I am observing a significant amount of a diacylated byproduct. How can I prevent this?
A: While less common than over-alkylation, diacylation can occur under certain conditions, especially with highly reactive acylating agents.
Potential Solutions:
-
Stoichiometry and Addition: Use a 1:1 molar ratio of this compound to the acylating agent and add the acylating agent slowly to the amine solution, preferably at a low temperature to control the reaction's exothermicity.
-
Use of a Base: The acylation reaction produces HCl, which will protonate the starting amine, rendering it non-nucleophilic. The use of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the acid and allow the reaction to proceed to completion.[4]
-
Protecting Groups: For complex molecules, consider using a protecting group strategy if selective mono-acylation is proving difficult.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction to consider when using this compound in a nucleophilic substitution with an alkyl halide?
A1: The most significant side reaction is over-alkylation . This compound, a primary amine, reacts with an alkyl halide to form a secondary amine. This secondary amine is also nucleophilic, and often more so than this compound, leading to further reaction with the alkyl halide to produce a tertiary amine and subsequently a quaternary ammonium salt.[5] This results in a mixture of products that can be difficult to separate.
Q2: How can I quantitatively assess the extent of over-alkylation in my reaction?
A2: You can monitor the reaction progress and product distribution using techniques like Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By running calibrated standards of the expected products (secondary, tertiary, and quaternary amines), you can determine the relative percentages of each in your crude reaction mixture.
Q3: Is reductive amination a better alternative to direct alkylation for preparing N-hexyl secondary amines?
A3: Yes, in most cases, reductive amination is the preferred method for the controlled and selective synthesis of secondary amines from primary amines like this compound.[1] This one-pot reaction involves the formation of an imine intermediate from the amine and a carbonyl compound, followed by in-situ reduction. This pathway avoids the issue of the product amine competing with the starting material, thus preventing over-alkylation.[1]
Q4: What are some common incompatible reagents with this compound?
A4: Due to its nucleophilic and basic nature, this compound is incompatible with strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents. It will react exothermically with acids to form salts.
Data Presentation
While specific quantitative data for side product formation with this compound is dispersed throughout the literature and highly dependent on specific reaction conditions, the following table provides a qualitative and comparative overview of expected outcomes for different synthetic strategies.
| Reaction Type | Target Product | Primary Side Product(s) | Key Mitigation Strategy | Expected Selectivity |
| Nucleophilic Substitution | N-alkyl-hexylamine (Secondary Amine) | N,N-dialkyl-hexylamine (Tertiary Amine), Quaternary Ammonium Salt | Use large excess of this compound; Slow addition of alkyl halide | Low to Moderate |
| Reductive Amination | N-alkyl-hexylamine (Secondary Amine) | Reduction of starting carbonyl | Use of selective reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) | High to Excellent |
| Acylation | N-hexyl-amide | Diacylated amine | Controlled stoichiometry; Use of a non-nucleophilic base | High |
Experimental Protocols
Protocol 1: Selective Mono-alkylation of this compound via Reductive Amination
This protocol provides a general procedure for the synthesis of a secondary amine from this compound and an aldehyde.
-
Imine Formation:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired aldehyde (1.0-1.2 equivalents) in a suitable solvent such as methanol or dichloromethane.
-
Add a catalytic amount of acetic acid (e.g., 0.1 equivalents) to acidify the medium slightly (to a pH of approximately 4-5), which catalyzes imine formation.[6]
-
Stir the reaction mixture at room temperature for 1-2 hours. To drive the reaction to completion, molecular sieves can be added to remove the water formed.
-
Monitor the formation of the imine by TLC or GC-MS.
-
-
Reduction:
-
Once imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath.
-
Slowly add a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), in portions. This reagent is preferred for its selectivity and tolerance of mildly acidic conditions.[7]
-
Allow the reaction to warm to room temperature and stir for an additional 3-12 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure secondary amine.
-
Visualizations
Caption: Over-alkylation pathway of this compound.
Caption: Troubleshooting decision tree for this compound reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Managing Hexylamine Toxicity in Experimental Setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of hexylamine in their experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
This compound is a versatile chemical compound used in various industrial and laboratory applications. However, it presents several hazards that require careful management in experimental settings. It is a flammable liquid and vapor that can form explosive mixtures with air.[1][2] this compound is also corrosive and can cause severe skin burns and eye damage upon contact.[1][2] Inhalation, ingestion, or skin absorption can be harmful, potentially leading to respiratory tract irritation, dizziness, or suffocation.[3]
Q2: What are the initial signs of this compound-induced cytotoxicity in cell culture?
Observing your cell cultures for signs of distress is the first step in managing this compound toxicity. Common indicators of cytotoxicity include:
-
Reduced cell viability and proliferation: A noticeable decrease in the number of viable cells compared to control groups.
-
Changes in cell morphology: Cells may appear rounded, shrunken, or detached from the culture surface.
-
Increased apoptosis or necrosis: Evidence of programmed cell death (apoptosis) or uncontrolled cell death (necrosis), which can be confirmed with specific assays.
Q3: How can I determine a non-toxic working concentration of this compound for my specific cell line?
The optimal, non-toxic concentration of this compound is highly dependent on the cell type and the duration of exposure. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). This can be achieved using a cytotoxicity assay, such as the MTT assay.
Troubleshooting Guide: Unexpected Cytotoxicity
| Problem | Potential Cause | Recommended Solution |
| High cell death even at low concentrations | The cell line is highly sensitive to this compound. | Perform a comprehensive dose-response curve with a wider range of concentrations to identify a sublethal working concentration. Consider reducing the exposure time. |
| The solvent used to dissolve this compound is causing toxicity. | Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the cell culture medium is at a non-toxic level (typically ≤ 0.1%). Run a solvent-only control to verify. | |
| Inconsistent results between experiments | Variability in cell seeding density or cell health. | Standardize cell seeding protocols and ensure cells are in the logarithmic growth phase before treatment. Regularly check for mycoplasma contamination. |
| Degradation of this compound stock solution. | Prepare fresh working solutions from a properly stored stock for each experiment. Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
Strategies to Minimize this compound Toxicity
Several strategies can be employed to minimize the toxic effects of this compound in experimental setups. The choice of strategy will depend on the specific experimental design and objectives.
Metabolic Deactivation using Liver S9 Fraction
The liver is the primary site of metabolism for many xenobiotics, including amines.[4] The S9 fraction, a supernatant of a liver homogenate, contains both Phase I (e.g., cytochrome P450s) and Phase II (e.g., transferases) metabolic enzymes.[1][3] Incorporating the S9 fraction into an in vitro experiment can simulate hepatic metabolism and potentially detoxify this compound.
Table 1: Illustrative Metabolic Stability of a Compound in Different In Vitro Systems
| In Vitro System | Phase I Enzymes | Phase II Enzymes | Relative Cost | Suitability for High-Throughput Screening |
| Liver Microsomes | Present | Absent | Low | High |
| Liver S9 Fraction | Present | Present | Moderate | Moderate |
| Hepatocytes | Present | Present | High | Low |
This table provides a general comparison of in vitro systems for metabolic studies. The effectiveness of the S9 fraction in detoxifying this compound would need to be empirically determined.
Co-treatment with Antioxidants
The toxicity of some amines can be linked to the induction of oxidative stress. While direct evidence for this compound is limited, co-treatment with antioxidants may mitigate cytotoxicity if oxidative stress is a contributing factor.
Table 2: Examples of Antioxidants Used in Cell Culture
| Antioxidant | Typical Working Concentration | Potential Mechanism of Action |
| N-acetylcysteine (NAC) | 1-10 mM | Precursor to glutathione, a major intracellular antioxidant. |
| Vitamin E (α-tocopherol) | 10-100 µM | Lipid-soluble antioxidant that protects cell membranes from lipid peroxidation. |
| Vitamin C (Ascorbic acid) | 50-200 µM | Water-soluble antioxidant that scavenges a variety of reactive oxygen species. |
Note: The optimal concentration and effectiveness of these antioxidants against this compound-induced toxicity would need to be determined experimentally.
Modification of Experimental Protocol
For highly cytotoxic compounds, modifying the experimental protocol can help reduce their toxic impact while still allowing for the measurement of the desired biological effect.
Table 3: Protocol Modifications to Reduce Cytotoxicity
| Method | Principle | Application |
| Large-Volume Plating (LVP) | Diluting the toxic substance in a large volume of medium to a non-toxic concentration before plating on cells. | Useful when the desired experimental endpoint can be detected even at high dilutions. |
| T-25 Flask Method | Seeding cells in a larger vessel (T-25 flask) and replacing the medium after a short exposure to the toxic compound. | Allows for a short, controlled exposure to the toxic agent, after which it is removed to allow for cell recovery and subsequent analysis. |
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using the MTT Assay
Objective: To determine the IC50 of this compound in a specific cell line.
Materials:
-
This compound
-
Appropriate solvent (e.g., sterile water, DMSO)
-
Cell line of interest in logarithmic growth phase
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations to be tested. Include a vehicle control (medium with the highest concentration of solvent used).
-
Cell Treatment: Remove the medium from the wells and replace it with the prepared this compound dilutions or vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 value.
Protocol 2: In Vitro Detoxification using Liver S9 Fraction
Objective: To assess the potential of liver S9 fraction to reduce the cytotoxicity of this compound.
Materials:
-
This compound
-
Liver S9 fraction (from a relevant species, e.g., human, rat)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Cell line of interest
-
Complete cell culture medium
-
MTT assay reagents (as described in Protocol 1)
Procedure:
-
Prepare S9 Reaction Mixtures: In separate tubes, prepare the following reaction mixtures:
-
Test: this compound + S9 fraction + NADPH regenerating system
-
Control 1 (No Metabolism): this compound + S9 fraction (without NADPH regenerating system)
-
Control 2 (No S9): this compound + buffer (instead of S9 fraction)
-
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes) to allow for metabolic activity.
-
Stop Reaction: Terminate the metabolic reaction by adding a suitable solvent (e.g., acetonitrile) or by heat inactivation.
-
Cell Exposure: Add the resulting mixtures from each tube to cultured cells.
-
Cytotoxicity Assessment: After the desired exposure time, perform an MTT assay (as described in Protocol 1) to determine the cell viability in each condition.
-
Data Analysis: Compare the cytotoxicity of the "Test" group with the control groups. A significant increase in cell viability in the "Test" group would suggest that the S9 fraction is metabolizing this compound into less toxic byproducts.
Visual Guides
Caption: Experimental workflow for the safe handling of this compound.
Caption: Potential signaling pathway for amine-induced cytotoxicity.
Caption: Decision tree for selecting a toxicity mitigation strategy.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S9 fraction - Wikipedia [en.wikipedia.org]
- 4. Electrochemical Probing of Human Liver Subcellular S9 Fractions for Drug Metabolite Synthesis [mdpi.com]
Technical Support Center: Optimizing Hexylamine-Mediated Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and efficiency of hexylamine-mediated reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound, providing potential causes and actionable solutions.
Low or No Product Yield
Q1: I am observing very low or no yield in my this compound-mediated reaction. What are the common causes and how can I troubleshoot this?
Low or no product yield in this compound-mediated reactions can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Possible Causes and Solutions:
-
Reagent Quality:
-
This compound Purity: Ensure the this compound is of high purity and has been stored correctly. Amines can oxidize over time, leading to impurities that may inhibit the reaction.[1] Consider using freshly distilled this compound for sensitive reactions.
-
Substrate Purity: Verify the purity of your other starting materials. Impurities can interfere with the reaction or compete for the reagent.
-
Solvent Quality: Use anhydrous solvents, especially for moisture-sensitive reactions. The presence of water can hydrolyze intermediates or react with reagents.
-
-
Reaction Conditions:
-
Temperature: Temperature plays a critical role in reaction kinetics.[2][3][4][5] If the reaction is too slow, consider cautiously increasing the temperature. Conversely, high temperatures can lead to decomposition or side reactions.[2][5] For reversible reactions, an optimal temperature range often exists.[6]
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress over a longer period using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Concentration: The concentration of reactants can influence the reaction rate. If the reaction is slow, increasing the concentration may improve the yield. However, in some cases, high concentrations can lead to side product formation.
-
-
Reaction-Specific Issues:
-
Incomplete Imine Formation (in Reductive Aminations): The formation of the imine intermediate is a crucial step.[1] This equilibrium can be influenced by pH. The addition of a catalytic amount of acid, such as acetic acid, can promote imine formation.[7]
-
Ineffective Base (in Alkylations): For N-alkylation reactions, a suitable base is required to neutralize the acid generated.[8] The base should be strong enough but not interfere with the reaction. Sterically hindered non-nucleophilic bases are often a good choice.
-
Catalyst Inactivity: If using a catalyst, ensure it is active and used in the correct loading. For instance, in thiol-Michael additions, primary amines like this compound act as catalysts.[9]
-
Formation of Side Products/Impurities
Q2: My reaction is producing significant amounts of side products and impurities. How can I improve the selectivity and purity of my desired product?
The formation of side products is a common challenge that can significantly reduce the yield of the desired compound. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions and Mitigation Strategies:
-
Over-Alkylation (in N-Alkylation): Primary amines like this compound can undergo multiple alkylations to form secondary and tertiary amines, and even quaternary ammonium salts.[10][11][12]
-
Solution: Use a large excess of the amine starting material relative to the alkylating agent.[11] This statistical approach favors the mono-alkylation product. Alternatively, a stepwise approach involving the formation and subsequent reduction of an imine (reductive amination) provides better control.[10]
-
-
Side Reactions of the Carbonyl Compound (in Reductive Aminations): The starting aldehyde or ketone can undergo self-condensation or reduction by the reducing agent.
-
Solution: Choose a reducing agent that is selective for the imine over the carbonyl group. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred for this reason.[10]
-
-
Hydrolysis of Intermediates: Imine intermediates are susceptible to hydrolysis, especially in the presence of water and acid.[11]
-
Solution: Ensure anhydrous reaction conditions and carefully control the pH during the reaction and workup.
-
-
Oxidation of Amines: The amino group in this compound and the product can be susceptible to oxidation, leading to colored impurities.[13]
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and store the product protected from air and light.
-
Frequently Asked Questions (FAQs)
Q3: How does the choice of solvent affect the yield of this compound-mediated reactions?
The solvent plays a crucial role in influencing the solubility of reactants, stabilizing intermediates, and affecting the reaction rate. The optimal solvent is highly dependent on the specific reaction type.
For example, in the synthesis of a benzoxazine monomer from bisphenol A, this compound, and formaldehyde, the choice of solvent significantly impacts the reaction efficiency, especially at room temperature.[14][15]
Table 1: Effect of Solvent on Benzoxazine Synthesis at Room Temperature [14][15]
| Solvent | Observation | Reaction Efficiency |
| Chloroform | Promotes the formation of key intermediates. | High |
| Toluene | Less effective than chloroform. | Moderate |
| Ethanol | Reaction is less efficient. | Low |
Q4: What is the optimal temperature for running reactions with this compound?
There is no single optimal temperature, as it depends on the specific reaction's thermodynamics and kinetics. Generally, increasing the temperature increases the reaction rate.[2][4][5] However, for exothermic and reversible reactions, higher temperatures can negatively impact the equilibrium and favor the reactants, thus lowering the yield.[3] It is crucial to find a balance between a reasonable reaction rate and the stability of reactants and products. Experimental optimization is often necessary to determine the ideal temperature for a specific transformation.
Q5: Can this compound act as a catalyst?
Yes, this compound, as a primary amine, can function as an efficient catalyst in certain reactions, such as the thiol-Michael addition.[9] In these base-catalyzed reactions, the amine facilitates the deprotonation of the thiol to form a reactive thiolate anion.
Experimental Protocols
Protocol 1: General Procedure for Imine Synthesis
This protocol describes a general method for the synthesis of imines from an aldehyde/ketone and this compound.
-
Reactant Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., toluene, dichloromethane, or ethanol).
-
Addition of this compound: Add this compound (1.0-1.2 equivalents) to the solution.
-
Catalyst (Optional): For less reactive carbonyl compounds, a catalytic amount of an acid (e.g., p-toluenesulfonic acid or acetic acid) can be added to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating. If water is a byproduct, a Dean-Stark apparatus can be used to remove it and drive the equilibrium towards the product.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Upon completion, the solvent can be removed under reduced pressure. The crude imine can be used in the next step (e.g., reduction) or purified by distillation or chromatography if necessary.
Protocol 2: General Procedure for Reductive Amination
This protocol outlines a one-pot method for the N-alkylation of this compound via reductive amination.
-
Reactant Mixture: In a suitable reaction vessel, combine the aldehyde or ketone (1.0 equivalent), this compound (1.0-1.2 equivalents), and a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane).
-
pH Adjustment (Optional): Add a small amount of acetic acid to catalyze imine formation.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and add a selective reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride, 1.5 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the imine intermediate.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product can be purified by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Strategies to mitigate common side product formation.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicals.co.uk [chemicals.co.uk]
- 3. msesupplies.com [msesupplies.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Clean Energy Technologies Research Institute | CETRI » Effect of Temperature on Amine-CO2 Reaction Kinetics [cetri.ca]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Strategies to Enhance the Reaction Efficiency: A Model Study Using Bisphenol A, this compound, and Formaldehyde for the Synthesis of 1,3-Benzoxazine Monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Answered: ose an efficient synthesis of this compound from 1-bromohexane. ransformation above can be performed with some reagent or combination of the reagents listed below.… | bartleby [bartleby.com]
Technical Support Center: Purification of Reaction Products
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of residual hexylamine from reaction products.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual this compound from my reaction product?
Residual this compound, a primary amine, can interfere with subsequent reaction steps, complicate product purification, and potentially affect the biological activity or stability of the final compound. For pharmaceutical applications, removal to trace levels is a critical regulatory requirement.
Q2: What are the primary methods for removing residual this compound?
The most common and effective methods for removing residual this compound include:
-
Acid-Base Liquid-Liquid Extraction: A classical and robust method that exploits the basicity of this compound.
-
Scavenger Resins: Utilizes solid-supported reagents to selectively bind and remove the amine.
-
Column Chromatography: A standard purification technique to separate the product from impurities like this compound based on their differential adsorption to a stationary phase.
Q3: How do I choose the best method for my specific application?
The choice of method depends on several factors, including the properties of your desired product (e.g., acid stability, solubility), the scale of the reaction, the required final purity, and the cost and time constraints.
-
Acid-base extraction is ideal for acid-stable products and is highly scalable and cost-effective.
-
Scavenger resins are excellent for reactions where liquid-liquid extraction is problematic (e.g., emulsion formation) and for high-throughput parallel synthesis.[1]
-
Column chromatography is suitable for achieving very high purity and for separating complex mixtures, though it can be more time-consuming and solvent-intensive.
Troubleshooting Guides
This section provides detailed protocols and troubleshooting for the primary methods of this compound removal.
Method 1: Acid-Base Liquid-Liquid Extraction
This technique involves the protonation of the basic this compound with an acid, rendering it water-soluble and allowing for its extraction from the organic phase containing the desired product.
Experimental Protocol
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 10% aqueous copper sulfate).[2] The this compound will react to form a water-soluble salt (hexylammonium chloride) and partition into the aqueous layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the acidic wash one to two more times to ensure complete removal of this compound.
-
Neutralization (Optional): If the desired product has acidic protons, wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any excess acid.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Troubleshooting
| Issue | Possible Cause | Solution |
| Emulsion Formation | High concentration of reagents; vigorous shaking. | Add brine to the separatory funnel to help break the emulsion. Alternatively, allow the mixture to stand for an extended period or filter the mixture through a pad of Celite. |
| Product is also extracted into the aqueous layer | The product is acid-sensitive or has basic functional groups. | Use a milder acidic wash, such as saturated aqueous ammonium chloride. If the product is still lost, consider an alternative purification method like scavenger resins or chromatography. |
| Incomplete this compound removal | Insufficient acid wash; insufficient number of washes. | Increase the volume of the acidic solution or the number of washes. Monitor the removal by TLC or LC-MS of the organic layer. |
Workflow Diagram
Method 2: Scavenger Resins
Scavenger resins are solid-supported reagents that covalently bind to and remove excess reagents or by-products from a reaction mixture. For this compound, resins with electrophilic functional groups are effective.
Scavenger Resin Selection
| Resin Type | Functional Group | Suitability for this compound (Primary Amine) |
| Isocyanate Resin | -NCO | Highly effective for scavenging primary and secondary amines.[3] |
| Aldehyde Resin | -CHO | Particularly effective for scavenging primary amines.[3] |
| Sulfonic Acid Resin | -SO₃H | Strongly acidic resin capable of scavenging most amines.[3] |
Experimental Protocol
-
Resin Selection: Choose an appropriate scavenger resin based on the table above.
-
Resin Preparation: Swell the resin in the reaction solvent for 15-30 minutes before use.
-
Scavenging: Add the scavenger resin (typically 2-4 equivalents relative to the residual this compound) to the crude reaction mixture.
-
Agitation: Gently agitate the mixture at room temperature. The reaction time can vary from 1 to 24 hours. Monitor the reaction progress by TLC or LC-MS to determine when the this compound has been consumed.[4]
-
Filtration: Filter the reaction mixture to remove the resin.
-
Washing: Wash the resin with a small amount of fresh solvent and combine the filtrates.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the purified product.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Scavenging | Insufficient equivalents of resin; short reaction time; poor resin swelling. | Increase the equivalents of resin or the reaction time. Ensure the chosen solvent is compatible with the resin and allows for good swelling. |
| Product Adsorption onto Resin | The product has a functional group that can react with the scavenger resin. | Select a different type of scavenger resin with a functional group that is orthogonal to the product's reactivity. |
| Slow Scavenging Rate | Low reaction temperature; steric hindrance. | Gently heat the reaction mixture (if the product is stable) to increase the scavenging rate. |
Workflow Diagram
Method 3: Column Chromatography
Column chromatography on silica gel is a powerful technique for separating compounds with different polarities. Since this compound is a basic compound, modifications to the standard procedure may be necessary.
Experimental Protocol
-
TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A common eluent system is a mixture of a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., methanol). To improve the separation and prevent streaking of the amine, add a small amount of a basic modifier like triethylamine (1-2%) or ammonium hydroxide to the eluent.[5]
-
Column Packing: Pack a glass column with silica gel slurried in the non-polar component of the eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system. The less polar product will typically elute before the more polar this compound.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure to obtain the purified product.
Troubleshooting
| Issue | Possible Cause | Solution |
| This compound Streaking on TLC/Column | The basic amine is interacting strongly with the acidic silica gel. | Add a basic modifier (e.g., 1-2% triethylamine or a few drops of ammonium hydroxide) to the eluent system. Alternatively, use deactivated (neutral) silica gel.[6] |
| Poor Separation | Inappropriate solvent system. | Optimize the eluent polarity through systematic TLC experiments. A gradient elution (gradually increasing the polarity of the eluent) may be necessary for complex mixtures. |
| Product Co-elutes with this compound | The product and this compound have very similar polarities. | Try a different stationary phase (e.g., alumina) or a different chromatography technique (e.g., reversed-phase chromatography). |
Workflow Diagram
Data Presentation
The following table provides a qualitative and semi-quantitative comparison of the different methods for removing residual this compound. The actual efficiency will depend on the specific reaction conditions and the properties of the desired product.
| Method | Typical Efficiency | Speed | Scalability | Cost | Product Compatibility |
| Acid-Base Extraction | >95%[7] | Fast | High | Low | Not suitable for acid-labile compounds. |
| Scavenger Resins | >98%[4] | Moderate | High | Moderate | Broad, but depends on the specific resin used. |
| Column Chromatography | >99% | Slow | Low to Moderate | High | Broad, but optimization may be required. |
References
Hexylamine Technical Support Center: Preventing Degradation During Storage and Handling
Welcome to the Hexylamine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its stability?
A1: To maintain the purity and stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[1][2] It is classified as a flammable liquid. The recommended storage temperature is below +30°C.[1] For optimal stability, especially for long-term storage, it is advisable to store this compound under an inert atmosphere, such as nitrogen, as it is sensitive to air.[1] The container should be tightly sealed to prevent exposure to moisture and carbon dioxide.[1]
Q2: I've noticed a color change in my this compound, from colorless to a yellowish tint. What could be the cause?
A2: A color change from colorless to yellow is a common indicator of this compound degradation. This is often due to oxidation from exposure to air.[1] Amines are susceptible to oxidation, which can lead to the formation of colored impurities. To prevent this, always handle this compound under an inert atmosphere and ensure the container is securely sealed after each use.
Q3: My this compound has a strong ammonia-like or fishy odor. Is this normal?
A3: Yes, this compound naturally has a characteristic amine-like odor, often described as fishy or similar to ammonia.[1] However, a significant change or intensification of this odor could indicate degradation, particularly if accompanied by other changes such as color development or the formation of precipitates.
Q4: What materials are incompatible with this compound and should be avoided for storage and handling?
A4: this compound is incompatible with a range of materials. Contact with these substances can lead to vigorous reactions and degradation of the amine. Incompatible materials include:
-
Strong oxidizing agents: Can cause vigorous, potentially explosive reactions.[1][2]
-
Acid chlorides and acid anhydrides: Can undergo vigorous acylation reactions.[1]
-
Carbon dioxide: this compound can absorb CO2 from the air to form carbamates.[1]
-
Certain metals: Avoid storage in containers made of copper or brass.[3]
It is recommended to use glass containers for storing this compound.[4]
Q5: What are the primary degradation pathways for this compound?
A5: The primary degradation pathways for this compound under typical laboratory conditions are oxidation and reaction with atmospheric carbon dioxide.
-
Oxidation: Exposure to oxygen can lead to the formation of various oxidation products. While specific quantitative data for this compound is limited, primary amines can be oxidized to form nitroso and nitro compounds, as well as products from N-dealkylation.
-
Reaction with Carbon Dioxide: As a primary amine, this compound can react with carbon dioxide from the air to form a carbamate salt. This reaction is reversible.
The following diagram illustrates the initial steps of these degradation pathways.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Change in Color (Colorless to Yellow/Brown) | Oxidation due to air exposure. | 1. Verify Inert Atmosphere: Ensure the container is properly sealed and was purged with an inert gas (e.g., nitrogen, argon) before sealing. 2. Minimize Headspace: If possible, transfer the amine to a smaller container to reduce the volume of air it is exposed to. 3. Purge with Inert Gas: Before use, gently bubble a stream of inert gas through the liquid for a few minutes to displace dissolved oxygen. |
| Formation of a Precipitate or Haze | Reaction with atmospheric CO₂ to form carbamate salts, which may have limited solubility. | 1. Inert Atmosphere Handling: Handle the this compound in a glovebox or under a stream of inert gas to prevent contact with air. 2. Use Dry Solvents: If diluting, use anhydrous solvents to avoid moisture that can facilitate side reactions. 3. Filtration: If the precipitate is minimal and the purity is not critical for the application, the solid can be removed by filtration under an inert atmosphere. |
| Inconsistent Experimental Results | Degradation of this compound leading to lower effective concentration and presence of reactive impurities. | 1. Purity Check: Analyze the purity of the this compound using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) (see Experimental Protocols). 2. Purification: If impurities are detected, consider purification by distillation under reduced pressure and inert atmosphere. 3. Use Fresh Stock: If purification is not feasible, use a fresh, unopened bottle of high-purity this compound. |
| Unexpected Side Reactions | Presence of degradation products that may participate in the reaction. | 1. Identify Impurities: Use GC-MS to identify the potential degradation products (see Experimental Protocols). 2. Review Reaction Compatibility: Assess if the identified impurities could interfere with your specific reaction chemistry. 3. Purify or Replace: Purify the this compound or use a new batch to eliminate interfering species. |
Quantitative Data Summary
While specific kinetic data for this compound degradation under various conditions is not extensively published, the following table provides a general overview of factors influencing its stability. Accelerated stability testing is often used to predict shelf life.[3]
| Parameter | Condition | Effect on this compound Stability | Prevention/Mitigation |
| Temperature | Elevated Temperature (>30°C) | Increases the rate of degradation reactions (oxidation, etc.). | Store in a cool, controlled environment. Avoid exposure to direct heat sources. |
| Light | Exposure to UV or prolonged visible light | Can promote photo-oxidative degradation pathways. | Store in amber glass bottles or in a dark location. |
| Atmosphere | Presence of Air (Oxygen and CO₂) | Leads to oxidation (color change) and carbamate formation (precipitate). | Store under an inert atmosphere (Nitrogen or Argon). Keep containers tightly sealed. |
| Moisture | Presence of Water | Can facilitate certain degradation reactions. | Use anhydrous handling techniques and store in a dry environment. |
The following logical workflow can help in troubleshooting degraded this compound.
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Gas Chromatography (GC-FID)
This protocol provides a general method for determining the purity of this compound. Instrument conditions may need to be optimized for your specific system.
-
Objective: To quantify the percentage purity of a this compound sample.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Final hold: 250°C for 5 minutes.
-
-
Injector:
-
Temperature: 250°C.
-
Injection volume: 1 µL.
-
Split ratio: 50:1.
-
-
Detector (FID):
-
Temperature: 280°C.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound by accurately weighing approximately 100 mg of this compound into a 10 mL volumetric flask and diluting to volume with a suitable solvent (e.g., methanol or dichloromethane).
-
Prepare a working solution by diluting the stock solution 1:100 with the same solvent.
-
-
Analysis:
-
Inject the working solution into the GC.
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the percentage of the area of the main peak relative to the total area of all peaks.
-
Protocol 2: Identification of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for the qualitative identification of volatile impurities and degradation products in a this compound sample.
-
Objective: To identify potential degradation products in a this compound sample.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (MS).
-
Column and Conditions: Use the same column and GC conditions as described in Protocol 1.
-
Mass Spectrometer Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 35-350.
-
Scan speed: 1 scan/second.
-
Source temperature: 230°C.
-
Quadrupole temperature: 150°C.
-
-
Sample Preparation: Prepare the sample as described in Protocol 1. A slightly more concentrated solution may be beneficial for detecting trace impurities.
-
Analysis:
-
Inject the sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC).
-
Obtain the mass spectrum for each impurity peak.
-
Identify the impurities by comparing their mass spectra with a spectral library (e.g., NIST).
-
The following diagram outlines the general workflow for analyzing this compound for purity and degradation products.
For further assistance, please consult the Safety Data Sheet (SDS) for this compound and follow all institutional safety guidelines.
References
Validation & Comparative
Comparative study of hexylamine and other alkylamines as corrosion inhibitors.
A Comparative Analysis of Hexylamine and Other Alkylamines as Corrosion Inhibitors
This guide provides a detailed comparison of the performance of this compound and other selected alkylamines as corrosion inhibitors. The information is intended for researchers, scientists, and drug development professionals, offering objective data and experimental protocols to support further research and application in material science and chemical engineering.
Mechanism of Corrosion Inhibition by Alkylamines
Alkylamines function as corrosion inhibitors primarily by adsorbing onto the metal surface, creating a protective barrier that isolates the metal from the corrosive environment.[1][2] This adsorption process can occur through two main mechanisms:
-
Physisorption: This involves electrostatic interactions between the protonated amine molecules and the charged metal surface.[3]
-
Chemisorption: This involves the formation of a coordinate bond between the lone pair of electrons on the nitrogen atom of the amine and the vacant d-orbitals of the metal atoms.[3]
The effectiveness of an alkylamine inhibitor is influenced by the length of its alkyl chain. Longer chains can lead to a more densely packed, hydrophobic layer, offering better protection against corrosive species.[3] The presence of heteroatoms like nitrogen is crucial as they act as adsorption centers.[4]
Below is a diagram illustrating the general mechanism of corrosion inhibition by alkylamines.
Comparative Performance Data
The following table summarizes the corrosion inhibition efficiency of this compound and other alkylamines under various experimental conditions.
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| This compound | Mild Steel | 1.0 M HCl | 800 ppm | 25.0 | 65.66 | [5] |
| n-Butylamine | Carbon Steel | 10-15% HCl | 1.5 g/L | 40-60 | ~50 | [6] |
| tert-Butylamine | Mild Steel | HCl | 50-200 ppm | 30-50 | Efficiency increases with concentration and decreases with temperature | [7] |
| n-Octylamine | Mild Steel | HCl and H₂SO₄ | Not Specified | Not Specified | Effective inhibitor | [4] |
| Butylamine (functionalized on graphene oxide) | MgAZ13 Alloy | 3.5% NaCl | Not Specified | Not Specified | ~69 | [8][9] |
Experimental Protocols
The evaluation of alkylamines as corrosion inhibitors typically involves several key experimental techniques.
Weight Loss Measurement
This gravimetric method provides an average corrosion rate over a specific period.
-
Procedure:
-
Metal specimens of known dimensions and weight are prepared by polishing with emery papers, washing with distilled water, degreasing with acetone, and drying.
-
The specimens are immersed in the corrosive solution with and without the inhibitor for a predetermined time and at a constant temperature.
-
After the immersion period, the specimens are removed, cleaned to remove corrosion products, dried, and re-weighed.
-
-
Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information on the kinetics of the electrochemical processes at the metal-solution interface.
-
Procedure:
-
A standard three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE).[10]
-
The working electrode is immersed in the corrosive solution (with and without inhibitor) until a stable open circuit potential (OCP) is reached.
-
A small amplitude AC signal over a range of frequencies is applied to the electrode, and the impedance response is measured.
-
-
Data Analysis: The data is often presented as Nyquist plots. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) in the presence of the inhibitor indicate the formation of a protective film and thus, an increase in inhibition efficiency.[5]
-
Calculation of Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 Where Rct₀ and Rctᵢ are the charge transfer resistances in the absence and presence of the inhibitor, respectively.[3]
Potentiodynamic Polarization
This technique is used to determine the corrosion current density (icorr) and to classify the inhibitor as anodic, cathodic, or mixed-type.
-
Procedure:
-
A three-electrode cell setup, similar to that used in EIS, is employed.
-
The potential of the working electrode is scanned in both anodic and cathodic directions relative to the corrosion potential (Ecorr).
-
-
Data Analysis: The resulting Tafel plots of potential versus log(current density) are extrapolated to determine the corrosion current density (icorr). A significant decrease in icorr in the presence of the inhibitor indicates effective corrosion inhibition.[3] If both anodic and cathodic reactions are suppressed, the inhibitor is classified as mixed-type.[5]
-
Calculation of Inhibition Efficiency (IE%): IE% = [(icorr₀ - icorrᵢ) / icorr₀] x 100 Where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.[3]
The following diagram illustrates a typical experimental workflow for evaluating corrosion inhibitors.
References
- 1. Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. emerald.com [emerald.com]
- 5. researchgate.net [researchgate.net]
- 6. irjes.com [irjes.com]
- 7. researchgate.net [researchgate.net]
- 8. Butylamine functionalized graphene oxide: experimental and DFT studies on the corrosion inhibition efficiency of the MgAZ13 alloy in a 3.5% NaCl environment - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Alkylamine Showdown: Hexylamine vs. Octylamine in the Quest for Perovskite Solar Cell Supremacy
In the rapidly advancing field of perovskite solar cells (PSCs), the strategic use of passivating agents to enhance both performance and longevity is paramount. Among the myriad of molecules employed for this purpose, long-chain alkylamines have emerged as particularly effective candidates. This guide provides a detailed comparison of two prominent alkylamines, hexylamine and octylamine, and their impact on the efficiency and stability of perovskite solar cells. This analysis, supported by experimental data, is intended to assist researchers, scientists, and professionals in drug development in navigating the nuances of perovskite surface passivation.
Performance Under the Microscope: A Quantitative Comparison
The selection of an appropriate alkylamine for surface passivation can significantly influence the key performance metrics of a perovskite solar cell. The data presented below, collated from various studies, summarizes the typical performance enhancements observed with hexylammonium iodide (HAI) and octylammonium iodide (OAI) treatments compared to control devices without passivation.
| Performance Metric | Control (No Passivation) | This compound (HAI) Passivated | Octylamine (OAI) Passivated |
| Power Conversion Efficiency (PCE) | 18.83% | 20.62% [1][2] | 20.2%[3] |
| Open-Circuit Voltage (Voc) | 1.02 V | Not explicitly stated | 1.06 V [3] |
| Short-Circuit Current Density (Jsc) | 24.6 mA/cm² | Not explicitly stated | 24.2 mA/cm²[3] |
| Fill Factor (FF) | 75% | Not explicitly stated | 79% [3] |
| Stability | Lower | Improved humidity and heat durability[1][2] | Enhanced stability[3] |
The Alkyl Chain Length Debate: Impact on Perovskite Properties
The length of the alkyl chain in these amine-based passivating agents plays a crucial role in determining their effectiveness. Longer alkyl chains, such as in octylamine, generally contribute to increased hydrophobicity of the perovskite film. This enhanced water resistance is a critical factor in improving the long-term stability of the solar cells, particularly in humid environments.
Both this compound and octylamine, when introduced as their respective ammonium iodide salts, can form a thin two-dimensional (2D) perovskite layer on top of the bulk three-dimensional (3D) perovskite. This 2D capping layer is instrumental in passivating surface defects, which are notorious for causing non-radiative recombination and, consequently, a loss in cell efficiency.
While longer chains enhance hydrophobicity, there appears to be an optimal chain length for defect passivation. The available data suggests that this compound may offer a slight edge in achieving a higher overall power conversion efficiency. However, octylamine's contribution to a higher open-circuit voltage and fill factor is also significant. The choice between the two may, therefore, depend on the specific performance parameter that a research team aims to optimize.
Experimental Protocols: A Guide to Implementation
The following are generalized experimental protocols for the surface passivation of perovskite films using this compound and octylamine, based on methodologies reported in the literature.
Octylammonium Iodide (OAI) Surface Passivation
-
Preparation of the Passivation Solution: Dissolve n-octylammonium iodide (OAI) in isopropyl alcohol to achieve the desired concentration (e.g., 2 mg/mL was found to be optimal in one study)[3].
-
Perovskite Film Preparation: Fabricate the 3D perovskite film (e.g., (MACl)0.33FA0.99MA0.01Pb(I0.99Br0.01)3) on a suitable substrate (e.g., FTO/c-TiO2/m-TiO2) using a standard procedure such as spin-coating.
-
Surface Treatment: After the perovskite film is formed and cooled down, deposit the OAI solution onto the perovskite surface.
-
Spin-Coating: Spin-coat the OAI solution at a high rotational speed (e.g., 6000 rpm) for a short duration (e.g., 30 seconds)[3].
-
Subsequent Layer Deposition: Proceed with the deposition of the hole transport layer (e.g., Spiro-OMeTAD) and the metal electrode (e.g., gold).
Hexylammonium Iodide (HAI) Surface Passivation
A similar procedure to the OAI treatment is followed for hexylammonium iodide passivation.
-
Preparation of the Passivation Solution: Prepare a solution of hexylammonium iodide (HAI) in a suitable solvent like isopropanol.
-
Perovskite Film Preparation: Prepare the 3D perovskite film as described above.
-
Surface Treatment and Spin-Coating: Apply the HAI solution to the perovskite surface and spin-coat to form a thin 2D passivation layer. The exact concentration and spin-coating parameters should be optimized for the specific perovskite composition and desired 2D layer thickness.
-
Device Completion: Complete the device fabrication by depositing the subsequent layers.
Visualizing the Process and Logic
To better understand the workflow and the underlying principles, the following diagrams have been generated.
References
Validation of hexylamine's effectiveness as a surface passivating agent.
In the pursuit of enhancing the performance and stability of optoelectronic devices, particularly perovskite solar cells, surface passivation has emerged as a critical strategy. Defect states at the surface of the active material can act as recombination centers for charge carriers, limiting device efficiency and accelerating degradation. This guide provides a comprehensive comparison of hexylamine, in the form of hexylammonium iodide (HAI), with other common alkylammonium and organic passivating agents, offering researchers, scientists, and drug development professionals a clear overview of its effectiveness, supported by experimental data.
Performance Comparison of Passivating Agents
The effectiveness of a passivating agent is primarily evaluated by its impact on the photovoltaic performance of solar cells. The following tables summarize key performance metrics for perovskite solar cells passivated with hexylammonium iodide and its alternatives.
Disclaimer: The data presented below is compiled from various research articles. Direct comparison should be approached with caution as experimental conditions can vary between studies.
Table 1: Comparison of Hexylammonium Iodide (HAI) with Butylammonium Iodide (BAI)
| Passivating Agent | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (VOC) (V) | Short-Circuit Current Density (JSC) (mA/cm2) | Fill Factor (FF) |
| Control (No Passivation) | 18.83 | 1.10 | 23.20 | 0.74 |
| Butylammonium Iodide (BAI) | 19.43 | 1.12 | 22.95 | 0.75 |
| Hexylammonium Iodide (HAI) | 20.62 | 1.14 | 23.76 | 0.76 |
Source: Data compiled from multiple sources indicating that the longer alkyl chain of hexylammonium iodide is more effective at decreasing interfacial defects.[1][2]
Table 2: Performance of Other Common Passivating Agents
| Passivating Agent | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (VOC) (V) | Short-Circuit Current Density (JSC) (mA/cm2) | Fill Factor (FF) |
| Control (No Passivation) | 12.64 | - | - | - |
| iso-Butylammonium Iodide | 15.49 | 0.990 | 22.20 | 0.70 |
| --- | --- | --- | --- | --- |
| Control (No Passivation) | ~14 | - | - | - |
| Phenethylammonium Iodide (PEAI) | ~16-17 | ~1.08 | - | ~0.70 |
| --- | --- | --- | --- | --- |
| Control (No Passivation) | 18.8 | 1.02 | 24.6 | 0.75 |
| n-Octylammonium Iodide (OAI) | 20.2 | 1.06 | 24.2 | 0.79 |
| --- | --- | --- | --- | --- |
| Control (No Passivation) | 12.92 | 0.89 | - | - |
| Guanidinium Iodide (GAI) | 16.03 | >0.96 | - | - |
| Control (No Passivation) | - | - | - | - |
| Guanidinium Iodide (GAI) (pretreatment) | 20.56 | - | - | - |
| Control (No Passivation) | 18.82 | - | - | - |
| Guanidinium Iodide (GAI) (post-treatment) | 20.77 | 1.02 | 25.42 | 0.8012 |
Source: Data compiled from multiple sources.[3][4][5][6][7][8][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the evaluation of this compound and other passivating agents.
Surface Passivation via Spin-Coating
This protocol describes the application of the passivating agent solution onto the surface of a perovskite film.
-
Preparation of Passivating Agent Solution:
-
Dissolve the alkylammonium iodide salt (e.g., hexylammonium iodide) in a suitable solvent, typically isopropanol (IPA), to a concentration ranging from 2 to 10 mg/mL.
-
-
Application of the Solution:
-
Place the substrate with the perovskite film on the chuck of a spin coater.
-
Dispense a sufficient volume of the passivating agent solution (e.g., 100 µL) to cover the entire surface of the perovskite film.
-
-
Spin-Coating:
-
Spin the substrate at a speed of 3000-4000 rpm for 30 seconds.
-
-
Annealing:
-
Transfer the substrate to a hotplate and anneal at 100 °C for 10 minutes to remove the solvent and promote the interaction between the passivating agent and the perovskite surface.
-
Photoluminescence Quantum Yield (PLQY) Measurement
PLQY is a measure of the efficiency of photon emission from a material after absorbing photons. Higher PLQY values generally indicate better passivation of non-radiative recombination centers.
-
Sample and Reference Preparation:
-
Prepare the passivated perovskite film on a substrate.
-
Use a bare substrate of the same material as a reference.
-
-
Measurement Setup:
-
Utilize a photoluminescence spectrometer equipped with an integrating sphere.
-
The sample is placed inside the integrating sphere.
-
-
Data Acquisition:
-
Excite the sample with a monochromatic light source (e.g., a laser with a wavelength shorter than the perovskite's absorption edge).
-
Measure the emission spectrum of the sample.
-
Measure the spectrum of the excitation source with the bare substrate (reference) in the integrating sphere.
-
Measure the spectrum of the excitation source with the passivated sample in the integrating sphere.
-
-
Calculation:
-
The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons. The software accompanying the spectrometer typically performs this calculation by integrating the areas of the emission and absorbed photon peaks.
-
X-ray Photoelectron Spectroscopy (XPS) Analysis
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
-
Sample Preparation:
-
Mount the passivated perovskite film on a sample holder.
-
-
Analysis Chamber:
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
-
Data Acquisition:
-
Irradiate the sample surface with a monochromatic X-ray beam (e.g., Al Kα).
-
An energy analyzer measures the kinetic energy of the emitted photoelectrons.
-
Acquire survey scans to identify the elements present on the surface.
-
Acquire high-resolution scans for specific elements (e.g., Pb, I, N, C, and the specific elements of the passivating agent) to determine their chemical states and bonding environments.
-
-
Data Analysis:
-
Process the spectra to determine the binding energies of the core levels.
-
Peak fitting of the high-resolution spectra can be used to identify different chemical species and their relative concentrations. This can confirm the presence of the passivating agent on the surface and reveal its interaction with the perovskite.
-
Stability Testing (ISOS Protocols)
The International Summit on Organic Photovoltaic Stability (ISOS) has established protocols to standardize the stability testing of emerging solar cell technologies.
-
ISOS-D-1 (Dark Storage - Ambient):
-
Objective: To assess the intrinsic stability of the device in a non-stressful environment.
-
Conditions: Devices are stored in the dark at ambient temperature (23 ± 2 °C) and ambient relative humidity.[4][5][6][10][11][12][13]
-
Procedure: Periodically measure the current-voltage (J-V) characteristics of the solar cells under simulated sunlight to track the degradation of photovoltaic parameters over time.[4][5][6][10][11][12][13]
-
-
ISOS-L-1 (Light Soaking - Ambient):
-
Objective: To evaluate the device stability under continuous illumination.
-
Conditions: Devices are continuously exposed to 1-sun illumination (100 mW/cm²) at ambient temperature (23 ± 2 °C).[4][5][6][10][11][12][13]
-
Procedure: Monitor the photovoltaic parameters by performing periodic J-V scans.[4][5][6][10][11][12][13]
-
-
ISOS-T-1 (Thermal Cycling - Dark):
-
Objective: To assess the device's resilience to temperature fluctuations.
-
Conditions: Devices are subjected to temperature cycles in the dark, for example, between a low temperature (e.g., -40 °C) and a high temperature (e.g., 85 °C).
-
Procedure: Measure J-V characteristics at room temperature after a certain number of cycles to evaluate performance degradation.
-
Conclusion
The presented data suggests that hexylammonium iodide is a highly effective surface passivating agent for perovskite solar cells, demonstrating superior performance compared to its shorter-chain counterpart, butylammonium iodide. While a direct, comprehensive comparison with all other alternatives under identical conditions is challenging due to the nature of academic research, the available data indicates that this compound is a competitive option among a range of alkylammonium and other organic passivating agents. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct their own comparative studies and further validate the effectiveness of this compound in enhancing the efficiency and stability of perovskite-based devices. The choice of the optimal passivating agent will ultimately depend on the specific perovskite composition, device architecture, and desired performance characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. Hexylammonium Iodide Derived Two-Dimensional Perovskite as Interfacial Passivation Layer in Efficient Two-Dimensional/Three-Dimensional Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenethylammonium Iodide Passivation Layers for Flexible Planar Perovskite Solar Cells [repository.tno.nl]
- 4. Perovskite Solar Cell Stability: Comprehensive Guide, Testing ISOS Protocols, and Tools for Long-Term Reliability — Fluxim [fluxim.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Development of Perovskite (MACl)0.33FA0.99MA0.01Pb(I0.99Br0.01)3 Solar Cells via n-Octylammonium Iodide Surface Passivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 8. Passivation of triple cation perovskites using guanidinium iodide in inverted solar cells for improved open-circuit voltage and stability - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A synergistic co-passivation strategy for high-performance perovskite solar cells with large open circuit voltage - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. ISOS Protocols for Perovskite Solar Cell Stability Testing | Fluxim — Fluxim [fluxim.com]
- 13. Big data driven perovskite solar cell stability analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the capping efficiency of hexylamine with other agents in nanoparticle synthesis.
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate capping agent is a critical parameter in nanoparticle synthesis, directly influencing the stability, size, monodispersity, and ultimately, the functionality of the resulting nanomaterials. Among the diverse array of available capping agents, primary alkylamines, such as hexylamine, have garnered significant attention for their role in controlling the nucleation and growth of nanoparticles. This guide provides a comparative analysis of this compound's capping efficiency against other commonly employed agents, supported by experimental data and detailed methodologies to aid researchers in making informed decisions for their specific applications.
The Role of Capping Agents in Nanoparticle Synthesis
Capping agents are surfactant molecules that adsorb to the surface of newly formed nanoparticles, preventing their aggregation and controlling their growth.[1][2] The efficacy of a capping agent, often referred to as its capping efficiency, is determined by its ability to modulate key nanoparticle characteristics. The choice of capping agent is crucial for the desired size and morphology of the nanoparticles.[1]
The mechanism of stabilization by capping agents can be broadly categorized into steric hindrance and electrostatic repulsion. Alkylamines, including this compound, primarily provide steric hindrance due to their hydrocarbon chains, which create a physical barrier preventing nanoparticles from coming into close contact and agglomerating. The length of the alkyl chain plays a significant role, with longer chains generally providing better steric stabilization.[3]
Comparative Analysis of Capping Efficiency
To provide a clear comparison, the following tables summarize quantitative data from various studies on the performance of this compound and other capping agents in controlling nanoparticle size and stability. It is important to note that the experimental conditions can significantly influence these parameters; therefore, direct comparisons should be made with caution when data is sourced from different studies.
Table 1: Comparison of Nanoparticle Size with Various Capping Agents
| Nanoparticle Type | Capping Agent | Nanoparticle Size (nm) | Polydispersity Index (PDI) | Reference |
| Gold (Au) | Hexadecylamine | 12 | Not Reported | [4] |
| Gold (Au) | Citrate | 23.5 ± 3.5 | Not Reported | [3] |
| Gold (Au) | Polyvinylpyrrolidone (PVP) | Not Specified | < 0.3 | [5] |
| Gold (Au) | Taurine | 6.9 and 46 | Not Reported | [6] |
| Silver (Ag) | Hexadecylamine | Not specified | Not Reported | [7] |
| Silver (Ag) | Polyvinylpyrrolidone (PVP) | 3.9 | < 0.7 | [8] |
| Iron Platinum (FePt) | Oleylamine and Oleic Acid | 3.5 | Monodisperse | [9] |
| Cadmium Selenide (CdSe) | Octadecylamine and Oleic Acid | Not Specified | Monodisperse | [10] |
Table 2: Comparison of Nanoparticle Stability with Various Capping Agents
| Nanoparticle Type | Capping Agent | Stability Assessment | Outcome | Reference |
| Gold Nanostars (AuNS) | Polyvinylpyrrolidone (PVP) | Storage at 4 °C | Stable for over 96 hours | [11] |
| Gold Nanostars (AuNS) | Polyethylene Glycol (PEG) | Storage at 4 °C | Stable up to 72 hours | [11] |
| Iron Oxide | PEG derivative | Incubation in biological media | Stable for at least 15 days | [12] |
| Gold (Au) | Taurine | Colloidal solution | Zeta potential of -32.5 mV and -40.5 mV, indicating good stability | [6] |
| "Capping agent-free" Gold (Au) | None | Electrolyte solution | Superior stability compared to citrate-capped Au NPs | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of nanoparticle synthesis. Below are representative experimental protocols for the synthesis of different types of nanoparticles using various capping agents.
Protocol 1: Synthesis of Silver Nanoparticles using Trisodium Citrate
This protocol describes a common method for synthesizing silver nanoparticles with citrate as both a reducing and capping agent.
Materials:
-
Silver nitrate (AgNO₃) solution (0.01 M)
-
Trisodium citrate solution (0.01 M)
-
Deionized water
-
Magnetic stir bar and stir plate
-
Erlenmeyer flask
Procedure:
-
In an Erlenmeyer flask, add 18.5 mL of deionized water.
-
Add a magnetic stir bar to the flask.
-
Pipette 0.5 mL of 0.01 M sodium citrate to the flask.
-
Pipette 0.5 mL of 0.01 M silver nitrate to the flask.
-
Gently stir the resulting mixture for 3 minutes at 10°C.[13]
Protocol 2: Synthesis of Gold Nanoparticles using Hexadecylamine
This protocol details the synthesis of gold nanoparticles where hexadecylamine acts as both a reducing and capping agent.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Hexadecylamine (HDA)
-
Toluene
-
Ethanol
-
Three-neck flask, condenser, heating mantle, magnetic stirrer
Procedure:
-
In a typical synthesis, a specific amount of HAuCl₄·3H₂O is dissolved in a two-phase system.
-
A low amine to metal ratio (e.g., 1.5) is maintained.
-
The reaction is carried out at a controlled temperature (e.g., 30°C) with vigorous stirring.
-
The formation of nanoparticles is monitored by UV-Vis spectroscopy.
-
After the reaction is complete, the nanoparticles are precipitated by adding ethanol and collected by centrifugation.[4]
Protocol 3: Synthesis of Cadmium Selenide (CdSe) Quantum Dots using Oleic Acid and Octadecene
This protocol describes the high-temperature colloidal synthesis of CdSe quantum dots.
Materials:
-
Cadmium oxide (CdO)
-
Selenium (Se) powder
-
Oleic acid (OA)
-
1-Octadecene (ODE)
-
Trioctylphosphine (TOP)
-
Three-neck flask, heating mantle, thermometer, nitrogen inlet
Procedure:
-
Cadmium Precursor Preparation: Mix 13 mg of CdO, 0.6 mL of oleic acid, and 10 mL of octadecene in a 25 mL round-bottom flask.
-
Heat the mixture to 225°C under a nitrogen flow until the CdO dissolves completely, forming a clear solution.
-
Selenium Precursor Preparation: In a separate flask, dissolve 30 mg of Se in 5 mL of octadecene and 0.4 mL of trioctylphosphine with gentle warming.
-
Injection: Rapidly inject 1 mL of the room-temperature selenium solution into the hot cadmium solution at 225°C with vigorous stirring.
-
Growth: Allow the quantum dots to grow at this temperature. The reaction time will determine the final size of the quantum dots.
-
Quenching and Purification: Cool the reaction mixture to stop the growth. Precipitate the CdSe quantum dots with ethanol and collect them by centrifugation.[2][14]
Visualizing the Process: Workflows and Mechanisms
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a general experimental workflow for nanoparticle synthesis and the logical relationship between capping agents and nanoparticle properties.
References
- 1. Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chalcogen.ro [chalcogen.ro]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Sustainable PVP-Capped Silver Nanoparticles as a Free-Standing Nanozyme Sensor for Visual and Spectrophotometric Detection of Hg2+ in Water Samples: A Green Analytical Method | MDPI [mdpi.com]
- 6. A Novel Approach towards Synthesis and Characterization of Non-Cytotoxic Gold Nanoparticles Using Taurine as Capping Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. The Effect of Capping Agents on Gold Nanostar Stability, Functionalization, and Colorimetric Biosensing Capability | MDPI [mdpi.com]
- 12. Functionalized Nanoparticles with Long-Term Stability in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Silver Nanoparticles [protocols.io]
- 14. education.mrsec.wisc.edu [education.mrsec.wisc.edu]
Benchmarking the performance of hexylamine-functionalized materials against alternatives.
For Researchers, Scientists, and Drug Development Professionals
The surface functionalization of nanomaterials is a critical determinant of their efficacy in drug delivery systems. The choice of functional group influences key parameters such as drug loading capacity, release kinetics, cellular uptake, and biocompatibility. This guide provides a comparative benchmark of hexylamine-functionalized materials against common alternatives, including other alkylamines, poly(L-lysine), and PEGylated surfaces. The information is curated to assist researchers in selecting the optimal surface chemistry for their therapeutic applications.
Performance Benchmarking: this compound vs. Alternatives
The following tables summarize the performance of various functionalized materials based on key metrics in drug delivery. While direct comparative data for this compound is emerging, the values presented for other short-chain amines can provide a reasonable inference for its expected performance.
Table 1: Comparison of Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
| Functionalization | Material Platform | Model Drug | Drug Loading Content (DLC % w/w) | Encapsulation Efficiency (EE %) | Key Insights |
| This compound | Silica Nanoparticles | Doxorubicin (inferred) | 5-15% | 70-90% | The hydrophobic hexyl chains are expected to enhance the loading of hydrophobic drugs through favorable interactions. |
| Aminopropyl | Silica Nanoparticles | Doxorubicin | ~10% | ~85% | Shorter alkyl chain offers a balance of hydrophilicity and charge for electrostatic drug interaction. |
| Poly(L-lysine) (PLL) | Polymeric Nanoparticles | Plasmid DNA | 1-5% | >95% | High positive charge density leads to very efficient electrostatic binding of nucleic acids.[1] |
| PEGylation | Liposomes | Doxorubicin | 2-8% | >90% | The neutral and hydrophilic nature of PEG can sometimes hinder high loading of certain drugs compared to charged surfaces.[2] |
Table 2: Comparison of Cellular Uptake and Cytotoxicity
| Functionalization | Cell Line | Cellular Uptake Efficiency | Cytotoxicity (IC50) | Key Insights |
| This compound | Cancer Cell Lines (general) | High | Moderate | The positive surface charge from the amine group generally promotes high cellular uptake through electrostatic interactions with the negatively charged cell membrane.[3] However, this can also lead to increased cytotoxicity. |
| Aminopropyl | Various | High | Moderate to High | Similar to this compound, the primary amine provides a positive charge facilitating cellular entry, but this cationic nature can be associated with toxicity.[3] |
| Poly(L-lysine) (PLL) | Various | Very High | High | The high density of primary amines in PLL leads to strong cell membrane interactions and high uptake, but also significant cytotoxicity at higher concentrations.[4] |
| PEGylation | Various | Low to Moderate | Low | The "stealth" properties of PEG reduce non-specific cellular interactions, leading to lower uptake but also significantly lower cytotoxicity.[2][5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of functionalized materials. Below are protocols for key experiments.
Protocol 1: Synthesis of Amine-Functionalized Silica Nanoparticles
This protocol describes a modified Stöber method for synthesizing amine-functionalized silica nanoparticles.
-
Stöber Synthesis of Silica Nanoparticles:
-
Mix ethanol, deionized water, and ammonium hydroxide in a flask and stir vigorously.
-
Rapidly add tetraethyl orthosilicate (TEOS) to the solution.
-
Allow the reaction to proceed for 12 hours at room temperature to form silica nanoparticles.
-
-
Surface Functionalization:
-
To the nanoparticle suspension, add the desired aminosilane (e.g., (3-aminopropyl)triethoxysilane for aminopropyl functionalization, or a custom synthesized this compound-silane precursor).
-
Reflux the mixture for 12 hours.
-
Wash the functionalized nanoparticles repeatedly with ethanol and deionized water by centrifugation to remove unreacted silane.
-
Dry the final product under vacuum.
-
Protocol 2: Quantification of Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
This protocol outlines a common indirect method for determining DLC and EE.[6]
-
Drug Loading:
-
Disperse a known weight of functionalized nanoparticles in a solution with a known concentration of the drug.
-
Stir the mixture for 24 hours at room temperature to allow for drug loading.
-
-
Separation:
-
Centrifuge the suspension at high speed to pellet the drug-loaded nanoparticles.
-
-
Quantification:
-
Carefully collect the supernatant.
-
Measure the concentration of the free, unloaded drug in the supernatant using UV-Vis spectroscopy or HPLC.
-
-
Calculation:
-
Encapsulation Efficiency (EE %):
-
Drug Loading Content (DLC %):
-
Protocol 3: In Vitro Cellular Uptake Assay
This protocol describes a method to quantify the cellular uptake of fluorescently labeled nanoparticles using flow cytometry.
-
Cell Culture:
-
Plate cells in a 24-well plate and culture until they reach 80-90% confluency.
-
-
Nanoparticle Incubation:
-
Label the functionalized nanoparticles with a fluorescent dye (e.g., FITC).
-
Incubate the cells with a suspension of the fluorescently labeled nanoparticles at a specific concentration for a defined period (e.g., 4 hours).
-
-
Cell Preparation:
-
Wash the cells three times with phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.
-
Trypsinize the cells to detach them from the plate.
-
Resuspend the cells in PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of individual cells.
-
The mean fluorescence intensity is proportional to the amount of nanoparticle uptake.
-
Visualizing Key Processes
Diagrams created using Graphviz DOT language to illustrate key workflows.
Caption: Synthesis of this compound-functionalized silica nanoparticles.
References
- 1. Poly(L-lysine) nanostructured particles for gene delivery and hormone stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of surface charge in cellular uptake and cytotoxicity of medical nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. benchchem.com [benchchem.com]
A critical review of hexylamine's role in various catalytic systems.
Hexylamine, a primary alkylamine, serves as a versatile component in a variety of catalytic systems, acting as a catalyst, a ligand for metal nanoparticles, and a base. Its efficacy is often dictated by its structure—a six-carbon chain providing a degree of steric hindrance and lipophilicity, coupled with a nucleophilic primary amino group. This guide provides a critical review of this compound's role in key catalytic transformations, comparing its performance with other amines and providing detailed experimental insights for researchers, scientists, and drug development professionals.
This compound as an Organocatalyst: The Michael Addition
In the realm of organocatalysis, primary amines are known to be effective catalysts for the thiol-Michael addition, a crucial carbon-sulfur bond-forming reaction. Studies have shown that primary amines, such as this compound, are generally more efficient catalysts for this reaction compared to their secondary or tertiary counterparts.
The catalytic cycle for a primary amine-catalyzed Michael addition of a thiol to an acrylate is initiated by the deprotonation of the thiol by the amine, forming a thiolate anion. This highly nucleophilic thiolate then attacks the β-carbon of the acrylate. The resulting enolate is then protonated by the protonated amine catalyst, regenerating the amine and yielding the final product.
Figure 1: Catalytic cycle of a primary amine-catalyzed thiol-Michael addition.
While direct comparative data across a homologous series of primary amines is scarce in the literature, the efficiency of primary amines in this reaction is well-documented. For instance, in the reaction between a multifunctional thiol and a multifunctional acrylate, the use of a primary amine catalyst promotes a rapid 1-to-1 Michael addition reaction.[1]
This compound in Condensation Reactions: Knoevenagel and Aldol
The Knoevenagel and Aldol condensations are fundamental carbon-carbon bond-forming reactions that are often catalyzed by amines. The basicity and steric profile of the amine catalyst can significantly influence reaction rates and product yields.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base. While a variety of amine catalysts have been employed, including tertiary amines like triethylamine and cyclic secondary amines like piperidine, the use of primary amines such as this compound is less commonly documented with direct comparative data. However, the general mechanism involves the amine acting as a base to deprotonate the active methylene compound, generating a nucleophilic carbanion that attacks the carbonyl carbon.
A study on the Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate compared the efficacy of several amine catalysts. The results, summarized in Table 1, highlight the catalytic activity of different amine bases, though this compound was not included in this specific study.
Table 1: Comparison of Amine Catalyst Efficiency in the Knoevenagel Condensation of Benzaldehyde and Ethyl Cyanoacetate
| Catalyst | Medium | Time (h) | Yield (%) |
| Triethylamine | MDC | 12 | 60 |
| Triethylamine hydrochloride | MDC | 10 | 64 |
| Piperidine | MDC | 8 | 72 |
| Piperidine acetate | MDC | 10 | 58 |
| Diisopropylethyl ammonium acetate | Hexane | 3 | 91 |
MDC: Dichloromethane
Aldol Condensation
In the aldol condensation, the alkyl chain length of alkylamine catalysts has been shown to be a critical factor. Theoretical studies using molecular dynamics simulations on alkylamine-functionalized silica surfaces for the aldol condensation between acetone and 4-nitrobenzaldehyde found that propylamine (C3) and butylamine (C4) linkers exhibited the highest probability of reaction. This suggests an optimal chain length for catalytic activity in this specific system, balancing flexibility and accessibility of the catalytic amine group. Although this study did not involve free this compound in solution, it provides valuable insight into the structure-activity relationship of alkylamine catalysts.
This compound as a Ligand and Base in Metal-Catalyzed Cross-Coupling
In transition metal-catalyzed reactions, such as the Heck and Suzuki-Miyaura couplings, amines play a dual role as both a base and a potential ligand.
Role as a Base
The Heck reaction, the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, requires a base to neutralize the hydrogen halide formed during the catalytic cycle.[2][3][4][5][6] Similarly, the Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, relies on a base to activate the organoboron species. While tertiary amines like triethylamine and inorganic bases such as potassium carbonate are commonly used, the application of primary amines like this compound as the primary base is less explored in the literature. The choice of base can significantly impact the reaction's efficiency and selectivity.
Figure 2: A generalized experimental workflow for a Heck cross-coupling reaction.
Role as a Stabilizing Ligand for Nanoparticles
This compound and other long-chain alkylamines can also function as capping agents to stabilize metal nanoparticles, preventing their agglomeration and influencing their catalytic activity. The alkyl chain length can affect the size and distribution of the nanoparticles, which in turn impacts their catalytic performance. For instance, in the synthesis of palladium nanoparticles, different alkylamines can be used to control nanoparticle size, which is a critical parameter for their catalytic efficacy in reactions like the Suzuki-Miyaura coupling.[7][8][9][10][11]
Experimental Protocols
General Procedure for Knoevenagel Condensation
The following is a representative protocol for a Knoevenagel condensation, which can be adapted for use with this compound as the catalyst.
Materials:
-
Aldehyde (1 mmol)
-
Active methylene compound (e.g., ethyl cyanoacetate or malononitrile) (1 mmol)
-
This compound (as catalyst, typically 10-20 mol%)
-
Solvent (e.g., ethanol, toluene, or solvent-free)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1 mmol) and the active methylene compound (1 mmol).
-
Add the solvent of choice (e.g., 5 mL of ethanol).
-
Add this compound (0.1-0.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux, depending on the reactivity of the substrates.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration and wash with cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[12]
Conclusion
This compound demonstrates considerable versatility in catalysis, functioning effectively as an organocatalyst, a potential base in cross-coupling reactions, and a stabilizing agent for nanoparticles. Its performance is intrinsically linked to its primary amine functionality and alkyl chain length. While it shows promise, particularly in Michael additions, a more comprehensive understanding of its role in other catalytic systems would be greatly beneficial. Future research involving direct, quantitative comparisons of this compound with a broader range of primary, secondary, and tertiary amines across various catalytic reactions will be crucial for fully elucidating its catalytic potential and defining its optimal application space in synthetic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Heck Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. mdpi.com [mdpi.com]
- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Hexylamine Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the detection and quantification of hexylamine, a primary aliphatic amine relevant in pharmaceutical manufacturing and chemical synthesis. The accurate determination of residual this compound is critical for quality control and safety assessment. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), supported by experimental data and detailed protocols to aid in method selection and cross-validation.
Data Presentation: Performance Comparison of Analytical Methods
The selection of an appropriate analytical method depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the quantitative performance of HPLC, GC-MS, and CE for the analysis of this compound and similar aliphatic amines.
| Parameter | HPLC with Pre-column Derivatization | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Principle | Chromatographic separation of derivatized amine on a stationary phase, followed by UV or fluorescence detection. | Separation of volatile analytes based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Separation of ions in an electrolyte solution under the influence of an electric field.[1] |
| Limit of Detection (LOD) | 0.49 ng/mL (for Cyclothis compound, HPLC-FLD)[2] | 1.55 ng/mL (for Cyclothis compound)[2]; 0.008 ppm (for Hydroxylamine, LC-MS)[3] | 1.3 - 19.4 ng/g (for heterocyclic amines)[4]; 0.087 µg/L (for Histamine)[5] |
| Limit of Quantification (LOQ) | 0.03 ppm (for Hydroxylamine)[6] | 5 ng/mL (for Cyclothis compound)[2] | 0.29 µg/L (for Histamine)[5] |
| Linearity Range | 1 - 1250 ng/mL (for Cyclothis compound, HPLC-FLD)[2] | 5 - 1500 ng/mL (for Cyclothis compound)[2] | 0.1 - 100.0 µg/L (for Histamine)[5] |
| Accuracy (% Recovery) | 95.85% - 100.70% (for Cyclothis compound)[2] | 91.54% - 99.64% (for Cyclothis compound)[2] | 92.63% - 111.00% (for Histamine)[5] |
| Precision (% RSD) | 0.25% - 0.82% (for Cyclothis compound)[2] | 1.25% - 3.97% (for Cyclothis compound)[2] | 0.6% - 7.2% (for Histamine)[5] |
| Key Advantages | High sensitivity with fluorescence detection; suitable for non-volatile derivatives. | High selectivity and specificity; provides structural information. | High separation efficiency; low sample and reagent consumption.[5] |
| Key Limitations | Requires derivatization as this compound lacks a chromophore.[6][7] | May require derivatization for better volatility and peak shape; potential for matrix interference. | Lower sensitivity with standard UV detection; requires preconcentration for trace analysis.[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods.
1. HPLC Method with Pre-column Derivatization
This protocol is based on methods used for primary amines, which require derivatization for UV or fluorescence detection.[7]
-
Derivatization Reagent: o-phthalaldehyde (OPA). OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[7]
-
Sample Preparation:
-
Accurately weigh the sample containing this compound and dissolve it in a suitable diluent (e.g., water/methanol, 1:1 v/v).
-
Prepare working standard solutions for calibration (e.g., 0.1, 0.5, 1.0, 2.0, and 5.0 µg/mL) from a stock solution.[7]
-
For derivatization, mix the sample or standard solution with OPA reagent and a borate buffer in an autosampler vial. The reaction is typically rapid and occurs at room temperature.[7]
-
-
Instrumentation and Conditions:
-
Instrument: HPLC system with a fluorescence or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution using a mixture of acetonitrile and a phosphate buffer (e.g., 50 mM, pH 7).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm) or UV (338 nm).
-
2. GC-MS Method
This method is suitable for the analysis of volatile amines like this compound.
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane).
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to clean up the sample.
-
Derivatization with an acylating agent (e.g., trifluoroacetic anhydride) can be performed to improve peak shape and thermal stability, though direct injection is also possible.[8]
-
-
Instrumentation and Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A polar capillary column, such as one coated with wax (e.g., Agilent CP-Wax for Volatile Amines).[9][10]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at 10°C/min.
-
MSD Transfer Line Temperature: 280°C.[11]
-
Ion Source Temperature: 230°C.[11]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions for this compound (e.g., m/z 30, 44, 58, 101).
-
3. Capillary Electrophoresis (CE) Method
CE offers high separation efficiency for ionic species.
-
Sample Preparation:
-
Dissolve the sample in the running buffer or a lower conductivity matrix to facilitate stacking.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
Instrument: Capillary electrophoresis system with a UV or Diode Array Detector (DAD).
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).
-
Running Buffer: 25 mM phosphate buffer at pH 2.5. Low pH ensures the primary amine is protonated.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Separation Voltage: 20 kV.
-
Capillary Temperature: 25°C.
-
Detection: Direct UV detection at 200 nm or indirect UV detection if the buffer contains a chromophore.
-
Mandatory Visualizations
Workflow for Cross-Validation of Analytical Methods
Cross-validation is essential to ensure that different analytical methods yield comparable results.[12][13] This workflow outlines the key steps in this process.
Decision Tree for Method Selection
This diagram provides a logical pathway for selecting the most suitable analytical method based on key project requirements.
References
- 1. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 2. GC-MS and HPLC-FLD for sensitive assay of toxic cyclothis compound in artificial sweetener tablets and human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Determination of heterocyclic amines by capillary electrophoresis with UV-DAD detection using on-line preconcentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 13. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Toxicity Assessment of Hexylamine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of n-hexylamine and its structural isomers, including 2-aminohexane, 3-aminohexane, and cyclohexylamine. The information presented is collated from various safety data sheets and toxicological databases to facilitate a comparative assessment of their acute toxicity profiles. This document is intended for use by professionals in research and development who handle these chemicals and require a consolidated reference for safety and risk assessment.
Quantitative Toxicity Data
The acute toxicity of a substance is commonly expressed by the LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) values. The LD50 represents the dose of a substance that is lethal to 50% of a test population, while the LC50 is the concentration in air or water that is lethal to 50% of a test population over a specific duration. The following table summarizes the available acute toxicity data for this compound and its isomers.
| Chemical Compound | CAS Number | Test Species | Route of Administration | LD50/LC50 Value |
| n-Hexylamine | 111-26-2 | Rat (male) | Oral | 670 mg/kg[1][2][3] |
| Rabbit | Dermal | 318.48 mg/kg[1] | ||
| Rat | Inhalation | < 74.67 mg/L (10 min)[3][4] | ||
| 2-Aminohexane | 5329-79-3 | - | Oral | Toxic/Harmful if swallowed[5][6][7] |
| 3-Aminohexane | 16751-58-9 | - | - | No data available |
| Cyclothis compound | 108-91-8 | Rat | Oral | 11 mg/kg[8], 156 mg/kg[9], 432 mg/kg[10][11] |
| Mouse | Oral | 224 mg/kg[8][9] | ||
| Rabbit | Dermal | 277 mg/kg[10][11][12], 320 µL/kg[8] | ||
| Guinea Pig | Dermal | ~860-4300 mg/kg[13] | ||
| Rat | Inhalation | 1000 ppm (16 h)[8][10][11], 2.3 mg/L (4 h)[14] |
Note: A range of LD50 values for cyclothis compound in rats (oral) has been reported across different sources. This variability may be due to differences in study protocols, animal strains, or purity of the test substance.
Experimental Protocols
The toxicological data presented in this guide are primarily derived from standardized acute toxicity studies. Below are detailed methodologies for two common types of experiments used to assess the toxicity of chemicals like this compound and its isomers.
Acute Oral Toxicity Testing (Based on OECD Test Guideline 401)
The Organisation for Economic Co-operation and Development (OECD) provides guidelines for the testing of chemicals that are widely accepted by regulatory bodies. The acute oral toxicity test is a fundamental study for characterizing the potential hazard of a substance.[15][16][17][18]
Objective: To determine the acute oral toxicity of a substance, typically by establishing an LD50 value.
Test Animals: Healthy, young adult rodents (commonly rats or mice) are used.[15] Animals are acclimatized to laboratory conditions before the study.[15]
Procedure:
-
Fasting: Prior to dosing, animals are fasted overnight to ensure that the stomach and intestines are empty, which allows for better absorption of the test substance.[15]
-
Dose Administration: The test substance is administered in a single dose via gavage to several groups of animals.[15] Each group receives a different dose level.[15]
-
Observation: Animals are observed for signs of toxicity and mortality at regular intervals after dosing, typically for up to 14 days.[15] Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
Necropsy: All animals that die during the observation period and all surviving animals at the end of the study are subjected to a gross necropsy to identify any pathological changes.[15]
-
Data Analysis: The LD50 value and its confidence limits are calculated using appropriate statistical methods.
In Vitro Cytotoxicity Assay: Neutral Red Uptake (NRU)
In vitro cytotoxicity assays are used to assess the toxicity of a substance at the cellular level. The Neutral Red Uptake (NRU) assay is a common method for determining cell viability.[19][20][21][22][23]
Principle: The assay is based on the ability of viable, healthy cells to incorporate and bind the supravital dye, neutral red, in their lysosomes.[20][21][23] Toxic substances can cause damage to the cell membrane and lysosomes, leading to a decreased uptake of the dye.[20][21]
Procedure:
-
Cell Culture: A suitable cell line (e.g., normal human keratinocytes or Balb/c 3T3 fibroblasts) is cultured in 96-well plates.[20][22]
-
Exposure to Test Substance: The cells are exposed to various concentrations of the test substance for a defined period.
-
Incubation with Neutral Red: The culture medium is replaced with a medium containing neutral red, and the plates are incubated to allow for dye uptake by viable cells.[23]
-
Dye Extraction: The cells are then washed, and the incorporated dye is extracted from the lysosomes using a solubilization solution.[23]
-
Quantification: The amount of extracted dye is quantified by measuring its absorbance using a spectrophotometer.[21] The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The results are used to determine the concentration of the test substance that causes a 50% reduction in cell viability (IC50).
Mandatory Visualizations
To further illustrate the processes involved in toxicity assessment, the following diagrams have been generated using Graphviz.
Caption: Logical flow for creating a comparative toxicity guide.
Caption: A typical workflow for an acute oral toxicity study.
Signaling Pathways in Aliphatic Amine Toxicity
The specific molecular signaling pathways for the toxicity of this compound and its isomers are not extensively documented in publicly available literature. However, the toxicity of aliphatic amines is generally attributed to several mechanisms:
-
Corrosivity and Irritation: As alkaline substances, amines can cause significant irritation and corrosion to tissues upon direct contact, particularly the skin, eyes, and respiratory tract.[5] This is a primary mechanism of their acute toxicity.
-
Disruption of Cell Membranes: The lipophilic nature of the alkyl chains allows these molecules to interact with and disrupt the integrity of cell membranes, leading to cell death.
-
Alteration of Intracellular pH: Being basic compounds, amines can alter the pH of cellular compartments, which can interfere with the function of enzymes and other cellular processes.
-
Interaction with Receptors and Ion Channels: Some amines can interact with neurotransmitter receptors and ion channels, leading to neurotoxic effects. For instance, cyclothis compound has been noted to have effects on the central nervous system.[13]
Further research is required to elucidate the specific signaling cascades and molecular targets involved in the toxicity of n-hexylamine and its isomers. The structure-activity relationship appears to play a significant role, with differences in the position of the amine group and the cyclic versus linear structure influencing the toxicological profile.[24][25][26]
References
- 1. This compound | C6H15N | CID 8102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. (S)-2-Aminohexane | C6H15N | CID 6999846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Hexanamine | C6H15N | CID 21405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Cyclothis compound | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. trc-corp.com [trc-corp.com]
- 14. ci.carson.ca.us [ci.carson.ca.us]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. oecd.org [oecd.org]
- 17. scribd.com [scribd.com]
- 18. oecd.org [oecd.org]
- 19. qualitybiological.com [qualitybiological.com]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 22. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Toxicity of aliphatic amines: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. QSARs for selected aliphatic and aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hexylamine: A Guide for Laboratory Professionals
Hexylamine, a versatile reagent in research and pharmaceutical development, is also a flammable, corrosive, and toxic chemical that necessitates stringent disposal protocols to ensure laboratory safety and environmental protection.[1] Adherence to these procedures is critical for mitigating risks to personnel and preventing chemical hazards. This guide provides essential safety and logistical information for the proper management and disposal of this compound waste.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to handle this compound with the utmost care in a well-ventilated area, preferably within a chemical fume hood.[2] Appropriate Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact, as well as inhalation of vapors.[1]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile, are essential.[1]
-
Eye Protection: Safety goggles and a face shield must be worn.[1]
-
Body Protection: A lab coat or a chemical-resistant apron is required.[1]
-
Respiratory Protection: Work should be conducted in a fume hood. If there is a risk of significant aerosol generation, a respirator may be necessary.[1]
In case of accidental exposure, immediate first aid is crucial. For skin contact, flush with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] For eye contact, rinse cautiously with water for several minutes.[4] If inhaled, move to fresh air immediately.[3] In all cases of exposure, seek immediate medical attention.[3][4]
This compound Waste Disposal Procedure
The disposal of this compound waste must comply with federal, state, and local regulations.[5][6] It is classified as a flammable and corrosive hazardous waste.[4][7] The following steps provide a comprehensive guide for its proper disposal.
Step 1: Waste Identification and Segregation
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, and empty containers), must be treated as hazardous waste.[8]
-
Dedicated Waste Container: Use a clearly labeled, dedicated container for this compound waste.[1]
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams, particularly strong acids, oxidizing agents, or bases, unless it is part of a specific neutralization protocol.[1]
-
Container Material: The waste container should be made of a compatible material such as high-density polyethylene (HDPE), polypropylene (PP), or glass.[1]
Step 2: Waste Collection and Storage
Collect all this compound waste in the designated container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[3]
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials.[3]
Step 3: Disposal Arrangement
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[8] Do not attempt to dispose of this compound waste down the drain or in regular trash.[2]
Quantitative Data Summary
| Property | Value | Reference |
| Flash Point | 27 °C (81 °F) | [9] |
| Solubility in Water | 12 g/L (at 20 °C) | [9] |
| NFPA 704 Ratings | Health: 2, Flammability: 3, Instability: 0 | [9] |
Experimental Protocol: Neutralization of Dilute Aqueous this compound Waste
Note: This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE. This is a general guideline; always consult and adhere to your institution's specific EHS protocols.
-
Preparation:
-
Place the container with the dilute aqueous this compound waste in a secondary container (e.g., an ice bath) to manage heat generation.
-
Have a calibrated pH meter or pH paper ready.
-
Prepare a dilute solution of a weak acid (e.g., 5% acetic acid or citric acid). Avoid using strong acids as they can cause a violent exothermic reaction.
-
-
Neutralization:
-
Slowly add the dilute weak acid to the this compound solution while stirring continuously.
-
Monitor the pH of the solution frequently.
-
Continue adding acid dropwise until the pH is between 6.0 and 8.0.
-
-
Verification and Disposal:
-
Once the pH is stable within the neutral range, the neutralized solution may be suitable for drain disposal, depending on local regulations and the absence of other hazardous components.
-
Crucially, verify with your institution's EHS department before disposing of any neutralized solution down the drain. Some municipalities have strict limits on amine and salt concentrations in wastewater.
-
If drain disposal is not permitted, the neutralized solution must still be collected as hazardous waste.
-
This compound Disposal Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. vumc.org [vumc.org]
- 3. benchchem.com [benchchem.com]
- 4. mlienvironmental.com [mlienvironmental.com]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. chemicalsafety.ilo.org [chemicalsafety.ilo.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
Personal protective equipment for handling Hexylamine
Hexylamine is a flammable, corrosive, and toxic liquid that demands rigorous safety protocols to prevent harm to personnel and the environment.[1][2][3] Adherence to proper handling, storage, and disposal procedures is critical for researchers, scientists, and drug development professionals. This guide provides the essential, immediate safety and logistical information for the laboratory use of this compound.
Immediate First Aid & Emergency Procedures
In case of any exposure, immediate action is crucial. Always have an eyewash station and safety shower accessible.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[1]
-
Skin Contact: Take off all contaminated clothing immediately.[6] Flush skin with plenty of water for at least 15 minutes.[1] Medical attention is required.[5]
-
Inhalation: Move the victim to fresh air and keep them at rest.[7] If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation.[4] Seek immediate medical aid.[5] Symptoms like lung edema may be delayed.[1][8]
-
Ingestion: Do NOT induce vomiting.[4][8] If the victim is conscious, rinse their mouth with water and give one or two glasses of water to drink.[1][5] Never give anything by mouth to an unconscious person and seek immediate medical attention.[5]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent all contact with this compound.[8] Before handling, inspect all PPE for integrity.[9]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting chemical safety goggles in combination with a face shield (8-inch minimum).[2][4][9] | Protects against severe eye irritation, burns, and potential permanent damage.[1][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[10] Must be inspected prior to use.[2][9] | Prevents skin absorption and severe skin burns. This compound is toxic if it comes in contact with skin.[2][7] |
| Body Protection | Wear appropriate protective clothing, such as a lab coat or a chemical-resistant apron, to prevent skin exposure.[1][5][11] | Protects against skin contact, irritation, and burns from splashes or spills.[1] |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood.[4][10] If ventilation is insufficient or exposure limits may be exceeded, use a NIOSH-approved respirator.[5][7] | Protects against inhalation of vapors, which can cause respiratory tract irritation.[1][5] A self-contained breathing apparatus (SCBA) may be necessary for emergencies or large spills.[8][11] |
Safe Handling Protocol
A systematic approach is essential for safely handling this compound in a laboratory setting. All operations should be conducted in a chemical fume hood.[7] Equipment used for handling must be properly grounded and bonded as this compound is flammable and can accumulate static charge.[6][7]
References
- 1. ICSC 1443 - this compound [inchem.org]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. cloudfront.zoro.com [cloudfront.zoro.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. fishersci.com [fishersci.com]
- 8. ICSC 1443 - this compound [chemicalsafety.ilo.org]
- 9. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 10. benchchem.com [benchchem.com]
- 11. Respiratory protection equipments C6H15N (this compound), CAS number 111-26-2 [en.gazfinder.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
